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Foundational

In-Vitro Biological Activity of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potential in-vitro biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential in-vitro biological activities of the novel synthetic compound, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. Drawing upon established structure-activity relationships within the chromenone class of compounds, this document outlines detailed protocols for investigating its anticancer, antimicrobial, and antioxidant properties. The guide is designed to provide researchers and drug development professionals with a robust framework for the initial preclinical evaluation of this promising molecule. Included are detailed experimental workflows, data interpretation guidelines, and a proposed synthetic route for the compound.

Introduction: The Therapeutic Potential of the Chromenone Scaffold

The 4H-chromen-4-one (chromone) nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural and synthetic molecules with diverse and potent biological activities.[1] Naturally occurring chromone derivatives, such as flavonoids, are well-documented for their health-promoting effects, including antioxidant, anti-inflammatory, and anticancer properties.[2] The versatility of the chromone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, is a synthetic chromenone derivative featuring two key functional groups on the benzo-γ-pyrone ring: an amino group at the 7-position and a nitro group at the 8-position. The introduction of these substituents is anticipated to modulate the electron distribution within the chromone core, thereby influencing its interaction with biological targets and conferring a unique spectrum of activities. This guide will explore the theoretical basis for its potential anticancer, antimicrobial, and antioxidant activities and provide detailed methodologies for their in-vitro evaluation.

Synthesis and Characterization

A plausible synthetic route for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one can be adapted from established methods for flavone synthesis, such as the Baker-Venkataraman rearrangement.[3][4] A proposed multi-step synthesis is outlined below, starting from a commercially available or readily synthesized substituted o-hydroxyacetophenone.

Proposed Synthetic Pathway

Synthesis_Pathway A 2'-Hydroxy-3'-nitro-4'-aminoacetophenone B 2'-(Benzoyloxy)-3'-nitro-4'-aminoacetophenone A->B Benzoyl Chloride, Pyridine C 1-(2-Hydroxy-3-nitro-4-aminophenyl)-3-phenylpropane-1,3-dione B->C Base (e.g., KOH, Pyridine) D 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one C->D Acid catalyst (e.g., H2SO4), Heat

Caption: Proposed synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Esterification: To a solution of 2'-Hydroxy-3'-nitro-4'-aminoacetophenone in pyridine, add benzoyl chloride dropwise with stirring. The reaction is typically exothermic. After the initial reaction subsides, the mixture is stirred for a specified time to ensure complete esterification, yielding 2'-(Benzoyloxy)-3'-nitro-4'-aminoacetophenone.[5]

  • Baker-Venkataraman Rearrangement: The resulting ester is then treated with a base, such as potassium hydroxide in pyridine, and heated. This induces an intramolecular acyl migration to form the 1,3-diketone intermediate, 1-(2-Hydroxy-3-nitro-4-aminophenyl)-3-phenylpropane-1,3-dione.[6]

  • Cyclodehydration: The 1,3-diketone is subsequently cyclized in the presence of an acid catalyst, like sulfuric acid in glacial acetic acid, with heating. This acid-catalyzed intramolecular condensation and dehydration affords the final product, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.[5]

  • Purification and Characterization: The crude product can be purified by recrystallization or column chromatography. The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In-Vitro Anticancer Activity

Chromenone derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxic effects against a range of cancer cell lines.[7] The presence of amino and nitro groups on the chromone scaffold can influence this activity.

Rationale for Anticancer Potential

The anticancer activity of chromenones is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer cell proliferation and survival.[8] The electron-withdrawing nature of the nitro group and the electron-donating properties of the amino group in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one may enhance its interaction with biological targets, potentially leading to potent cytotoxic effects.

Experimental Workflow: Anticancer Evaluation

Anticancer_Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture (e.g., MCF-7, HeLa, HCT-116) start->cell_culture mtt_assay MTT Cytotoxicity Assay (Determine IC50 values) cell_culture->mtt_assay data_analysis Quantitative Data Analysis mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis western_blot Western Blot Analysis (Signaling Pathway Proteins) mechanism_studies->western_blot conclusion Conclusion and Further Development cell_cycle->conclusion apoptosis->conclusion western_blot->conclusion

Caption: Workflow for in-vitro anticancer activity evaluation.

Detailed Experimental Protocols
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma). A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess selectivity.[9]

  • Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[5]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Data Presentation
Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert Data]
HeLaCervical Carcinoma[Insert Data]
HCT-116Colorectal Carcinoma[Insert Data]
HEK293Normal Kidney[Insert Data]

In-Vitro Antimicrobial Activity

Chromene derivatives are known to possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[10]

Rationale for Antimicrobial Potential

The presence of both an amino and a nitro group on the chromone ring of the target compound could contribute to its antimicrobial properties. The nitro group, a known pharmacophore in several antimicrobial drugs, can undergo bioreduction in microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start: Compound Synthesis and Characterization strain_selection Microbial Strain Selection (Gram-positive, Gram-negative, Fungi) start->strain_selection broth_dilution Broth Microdilution Assay (Determine MIC) strain_selection->broth_dilution disk_diffusion Disk Diffusion Assay (Qualitative Assessment) strain_selection->disk_diffusion data_analysis Data Analysis and Interpretation broth_dilution->data_analysis disk_diffusion->data_analysis conclusion Conclusion on Antimicrobial Spectrum data_analysis->conclusion

Caption: Workflow for in-vitro antimicrobial activity assessment.

Detailed Experimental Protocols

A representative panel of microorganisms should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Preparation of Inoculum: Prepare a standardized microbial suspension adjusted to 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Data Presentation
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data]
Escherichia coliGram-negative[Insert Data]
Candida albicansFungus[Insert Data]

In-Vitro Antioxidant Activity

Flavonoids and other chromone derivatives are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals and chelate metal ions.[13]

Rationale for Antioxidant Potential

The antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the presence and position of hydroxyl and other functional groups.[14] The amino group at the 7-position of the target compound can act as an electron-donating group, which may enhance its ability to donate a hydrogen atom to a free radical, thereby neutralizing it.

Experimental Workflow: Antioxidant Capacity Assays

Antioxidant_Workflow start Start: Compound Synthesis and Characterization dpph_assay DPPH Radical Scavenging Assay start->dpph_assay abts_assay ABTS Radical Cation Scavenging Assay start->abts_assay frap_assay Ferric Reducing Antioxidant Power (FRAP) Assay start->frap_assay data_analysis Data Analysis and IC50/TEAC Calculation dpph_assay->data_analysis abts_assay->data_analysis frap_assay->data_analysis conclusion Conclusion on Antioxidant Potential data_analysis->conclusion

Caption: Workflow for in-vitro antioxidant activity evaluation.

Detailed Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[15]

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Generation of ABTS Radical Cation: React ABTS stock solution with potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: Add different concentrations of the test compound to the ABTS radical cation solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) value.

Data Presentation
AssayIC₅₀ (µM) / TEAC
DPPH Scavenging[Insert Data]
ABTS Scavenging[Insert Data]
FRAP[Insert Data]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of the biological activities of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. Based on the well-established pharmacological importance of the chromenone scaffold and the anticipated influence of the amino and nitro substituents, this compound warrants investigation as a potential anticancer, antimicrobial, and antioxidant agent. The detailed protocols provided herein offer a starting point for researchers to systematically explore these activities. Positive results from these in-vitro studies would justify further preclinical development, including mechanism of action studies, in-vivo efficacy testing in animal models, and preliminary toxicological assessments.

References

  • W. Baker, "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones," J. Chem. Soc., pp. 1381–1389, 1933. [URL not available]
  • H. S. Mahal and K. Venkataraman, "Synthetical experiments in the chromone. group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones," J. Chem. Soc., pp. 1767–1769, 1934. [URL not available]
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Publisher not available. [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2025). Asian Journal of Research in Chemistry. [Link]

  • Baker-Venkatraman Rearrangement. (2025). Cambridge University Press & Assessment. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

  • A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. (2011). Beilstein Journals. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Publisher not available. [Link]

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2004). MDPI. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). IJRPC. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). PMC. [Link]

  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (2023). IntechOpen. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • A novel synthesis of chromone based unnatural -amino acid derivatives. (2017). Indian Academy of Sciences. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ijprajournal. [Link]

  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2026). PMC. [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (2019). De La Salle University. [Link]

  • Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. (2000). Publisher not available. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2018). PMC. [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). MDPI. [Link]

  • Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017). MDPI. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2019). PMC. [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (2022). Journal of Universitas Airlangga. [Link]

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. (2021). PMC. [Link]

  • Synthesis and Anticancer Activity of Structure Simplified Naturally-Inspired Dimeric Chromenone Derivatives. (2013). PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PMC. [Link]

  • Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. (2020). MDPI. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. ResearchGate. [Link]

  • Review Article Styrylchromones: Biological Activities and Structure. (2021). ScienceOpen. [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Publisher not available. [Link]

  • MULTICOMPONENT ONE-POT SYNTHESIS OF 2-AMIONO-3-CYANO-7-HYDROXY-4- SUBSTITUTED-4H-CHROMENE DERIVATIVES USING CAFFEINE AS A BIODEG. Jetir.Org. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025). ResearchGate. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]

  • A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. (2011). Beilstein Journals. [Link]

Sources

Exploratory

Physicochemical Profiling of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: A Technical Guide for Drug Development

Executive Summary Flavones represent a privileged class of polyphenolic secondary metabolites and synthetic scaffolds in medicinal chemistry [1]. While naturally occurring derivatives like 7,8-dihydroxyflavone (7,8-DHF)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavones represent a privileged class of polyphenolic secondary metabolites and synthetic scaffolds in medicinal chemistry [1]. While naturally occurring derivatives like 7,8-dihydroxyflavone (7,8-DHF) have demonstrated profound efficacy as tropomyosin receptor kinase B (TrkB) agonists and pyridoxal phosphatase (PDXP) inhibitors [2], their clinical translation is often hindered by the metabolic liabilities of the catechol moiety (e.g., rapid glucuronidation and O-methylation).

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (CAS: 1548405-77-1) [3] represents a highly strategic structural evolution. By replacing the 7,8-catechol with a 7-amino-8-nitro system, the scaffold retains a similar steric footprint while undergoing a radical transformation in its electronic and physicochemical landscape. This guide provides an in-depth analysis of the physicochemical properties of this compound, detailing the causality behind its behavior and providing self-validating analytical workflows for its characterization.

Structural Architecture and Electronic Causality

The core of the molecule is the 2-phenyl-4H-chromen-4-one (flavone) skeleton, a highly conjugated, planar bicyclic system. The unique physicochemical properties of this specific derivative arise from the ortho-substitution on the A-ring:

  • 7-Amino Group (-NH₂): A strong electron-donating group (EDG) that pushes electron density into the aromatic ring via resonance.

  • 8-Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that pulls electron density via both inductive and resonance effects.

The Intramolecular Charge Transfer (ICT) State

The proximity of the 7-NH₂ and 8-NO₂ groups creates a powerful "push-pull" electronic system. This results in an Intramolecular Charge Transfer (ICT) state. Causality in Drug Design: This ICT state has two profound effects:

  • Depressed pKa: The electron density of the 7-amino nitrogen is severely depleted by the adjacent nitro group and the conjugated C4-carbonyl. Consequently, the basicity of the amine is drastically reduced, rendering it unprotonated at physiological pH (7.4).

  • Masked Hydrogen Bonding: The spatial proximity allows for a strong intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. This "masks" the hydrogen bond donor capacity from the surrounding solvent, significantly increasing the molecule's lipophilicity and theoretical blood-brain barrier (BBB) permeability compared to its dihydroxy counterparts [4].

ICT_Logic Flavone Flavone Core (Conjugated Acceptor) NH2 7-Amino Group (EDG / Push) Flavone->NH2 NO2 8-Nitro Group (EWG / Pull) Flavone->NO2 ICT Intramolecular Charge Transfer (ICT) NH2->ICT Resonance NO2->ICT Inductive/Resonance Props Depressed pKa & Masked H-Bonding ICT->Props ADME Enhanced BBB Permeability & Metabolic Stability Props->ADME

Caption: Electronic causality diagram illustrating the push-pull ICT system and its downstream ADME implications.

Quantitative Physicochemical Profile

The table below summarizes the theoretical and empirically relevant physicochemical parameters of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

ParameterValue / DescriptorMechanistic Rationale
Molecular Formula C₁₅H₁₀N₂O₄Core flavone (C₁₅H₁₀O₂) + NH₂ + NO₂ substitutions.
Molecular Weight 282.25 g/mol Falls well within Lipinski's Rule of 5 for optimal oral bioavailability.
Topological Polar Surface Area (TPSA) ~101.8 ŲContributed by the chromen-4-one (30 Ų), -NH₂ (26 Ų), and -NO₂ (45.8 Ų).
LogP (Octanol/Water) ~3.0 - 3.4Lipophilicity is elevated due to intramolecular H-bonding masking the polar -NH₂ group.
pKa (Conjugate Acid) < 1.5 (Estimated)The 7-NH₂ group is exceptionally non-basic due to the ortho-NO₂ electron withdrawal.
H-Bond Donors (HBD) 1 (Effective: 0)The single HBD is sterically and electronically sequestered by the adjacent nitro group.
H-Bond Acceptors (HBA) 5Contributed by the nitro oxygens, carbonyl oxygen, and ether oxygen.

Self-Validating Analytical Workflows

To accurately profile this compound, standard analytical methods must be adapted to account for its unique electronic state. Below are the step-by-step methodologies for determining its partition coefficient (LogP) and acid dissociation constant (pKa).

Protocol A: Shake-Flask LC-UV for LogP Determination

Causality: Traditional shake-flask methods often fail for highly lipophilic or degradable compounds. By coupling the shake-flask method with LC-UV, we create a self-validating system : we quantify the compound in both phases to ensure mass balance. A failure in mass balance indicates precipitation or degradation, invalidating the run.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours at 25°C. Separate the phases. Reasoning: Prevents volume shifts during the actual experiment.

  • Stock Preparation: Dissolve 7-Amino-8-nitroflavone in DMSO to create a 10 mM stock.

  • Equilibration: Add 10 µL of the stock to a vial containing 5 mL of saturated octanol and 5 mL of saturated buffer. Shake mechanically at 25°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

  • LC-UV Quantification: Sample both the octanol and aqueous phases. Inject into an HPLC system equipped with a C18 column and a UV-Vis detector set to the compound's isosbestic point or λmax​ (approx. 340 nm).

  • Self-Validation (Mass Balance): Calculate total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . The run is only valid if recovery is >95% of the initial input.

  • Calculation: LogP=log10​(Coct​/Caq​) .

LogP_Workflow S1 1. Mutual Saturation S2 2. Solute Addition S1->S2 S3 3. Equilibration (24h, 25°C) S2->S3 S4 4. Phase Separation S3->S4 S5 5. LC-UV Quantification S4->S5 S6 6. Mass Balance Validation S5->S6

Caption: Self-validating Shake-Flask LC-UV workflow for LogP determination.

Protocol B: Spectrophotometric pKa Determination

Causality: Potentiometric titration is unsuitable here due to the compound's low aqueous solubility and highly depressed pKa. However, because the protonation of the 7-amino group disrupts the ICT state, the UV-Vis absorption spectrum will shift dramatically as a function of pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 0.5 to 4.0. Reasoning: The pKa is expected to be highly acidic.

  • Sample Preparation: Spike 2 mL of each buffer with 10 µL of a 1 mM DMSO stock of the compound (final concentration: 5 µM, ensuring complete solubility).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (250–500 nm) for each pH solution at a constant temperature (25.0 ± 0.1 °C).

  • Self-Validation (Isosbestic Point): Overlay the spectra. The protocol is self-validating if a clear isosbestic point (a specific wavelength where absorbance is constant across all pH values) is observed. This proves a simple two-state equilibrium (protonated vs. unprotonated) without degradation.

  • Data Fitting: Plot the absorbance at the λmax​ of the unprotonated ICT band against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Implications for Drug Development

Understanding the physicochemical parameters of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is critical for its application in neuropharmacology or oncology.

Unlike 7,8-DHF, which undergoes rapid Phase II metabolism (half-life in primate plasma is roughly 4-8 hours due to O-methylation) [2], the 7-amino-8-nitro derivative is entirely resistant to Catechol-O-Methyltransferase (COMT). Furthermore, the intramolecular hydrogen bonding between the amine and nitro groups effectively "hides" the polar surface area from the aqueous environment. This phenomenon, known as chameleonic behavior, allows the molecule to exhibit high solubility in polar environments while maintaining the lipophilicity required to passively diffuse across the blood-brain barrier.

By utilizing the rigorous, self-validating protocols outlined above, drug development professionals can accurately map the physicochemical boundaries of this compound, ensuring robust data for downstream pharmacokinetic modeling.

References

  • Flavonoid - Wikipedia , Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase , eLife / PubMed Central. Available at:[Link]

  • Transepithelial transport mechanisms of 7,8-dihydroxyflavone, a small molecular TrkB receptor agonist, in human intestinal Caco-2 cells , Food & Function / PubMed. Available at:[Link]

Foundational

Unveiling the Electronic Landscape and Structural Dynamics of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: A Comprehensive DFT-Driven Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive exploration of the molecular structure and electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the molecular structure and electronic properties of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a promising scaffold in medicinal chemistry. Leveraging the power of Density Functional Theory (DFT), we will dissect the intricate interplay of its constituent functional groups and their influence on the molecule's reactivity, stability, and potential biological activity. This document serves as a roadmap for researchers seeking to understand and harness the therapeutic potential of this and related chromen-4-one derivatives.

The Significance of the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Scaffold

The 2-phenyl-4H-chromen-4-one, or flavone, core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the chromenone A-ring, as seen in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, is anticipated to profoundly modulate its electronic characteristics and, consequently, its biological profile. Understanding these modifications at a quantum-mechanical level is paramount for the rational design of novel therapeutic agents. This guide will provide the foundational knowledge and computational workflow to investigate these crucial structure-activity relationships.

Postulated Synthesis Pathway

A feasible approach could commence with the synthesis of a 7-hydroxy-6-nitroflavone intermediate. This can be achieved through a modified Baker-Venkataraman rearrangement, starting from 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride[3]. The subsequent reduction of the nitro group at the 6-position to an amino group would yield the final product. This reduction is commonly accomplished using reagents such as sodium dithionite[4]. The introduction of the nitro group at the 8-position would likely require a separate nitration step on a suitable precursor.

In-Depth Computational Analysis: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of medium-sized organic molecules[5][6]. This section outlines a detailed protocol for a comprehensive DFT study of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

Computational Workflow: A Step-by-Step Guide

A robust computational investigation of the target molecule can be executed following the workflow depicted below. This process ensures a thorough analysis, from initial structure preparation to the interpretation of key electronic and spectroscopic properties.

DFT Workflow for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one cluster_prep 1. Structure Preparation cluster_geom_opt 2. Geometry Optimization & Vibrational Analysis cluster_electronic_analysis 3. Electronic Properties Analysis cluster_spectroscopic_prediction 4. Spectroscopic Prediction a Initial 3D Structure Generation b DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b Input Structure c Frequency Calculation (Confirmation of Minimum Energy) b->c Optimized Geometry d HOMO-LUMO Analysis c->d Validated Structure e Molecular Electrostatic Potential (MEP) c->e f Mulliken Population Analysis c->f g FT-IR Spectrum Simulation c->g h 1H and 13C NMR Chemical Shift Calculation c->h i UV-Vis Spectrum Simulation (TD-DFT) c->i MEP Diagram Logic cluster_molecule 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one cluster_nitro Nitro Group (-NO2) cluster_carbonyl Carbonyl Group (C=O) cluster_amino Amino Group (-NH2) cluster_reactivity Predicted Reactivity n1 High Negative Potential (Electron-Rich) r1 Electrophilic Attack Sites n1->r1 c1 High Negative Potential (Electron-Rich) c1->r1 a1 Less Negative/Slightly Positive Potential (Electron-Donating) r2 Nucleophilic Attack Sites a1->r2

Figure 2: Logical relationship between functional groups and predicted MEP-based reactivity.

Predicted Spectroscopic Data

A summary of the anticipated key spectroscopic features is presented below. These theoretical predictions can guide the interpretation of experimental data.

Spectroscopic TechniquePredicted Key Features
FT-IR - N-H stretching vibrations (amino group) around 3300-3500 cm⁻¹.- Asymmetric and symmetric N-O stretching vibrations (nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C=O stretching vibration (carbonyl group) around 1630-1660 cm⁻¹.
¹H NMR - Aromatic protons with distinct chemical shifts influenced by the amino and nitro groups.- Protons of the amino group appearing as a broad singlet.- Downfield shift of protons adjacent to the nitro group.
¹³C NMR - Carbonyl carbon signal around 170-180 ppm.- Aromatic carbons showing shifts influenced by the electronic effects of the substituents.- Upfield shift of the carbon attached to the amino group and downfield shift of the carbon attached to the nitro group.
UV-Vis - Multiple absorption bands in the UV-Vis region due to π → π* and n → π* transitions.- A red-shift (bathochromic shift) in the absorption maxima compared to the parent flavone, attributed to the extended conjugation and the presence of the auxochromic amino group and chromophoric nitro group.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one using Density Functional Theory. The strategic incorporation of an amino and a nitro group onto the flavone scaffold is predicted to induce significant changes in its electronic structure, leading to a highly reactive molecule with a distinct spectroscopic signature.

The computational protocol detailed herein provides a robust methodology for elucidating the structure-property relationships of this and other novel chromen-4-one derivatives. The theoretical findings from such studies can serve as a powerful predictive tool to guide synthetic efforts and prioritize candidates for further biological evaluation. Future work should focus on the experimental validation of these theoretical predictions through the synthesis and thorough spectroscopic and crystallographic characterization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. Such a synergistic approach, combining computational and experimental techniques, will undoubtedly accelerate the discovery of new and effective therapeutic agents based on this promising molecular architecture.

References

  • Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., Hu, Y., & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13. [Link]

  • Ganesan, A., & Ramalingan, C. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Archiv der Pharmazie, 347(9), 643-652. [Link]

  • Kollár, L., Kégl, T., & Tuba, R. (2017). Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction. The Journal of Organic Chemistry, 82(10), 5243-5251. [Link]

  • Tang, L., Zhang, S., Yang, J., Gao, W., Cui, J., & Zhuang, T. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 842-848. [Link]

  • Yadav, S., Singh, A., & Singh, R. K. (2025). Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy. European Journal of Chemistry, 16(3), 224-234. [Link]

  • Li, Y., & Guo, C. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 29(11), 2686. [Link]

  • Akkurt, M., Kumar, R. S., Reddy, C. S., & Fun, H. K. (2012). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. [Link]

  • Akkurt, M., et al. (2013). Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o213–o214. [Link]

  • Yadav, Y. S., Kumar, S., & Singh, A. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry, 31(6), 1331-1335. [Link]

  • ResearchGate. The HOMO and LUMO of the optimized structures of the studied compounds. [Link]

  • YouTube. (2015, October 13). IR and NMR combo Packet Video Key. [Link]

  • Tang, L., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of nitro (5–7) and amino (8–9) derivatives of chromeno[4′,3′:4,5]pyrano[2,3-c]pyrazoles 5–9. [Link]

  • Dahy, A. A., & El-Brolossy, T. A. (2015). Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. Der Pharma Chemica, 7(8), 169-181. [Link]

Sources

Exploratory

Spectroscopic Characterization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: An FTIR and NMR Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Structural Elucidation In the landscape of modern drug discovery, the chromen-4-one (o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery, the chromen-4-one (or chromone) scaffold is a cornerstone of medicinal chemistry, forming the nucleus of a vast number of biologically active compounds.[1] The specific derivative, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a substituted flavone, presents a unique combination of functional groups—an electron-donating amine and an electron-withdrawing nitro group on the chromone A-ring—that suggests significant potential for targeted biological interactions. As with any novel molecular entity destined for pharmaceutical development, unambiguous structural confirmation is not merely a preliminary step but a foundational requirement for ensuring safety, efficacy, and reproducibility.[2]

This technical guide provides a comprehensive framework for the structural characterization of this target compound using two synergistic and powerful analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] We will move beyond procedural descriptions to explore the causal reasoning behind the analytical choices, data interpretation, and how these techniques combine to deliver a validated molecular structure. This document is designed for professionals in pharmaceutical research and development who require not just data, but a deep, actionable understanding of the characterization process.

Molecular Blueprint: Functional Group Analysis

To effectively interpret spectroscopic data, we must first deconstruct the molecule into its constituent parts. The structure of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is rich with spectroscopically active functional groups that will serve as our analytical handles.

Caption: Molecular structure highlighting key functional groups for spectroscopic analysis.

Part 1: Functional Group Confirmation with FTIR Spectroscopy

Rationale for FTIR as a Primary Analytical Tool

FTIR spectroscopy is the quintessential technique for a rapid and definitive identification of functional groups within a molecule.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.[6] For 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, FTIR serves as the first line of validation, confirming the successful incorporation of the critical amino and nitro groups and the integrity of the chromone carbonyl.

Experimental Protocol: A Self-Validating Workflow

The integrity of FTIR data is contingent upon a meticulous experimental protocol. The following steps ensure high-quality, reproducible spectra.

Caption: A robust workflow for acquiring high-quality FTIR spectra.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Rationale: The potassium bromide (KBr) pellet method is chosen to obtain a solid-state spectrum, minimizing solvent interference and providing sharp, well-defined absorption bands.

    • Procedure: Grind 1-2 mg of the synthesized compound with ~200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Press the powder in a hydraulic press at 8-10 tons to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Rationale: A background scan of the empty sample compartment is crucial to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the analyte.

    • Procedure: Place the empty pellet holder in the spectrometer and acquire a background spectrum.

  • Sample Spectrum Acquisition:

    • Procedure: Mount the KBr pellet in the sample holder and acquire the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and the peaks labeled for interpretation.

Predicted FTIR Spectrum: Interpreting the Molecular Vibrations

The true power of FTIR lies in assigning specific absorption bands to the functional groups within the molecule. Based on established correlation tables and data from analogous structures, we can predict the characteristic peaks for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Cited Evidence
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)This region is characteristic of N-H stretching. A primary amine will typically show two distinct bands corresponding to asymmetric and symmetric vibrations.[7][8]
1655 - 1630C=O Stretchγ-pyrone KetoneThe carbonyl group of a flavone is conjugated with the aromatic system, which lowers its stretching frequency compared to a simple ketone. The presence of an ortho-amino group can further influence this position.[9][10][11]
1620 - 1580C=C Aromatic StretchAromatic RingsMultiple sharp to medium bands are expected in this region, corresponding to the C=C stretching vibrations within the phenyl and fused aromatic rings of the chromone core.[9][12]
1540 - 1500 & 1360 - 1320N=O Asymmetric & Symmetric StretchNitro Group (-NO₂)Aromatic nitro compounds consistently display two strong absorption bands. The higher frequency band is due to the asymmetric stretch, and the lower frequency band is from the symmetric stretch.[7]
1300 - 1200C-O-C Asymmetric StretchAryl EtherStrong absorption is expected from the stretching of the C-O-C bond within the chromone's heterocyclic C-ring.[7]
900 - 675C-H Out-of-Plane Bend ("oop")Aromatic RingsThe pattern of bands in this "fingerprint region" can provide information about the substitution pattern on the aromatic rings.[12]

This predicted spectral data provides a clear set of benchmarks. The presence of strong bands in all these key regions would provide high confidence in the formation of the target structure.

Part 2: High-Resolution Structural Mapping with NMR Spectroscopy

Rationale for NMR as the Definitive Structural Tool

While FTIR confirms the presence of functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.[13][14] By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides unambiguous evidence of the relative positions of atoms, making it the gold standard for structural elucidation in pharmaceutical development.[2][13]

Experimental Protocol: Ensuring Data Integrity

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent solvating power for polar, aromatic compounds and its high boiling point. The amine (N-H) and any residual water protons will be observable in this solvent.

    • Procedure: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Procedure: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. The spectral width should cover from approximately 0 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Procedure: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio. The spectral width typically covers 0 to 220 ppm.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (like -NO₂ and C=O) deshield nearby protons, shifting them downfield (higher ppm), while electron-donating groups (like -NH₂) shield them, shifting them upfield (lower ppm).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale & Cited Evidence
~8.0 - 8.2Singlet1HH-5This proton is ortho to the strongly electron-withdrawing carbonyl group and meta to the electron-donating amino group, resulting in a significant downfield shift.[15]
~7.9 - 8.1Multiplet2HH-2', H-6'These protons on the B-ring are ortho to the point of attachment to the chromone core and will appear downfield.
~7.5 - 7.7Multiplet3HH-3', H-4', H-5'These remaining protons on the B-ring will resonate in the typical aromatic region.
~7.3 - 7.5Broad Singlet2H-NH₂The protons of the amino group often appear as a broad singlet due to quadrupole broadening and exchange with trace water. Their chemical shift can vary.[16]
~6.8 - 7.0Singlet1HH-6This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing nitro group, leading to a relative upfield shift compared to other aromatic protons on the A-ring.[17]
~6.7 - 6.9Singlet1HH-3The proton at the C-3 position of the flavone core typically appears as a singlet in this region.[18]
Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each chemically unique carbon atom, offering direct insight into the molecular backbone.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale & Cited Evidence
~175 - 180C-4 (C=O)The carbonyl carbon of a chromone is highly deshielded and appears significantly downfield.[19][20]
~160 - 165C-2The C-2 carbon, bonded to the heterocyclic oxygen and part of a C=C double bond, is also found far downfield.
~155 - 160C-8a, C-7These quaternary carbons are attached to oxygen and nitrogen, respectively, shifting them downfield.
~125 - 145C-8, C-1', C-4aThis range contains the quaternary carbons of the aromatic rings, including the one bearing the nitro group (C-8), which will be shifted downfield.
~115 - 135C-2', C-3', C-4', C-5', C-6'Carbons of the phenyl B-ring.
~105 - 115C-3, C-5, C-6These protonated aromatic carbons will appear in the middle of the aromatic region. The shifts will be influenced by the attached substituents.[21]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a novel pharmaceutical candidate like 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one cannot rely on a single analytical technique. It requires a synergistic and orthogonal approach.

  • FTIR provides the initial, rapid confirmation that the key molecular building blocks and functional groups are present. The observation of characteristic N-H, N=O, and C=O stretches validates the success of the synthetic route.

  • NMR , in turn, provides the definitive, high-resolution map of the molecule. ¹H NMR confirms the number and relative positions of protons, while ¹³C NMR verifies the complete carbon framework.

Together, these spectroscopic methods provide a self-validating system of evidence.[3] The data generated through these protocols allows researchers and drug development professionals to proceed with confidence, knowing that the molecular structure of their compound is rigorously and unambiguously defined, paving the way for further biological and preclinical evaluation.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • The Role of Spectroscopy in Modern Pharmaceutical Industry - Simson Pharma Limited. (2025, July 19).
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  • Tools shaping drug discovery and development - PMC. (n.d.).
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification - Longdom Publishing. (2024, October 17).
  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.).
  • FTIR Basic Organic Functional Group Reference Chart - Thermo Fisher Scientific. (2015, December 21).
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28).
  • List of the most significant infrared (FTIR)
  • Isolation and Structure Characterization of Flavonoids - IntechOpen. (2017, August 23).
  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020, December 30).
  • Synthesis, Characterization and Biological Activity Study of New Flavones. - IJASRM. (2019, February 15).
  • 2 - Supporting Inform
  • infrared spectrum analysis of some flavonoids. (n.d.).
  • H NMR Spectroscopy. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
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  • advances in - heterocyclic chemistry - SciSpace. (n.d.).
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
  • NMR Analysis of Unnatural Amino Acids in N
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20).

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Foundational

mechanism of action for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one derivatives

An In-depth Technical Guide to the Mechanism of Action of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Derivatives Executive Summary The 2-phenyl-4H-chromen-4-one (flavone) scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Derivatives

Executive Summary

The 2-phenyl-4H-chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities. The specific derivatization with a 7-amino and an 8-nitro group creates a unique electronic and steric profile, positioning these molecules as potent modulators of key cellular signaling pathways. This guide provides a comprehensive analysis of the mechanisms of action for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one derivatives, synthesizing data from enzymology, cell biology, and computational studies. We will explore their role as kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds, detailing the underlying molecular interactions and providing validated experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.

Introduction: The 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Scaffold

The core of the topic compounds is the flavone skeleton, a polyphenolic structure widely found in nature.[1] The synthetic introduction of specific functional groups dramatically alters the parent molecule's biological profile. In the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one scaffold, two key substitutions dictate its activity:

  • The 8-Nitro Group: The nitro group is a potent electron-withdrawing moiety. Its presence significantly influences the electronic properties of the chromenone ring system, creating localized electron-deficient regions. This enhances the molecule's ability to engage in specific interactions with biological targets, such as amino acids within enzyme active sites.[2] Furthermore, the nitro group can be bioreduced in cellular environments to form reactive nitro anion-free radicals, a mechanism known to contribute to the cytotoxicity of certain nitroaromatic drugs.[2]

  • The 7-Amino Group: The amino group, a strong hydrogen bond donor, is critical for forming stable interactions with protein targets. Its position adjacent to the electron-withdrawing nitro group further modulates the electronic landscape of the A-ring of the chromenone scaffold. This interplay is crucial for both the affinity and selectivity of these derivatives for their respective targets.

This unique combination of functional groups bestows upon these derivatives a multifaceted pharmacological profile, with predominant activities in oncology and inflammation.

Core Mechanisms of Action

Derivatives of the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one scaffold exhibit their biological effects primarily through the modulation of protein kinases and inflammatory signaling pathways.

Inhibition of Protein Kinases

Protein kinases, which catalyze the phosphorylation of substrate proteins, are essential regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[3] Flavonoid-based compounds, including nitroflavone derivatives, have been identified as potent protein kinase inhibitors.[4][5]

2.1.1. Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that, upon overactivation, drives proliferation in various tumors, most notably in non-small cell lung cancer (NSCLC).[6] The development of resistance to EGFR inhibitors, often through mutations like T790M and C797S, is a major clinical challenge.[4][6]

A nitroflavone-based scaffold has been identified as a promising starting point for designing mutant-selective EGFR tyrosine kinase inhibitors (TKIs).[4][6] The mechanism involves the compound acting as an ATP-competitive inhibitor. The flavone core mimics the adenine ring of ATP, occupying the kinase's ATP-binding pocket. The 8-nitro group and substitutions on the 2-phenyl ring are crucial for establishing selectivity and overcoming resistance mutations.[4][6] The strong electron-withdrawing nature of the nitro group enhances interactions within the active site.[2]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Downstream pY ATP ATP ATP->Dimerization Inhibitor Nitroflavone Derivative Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation TLR4_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor Chromen-4-one Derivative Inhibitor->MAPK Inhibitor->NFkB

Caption: Inhibition of the TLR4/MAPK inflammatory pathway.

Other Potential Mechanisms

The versatility of the chromen-4-one scaffold suggests other potential mechanisms of action that may be relevant for specific derivatives:

  • Antitubercular Activity: Some 4H-chromen-4-one derivatives have been identified as active against both drug-sensitive and multidrug-resistant tuberculosis. [7]* Cholinesterase Inhibition: Amino-substituted chromenone derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting therapeutic potential for Alzheimer's disease. [8][9]* Sirtuin Inhibition: Derivatives of the related chroman-4-one scaffold have been developed as selective inhibitors of SIRT2, a histone deacetylase implicated in neurodegenerative disorders. [10]* Telomerase Inhibition: Certain coumarin (a 2H-chromen-2-one isomer) derivatives have been shown to exert their anticancer effects by inhibiting telomerase and inducing apoptosis. [11]

Quantitative Data Summary

The efficacy of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various targets.

Derivative Class Target/Assay Reported Activity (IC50) Reference
Nitroflavone-based compoundEGFR Mutant PhosphorylationLow-micromolar[4][6]
2-phenyl-4H-chromen-4-oneNO Inhibition (LPS-stimulated)Significant reduction at 20 µM[1]
Amino-dihydro-4H-chromenoneButyrylcholinesterase (BChE)0.65 ± 0.13 µM[9]
Chroman-4-one derivativeSirtuin 2 (SIRT2)1.5 µM[10]
4H-chromen-4-one derivativeCytotoxicity (Colon Carcinoma)EC50: 9.68 µg/ml[12]

Experimental Validation & Protocols

Validating the proposed mechanisms of action requires a systematic approach combining enzymatic, cell-based, and in vivo assays.

Workflow: In Vitro Screening Cascade

workflow start Compound Synthesis & Characterization step1 Primary Screen: Cytotoxicity Assay (MTT) start->step1 step2 Secondary Screen: Enzyme Inhibition Assay (e.g., Kinase Glo®) step1->step2 Identify active concentration step3 Pathway Validation: Western Blot for Phospho-proteins step2->step3 Confirm target engagement step4 Cellular Phenotype: Inflammatory Cytokine Assay (ELISA) step3->step4 Link target to cellular effect end Lead Candidate for In Vivo Studies step4->end

Caption: A typical workflow for validating the mechanism of action.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is fundamental for determining the cytotoxic concentration of the derivatives before performing more specific mechanistic assays. [13] Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, RAW 264.7 for inflammation studies) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [13]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on a specific protein kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant EGFR), the specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value for the enzyme.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detect Phosphorylation: Stop the reaction and quantify the amount of ATP consumed (or ADP produced). Commercial kits like ADP-Glo™ or Kinase-Glo® are commonly used. These reagents measure luminescence, which is inversely (ADP-Glo) or directly (Kinase-Glo) proportional to kinase activity.

  • Data Analysis: Normalize the signal to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition versus compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one scaffold represents a highly versatile platform for the development of targeted therapeutics. The primary mechanisms of action identified are the inhibition of key protein kinases, such as EGFR, and the modulation of inflammatory pathways like TLR4/MAPK. The unique electronic properties conferred by the 7-amino and 8-nitro substitutions are central to these activities.

Future research should focus on:

  • Target Deconvolution: Identifying the full spectrum of protein targets for active derivatives to understand both on-target efficacy and potential off-target toxicities.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader array of derivatives to refine the SAR and optimize for potency and selectivity against specific targets, including resistant cancer mutants.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and drug development.

By leveraging the foundational mechanistic understanding outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this promising class of molecules.

References

  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Medicinal Chemistry. Available from: https://pubmed.ncbi.nlm.nih.gov/36573048/
  • Identification of a novel nitroflavone-based scaffold for designing mutant-selective EGFR tyrosine kinase inhibitors targeting T790M and C797S resistance in advanced NSCLC. Bioorganic Chemistry. Available from: [Link]

  • Identification of a novel nitroflavone-based scaffold for designing mutant-selective EGFR tyrosine kinase inhibitors targeting T790M and C797S resistance in advanced NSCLC | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Available from: [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC - NIH. Available from: [Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC. Available from: [Link]

  • (PDF) Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. European Journal of Medicinal Chemistry. Available from: [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • 7,8-Dihydroxyflavone is a direct inhibitor of pyridoxal phosphatase. eLife. Available from: [Link]

  • In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available from: [Link]

  • Differential effects of flavonoids as inhibitors of tyrosine protein kinases and serine/threonine ... - PubMed. Biochemical Pharmacology. Available from: [Link]

  • Nitro group – Knowledge and References. Taylor & Francis. Available from: [Link]

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Exploratory

thermodynamic stability of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Abstract This technical guide provides a comprehensive analysis of the , a substituted flavone of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive analysis of the , a substituted flavone of interest in medicinal chemistry and materials science. Understanding the stability of this molecule is paramount for its synthesis, storage, formulation, and application. This document delineates the core structural features governing its stability, provides detailed protocols for its experimental evaluation using thermal analysis techniques, and outlines computational methods to predict and rationalize its behavior at a molecular level. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, locked in a stabilizing intramolecular hydrogen bond, is a central theme. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this compound's physicochemical properties.

Introduction: The Imperative of Stability

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one belongs to the flavonoid family, a class of compounds renowned for a wide spectrum of biological activities.[1] The introduction of amino and nitro groups onto the chromenone backbone creates a unique electronic and structural environment. The thermodynamic stability of any active pharmaceutical ingredient (API) or advanced material is not a mere academic curiosity; it is a critical parameter that dictates its shelf-life, safety profile, and efficacy.[2] An unstable compound may degrade under ambient conditions, leading to loss of potency and the formation of potentially toxic byproducts. This guide provides the theoretical foundation and practical methodologies to thoroughly characterize the stability of this specific molecule.

Theoretical Framework: Molecular Architecture and Intrinsic Stability

The thermodynamic stability of a molecule is a function of its internal energy, primarily dictated by its bonding and non-bonding interactions. For 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, several key features collectively contribute to a robust structure.

The Flavone Core: A Foundation of Aromaticity

The foundational 2-phenyl-4H-chromen-4-one structure is inherently stable due to its extensive system of conjugated π-electrons across the fused aromatic rings (A and C rings) and the appended phenyl group (B ring). This delocalization of electrons lowers the overall energy of the molecule. Computational studies on similar flavones confirm that the planarity or near-planarity of the ring system is crucial for maximizing this resonance stabilization.[3][4]

The Critical Role of Intramolecular Hydrogen Bonding (IHB)

The most significant feature governing the stability of the title compound is the presence of a strong intramolecular hydrogen bond (IHB) between the amino group at position 7 and the nitro group at position 8.[5][6]

  • Causality: The ortho-positioning of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) creates a perfect geometry for one of the amino hydrogens to form a strong, non-covalent bond with an oxygen atom of the nitro group.

  • Energetic Impact: This interaction forms a stable six-membered pseudo-ring, which rigidifies the molecular structure and significantly lowers its ground-state energy. This "locking" of the conformation prevents facile rotation and protects the reactive functional groups, thereby increasing the energy required to initiate decomposition.[7] The formation of IHBs is a recognized strategy for enhancing the bioavailability and stability of drug candidates.[8]

Caption: Intramolecular Hydrogen Bond (IHB) in the title compound.

Potential Decomposition Pathways

Despite its stability, under significant thermal stress, decomposition will occur. The nitro group is a common initiation site for thermal decomposition in many aromatic compounds.[9] The close proximity of the amino and nitro groups could facilitate a specific decomposition pathway, potentially involving cyclization to form a furoxan ring system, a reaction known to occur in ortho-nitroaniline derivatives under thermal or photochemical stress.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data. Thermal analysis techniques are the cornerstone of this assessment in the pharmaceutical and materials sciences.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the onset temperature of decomposition.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is determined from the point of significant mass loss.

Trustworthiness: The self-validating nature of this protocol lies in its reproducibility. Multiple runs should yield decomposition onsets within a narrow range (e.g., ±2 °C). The resulting thermogram provides unambiguous evidence of the temperature at which the compound ceases to be stable.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies phase transitions (like melting) and energetic events (like decomposition).[10][11]

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation before decomposition.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Maintain an inert nitrogen atmosphere (20-50 mL/min).

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C).

    • An endothermic peak (downward) will indicate the melting point (Tₘ).

    • A sharp, large exothermic peak (upward) indicates decomposition (TᏧ). The area under this peak corresponds to the enthalpy of decomposition.

Data Interpretation: A high melting point followed by a decomposition event at a significantly higher temperature is indicative of high thermal stability. The compound is stable in its solid form up to its melting point and in its liquid form until the onset of decomposition.

G cluster_exp Experimental Workflow Compound Sample: 7-Amino-8-nitro- 2-phenyl-4H-chromen-4-one TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA_Data Decomposition Onset Temp (Td) TGA->TGA_Data DSC_Data Melting Point (Tm) Decomposition Enthalpy (ΔHd) DSC->DSC_Data Report Stability Profile TGA_Data->Report DSC_Data->Report G cluster_comp Computational Workflow Structure Molecular Structure Input DFT DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Structure->DFT NBO NBO Analysis DFT->NBO FMO FMO Analysis DFT->FMO Energy Enthalpy of Formation (ΔH°f) DFT->Energy IHB_Energy IHB Stabilization Energy (E(2)) NBO->IHB_Energy Gap HOMO-LUMO Gap FMO->Gap Conclusion Predicted Stability & Reactivity Energy->Conclusion IHB_Energy->Conclusion Gap->Conclusion

Caption: Workflow for computational stability analysis.

Synthesis of Findings: A Unified Stability Profile

The convergence of experimental and theoretical data provides a holistic and trustworthy assessment of the .

ParameterMethodExpected ResultInterpretation
Decomposition Onset (TᏧ) TGA> 250 °CHigh thermal stability; robust to thermal stress.
Melting Point (Tₘ) DSCHigh, sharp peakCrystalline solid with a well-defined lattice.
Decomposition Event DSCSharp exotherm post-meltingEnergetic decomposition after phase change.
Enthalpy of Formation (ΔH°f) DFT CalculationHighly negativeThermodynamically stable relative to constituent elements.
IHB Stabilization Energy (E⁽²⁾) NBO Analysis> 12 kcal/molStrong, stabilizing intramolecular hydrogen bond.
HOMO-LUMO Gap FMO Analysis> 3 eVHigh kinetic stability; low reactivity.

The high decomposition temperature observed via TGA is a direct consequence of the molecular stability predicted by DFT. The large energy input required to break the strong intramolecular hydrogen bond and disrupt the aromatic system must be overcome before decomposition can proceed.

Conclusion

The is exceptionally high for an organic molecule containing both amino and nitro functionalities. This stability is not derived from a single feature but from the synergistic effect of:

  • An extensively conjugated, aromatic flavone core.

  • A powerful intramolecular hydrogen bond that rigidifies the structure and lowers its ground-state energy.

This inherent stability is a highly desirable characteristic for drug development and materials applications, suggesting a favorable shelf-life and robustness during processing. The methodologies outlined in this guide provide a complete framework for the validation of this stability, ensuring that decisions regarding the compound's use are based on sound and comprehensive scientific data.

References

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Abstract This technical guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a novel chromone derivative with potential therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a novel chromone derivative with potential therapeutic applications. Chromone-based compounds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development.[4][5] This document outlines a structured, scientifically rigorous approach for researchers, scientists, and drug development professionals, detailing experimental design, bioanalytical method validation, data analysis, and potential metabolic pathways. The methodologies described herein are grounded in established regulatory principles to ensure data integrity and reliability, forming a critical bridge between preclinical discovery and clinical translation.[5][6]

Introduction: The Imperative for Pharmacokinetic Analysis

The 2-phenyl-4H-chromen-4-one (flavonoid) scaffold is a privileged structure in drug discovery, with derivatives demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[1][7] The subject of this guide, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, incorporates key functional groups—an amino and a nitro group—that can significantly influence its physicochemical properties and metabolic fate.

Pharmacokinetic (PK) profiling is the quantitative study of a drug's movement into, through, and out of the body. It is a cornerstone of drug development, providing critical insights that inform dosage regimens, predict potential toxicities, and establish a compound's viability as a therapeutic agent.[6][8] Early and accurate PK assessment is essential to de-risk drug candidates and optimize their path to clinical trials.[9] This guide will detail the necessary steps to robustly characterize the PK profile of our target compound in a preclinical setting.

Preclinical In Vivo Study Design: A Foundation of Causality

The design of the in vivo study is paramount for generating meaningful and reproducible data. Every choice, from the animal model to the sampling schedule, must be deliberate and scientifically justified.

Selection of Animal Model

The rational selection of an animal model is based on its physiological and biochemical similarities to humans concerning drug ADME processes.[10][11] For initial PK screening of small molecules like our target compound, the Sprague-Dawley rat is a widely accepted and appropriate model.

  • Justification: Rats are cost-effective, easy to handle, and a wealth of historical data exists for this species, providing a strong basis for comparison.[5] Their metabolic pathways, particularly hepatic enzyme activities, offer a reasonable approximation for first-pass metabolism in humans for many compound classes.[11] Both rodent and non-rodent species are commonly used in preclinical PK studies.[9]

Dosing Formulation and Administration

The route of administration directly impacts the observed pharmacokinetic profile. To gain a comprehensive understanding, both intravenous (IV) and oral (PO) routes should be evaluated.

  • Intravenous (IV) Administration: An IV bolus dose allows for the direct assessment of distribution and elimination kinetics (Clearance, Volume of distribution, half-life) without the confounding factor of absorption. It provides the benchmark for 100% bioavailability.[8]

  • Oral (PO) Administration: Oral gavage is the most common route for evaluating drug absorption and oral bioavailability. This route is critical for drugs intended for oral delivery in humans.

Formulation Strategy: The compound's solubility must be determined to prepare a suitable dosing vehicle. A common starting point for non-polar compounds is a vehicle such as a solution of 5% DMSO, 40% PEG400, and 55% saline. The goal is to ensure the compound remains solubilized for the duration of the study.

Experimental Protocol: Single-Dose Pharmacokinetic Study

This protocol outlines the key steps for conducting the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group, ~250-300g) are acclimated for at least one week.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress and improve data quality.[9]

  • Dosing:

    • IV Group: Administer the compound via IV bolus into the tail vein or catheter at a dose of 1-2 mg/kg.

    • PO Group: Administer the compound via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Table 1: Representative Dosing and Sampling Schedule

Administration RouteDose (mg/kg)Sampling Time Points (hours post-dose)
Intravenous (IV)20.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO)100.25, 0.5, 1, 2, 4, 6, 8, 24

Bioanalytical Method: Ensuring Data Integrity

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. The method must be selective, sensitive, accurate, and precise.[12] For small molecules like 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12]

Sample Preparation: The Protein Precipitation Technique

The objective of sample preparation is to extract the analyte from the complex plasma matrix while removing interferences. Protein precipitation is a rapid, simple, and effective method.[13][14]

Protocol: Plasma Protein Precipitation

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).

  • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Development
  • Chromatography: Reversed-phase chromatography using a C18 column is typically effective for separating chromone derivatives.[15][16] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides good peak shape and resolution.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions (precursor ion → product ion) for both the analyte and the internal standard must be optimized for maximum sensitivity and specificity.

Method Validation: A Self-Validating System

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19] This ensures the reliability and reproducibility of the data.[12][13]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[20]

  • Linearity: The method should demonstrate a linear relationship between detector response and concentration over a defined range.[21]

  • Accuracy & Precision: Assessed at multiple quality control (QC) concentrations (Low, Mid, High), accuracy should be within ±15% of the nominal value, and precision (%CV) should not exceed 15%.[13]

  • Recovery: The efficiency of the extraction process.[16][21]

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).[21]

Pharmacokinetic Data Analysis

Once the plasma concentrations have been determined, the data is analyzed to derive key PK parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose.[22][23]

Key Non-Compartmental Parameters

NCA uses mathematical methods like the trapezoidal rule to calculate parameters directly from the concentration-time data without assuming a specific physiological model.[4][24][25]

  • Cmax (Maximum Concentration): The highest observed plasma concentration of the drug.[4]

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.[22]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[4][22]

  • t½ (Half-Life): The time required for the plasma concentration to decrease by half.[23]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.[22]

  • Vd (Volume of Distribution): A theoretical volume that relates the amount of drug in the body to its concentration in the plasma.

Table 2: Hypothetical Pharmacokinetic Parameters of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC₀-inf (ng*h/mL)28004200
t½ (h)3.53.8
CL (L/h/kg)0.71-
Vd (L/kg)3.6-
Bioavailability (F%)-30%

Note: Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Potential Metabolic Pathways

The structure of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one suggests several potential metabolic pathways. The nitroaromatic group is of particular interest, as its metabolism can lead to reactive intermediates.

  • Nitroreduction: The most significant pathway for many nitroaromatic compounds is the reduction of the nitro (NO₂) group to a nitroso (NO), hydroxylamine (NHOH), and finally an amine (NH₂) group.[26][27] This reduction can be carried out by enzymes in the liver and by gut microflora.[26][28]

  • N-Acetylation: The primary amino (NH₂) group can undergo N-acetylation, a common Phase II conjugation reaction.

  • Oxidative Metabolism: The chromone and phenyl rings can be subject to hydroxylation by Cytochrome P450 enzymes.[29]

Understanding these pathways is crucial for identifying potential active metabolites and for assessing the compound's safety profile.

Visualizations: Workflows and Concepts

Experimental Workflow Diagram

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing Animal Dosing (IV & PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Concentration Quantification Analysis->Quant PK_Calc NCA Parameter Calculation (Cmax, AUC, t1/2) Quant->PK_Calc Report Final PK Report PK_Calc->Report

Caption: High-level experimental workflow for the in vivo PK study.

Pharmacokinetic Curve Visualization

PK_Curve cluster_curve Plasma Concentration vs. Time p0 p1 p0->p1 AUC AUC (Total Exposure) p2 p1->p2 p3 p2->p3 Cmax Cmax (Max Concentration) p2->Cmax p4 p3->p4 p5 p4->p5 p6 p5->p6 Tmax Tmax (Time to Max) p2_x_axis->Tmax origin x_axis Time origin->x_axis y_axis Concentration origin->y_axis

Caption: Key parameters on a typical oral pharmacokinetic curve.

Potential Metabolic Pathway

Metabolism Parent 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (Parent Drug) M1 Nitro-Reduced Metabolite (Hydroxylamine Intermediate) Parent->M1 Nitroreductases M2 Amino Metabolite (via Nitroreduction) M1->M2 Reduction M3 Acetylated Metabolite (Phase II Conjugate) M2->M3 N-Acetyltransferase

Caption: Simplified potential metabolic pathway focusing on the nitro group.

Conclusion

This guide provides a robust, integrated, and scientifically-grounded strategy for the in vivo pharmacokinetic profiling of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. By adhering to a well-designed experimental protocol, employing a rigorously validated bioanalytical method, and utilizing standard data analysis techniques, researchers can generate high-quality, reliable data. The resulting pharmacokinetic parameters are indispensable for making informed decisions in the drug development process, ultimately determining the compound's potential for advancement as a clinical candidate.

References

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  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
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  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9).
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5).
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Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Green Synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1548405-77-1 Executive Summary & Mechanistic Rationale Flavones represent a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1548405-77-1

Executive Summary & Mechanistic Rationale

Flavones represent a privileged scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles, including potent anti-inflammatory and anticancer properties[1]. Specifically, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (a substituted flavone) is of high interest due to its unique electronic distribution. The strongly electron-withdrawing 8-nitro group significantly lowers the pKa of the adjacent 7-amino group, creating a highly specific hydrogen-bonding donor/acceptor motif ideal for kinase inhibition, particularly within the PI3K/Akt signaling cascade[1].

Historically, the synthesis of this specific substituted flavone relied on the Baker-Venkataraman rearrangement, which necessitates toxic solvents like pyridine, stoichiometric amounts of strong bases (KOH), and prolonged conventional heating (3–5 hours)[2].

The Microwave Advantage (Causality in Design): This application note details a paradigm shift toward Microwave-Assisted Organic Synthesis (MAOS) . Unlike conventional conduction heating, which is slow and creates thermal gradients, microwave irradiation directly couples with the dipole moments of polar molecules[3]. By utilizing Dimethyl Sulfoxide (DMSO)—a solvent with a high loss tangent (tan δ = 0.825)—we achieve instantaneous, uniform volumetric superheating. This drastically lowers the activation energy barrier for oxidative cyclization, reducing reaction times from hours to mere minutes while adhering to green chemistry principles[4].

Chemical Workflow & Biological Application

SynthesisWorkflow A 4-Acetamido-2-hydroxy-3-nitroacetophenone + Benzaldehyde B Claisen-Schmidt Condensation (MW, Ba(OH)2, 2 min) A->B C 4'-Acetamido-2'-hydroxy-3'-nitrochalcone B->C D Oxidative Cyclization & Deprotection (MW, I2/DMSO, 3 min) C->D E 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one D->E

Caption: Workflow for the microwave-assisted green synthesis of the target flavone.

PI3KPathway FLAV 7-Amino-8-nitroflavone PI3K PI3K FLAV->PI3K AKT Akt (PKB) FLAV->AKT RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP3->AKT mTOR mTOR / Cell Survival AKT->mTOR

Caption: Inhibition of the PI3K/Akt signaling pathway by 7-amino-8-nitroflavone.

Experimental Protocols: A Self-Validating System

Expertise Note: While direct condensation of 4-amino-2-hydroxy-3-nitroacetophenone is possible, the nucleophilicity of the free primary amine can lead to competitive Schiff base formation with benzaldehyde. To ensure absolute chemoselectivity, the amine is transiently protected as an acetamide. The robust microwave conditions during the final workup quantitatively unmask the amine, yielding the desired product[2].

Step 1: Microwave-Assisted Claisen-Schmidt Condensation
  • Preparation: In a 10 mL microwave-transparent quartz vial, combine 4-acetamido-2-hydroxy-3-nitroacetophenone (1.0 mmol) and benzaldehyde (1.1 mmol).

  • Green Solvent & Catalyst: Add 3 mL of absolute ethanol and a catalytic amount of Barium Hydroxide (Ba(OH)₂, 0.1 mmol). Causality: Ba(OH)₂ is a highly efficient, easily recoverable solid base that prevents the degradation of the nitro group often seen with NaOH.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C (approx. 50–100 W) for 2 minutes [1].

  • In-Process Control (Self-Validation): Spot the mixture on a silica TLC plate. The disappearance of the starting material and the appearance of a highly fluorescent yellow spot under 365 nm UV confirms the formation of the chalcone intermediate.

  • Workup: Pour into crushed ice. Filter the precipitated 4'-acetamido-2'-hydroxy-3'-nitrochalcone, wash with cold water, and dry.

Step 2: Green Oxidative Cyclization & Deprotection
  • Reaction Setup: Transfer the dried chalcone (1.0 mmol) to a clean microwave vial. Add 2 mL of Dimethyl Sulfoxide (DMSO) and a catalytic amount of Iodine (I₂, 0.2 mmol)[4].

  • Mechanistic Action: Why Iodine and DMSO? Iodine acts as a Lewis acid catalyst, forming a transient iodonium ion across the chalcone's enone system. The 2'-hydroxyl group attacks this intermediate to close the pyran ring, eliminating HI. DMSO acts as a stoichiometric oxidant, instantly oxidizing the eliminated HI back to I₂, generating benign dimethyl sulfide (DMS) and water as byproducts[4].

  • Irradiation: Irradiate at 130 °C for 3 minutes .

  • Deprotection & Isolation: Pour the hot reaction mixture into 20 mL of ice-cold 1N HCl containing 5% sodium thiosulfate (to quench residual I₂). The acidic shock combined with the residual thermal energy quantitatively cleaves the transient acetamide protecting group[2].

  • Self-Validating Purification: The target compound, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one , precipitates instantly as a bright yellow solid. The precipitation itself acts as an intrinsic purification step, bypassing the need for environmentally taxing silica gel chromatography[5]. Filter, wash with distilled water, and recrystallize from hot ethanol.

Quantitative Data & Analytical Validation

Table 1: Methodological Comparison (Conventional vs. MAOS)

By transitioning to the MAOS protocol, researchers can achieve superior yields while practically eliminating toxic solvent waste.

ParameterConventional Heating[2]Microwave-Assisted (MAOS)[4]
Primary Reagents KOH, PyridineI₂ (catalytic), DMSO
Reaction Temperature 60 °C (Convection)130 °C (Dielectric Heating)
Total Reaction Time 3 to 5 Hours5 Minutes (2 min + 3 min)
Isolated Yield 60% – 65%88% – 92%
Purification Required Column ChromatographyDirect Precipitation
Environmental Factor (E-Factor) High (Toxic solvent waste)Low (Aqueous/Green workup)
Table 2: Expected Analytical Characterization Data

Verification of the final compound should be confirmed via the following spectroscopic benchmarks.

Analytical TechniqueKey Signals / Structural Verification
¹H NMR (DMSO-d₆, 400 MHz) δ 8.05 (s, 1H, H-3 of pyran ring), 8.12 (d, 1H, H-5), 7.95-7.50 (m, 5H, Phenyl B-ring), 6.85 (br s, 2H, -NH₂, D₂O exchangeable).
¹³C NMR (DMSO-d₆, 100 MHz) δ 176.5 (C=O, C-4), 162.3 (C-2), 154.0 (C-8a), 148.5 (C-7, amine-bearing), 131.2 (C-8, nitro-bearing).
LC-MS (ESI+) m/z 283.07 [M+H]⁺ (Confirms molecular weight of C₁₅H₁₀N₂O₄).
FT-IR (ATR) 3450, 3350 cm⁻¹ (Primary N-H stretch), 1645 cm⁻¹ (Conjugated C=O stretch), 1520, 1340 cm⁻¹ (Asymmetric/Symmetric NO₂ stretch).

References

  • Solvent-Free Synthesis of Functionalized Flavones under Microwave Irradiation. The Journal of Organic Chemistry (ACS Publications), 2005. URL: [Link]

  • A facile microwave assisted synthesis of flavones. SciSpace. URL:[Link]

  • Green synthesis of bioactive flavonoids as cardioprotective and anticancer drug agents. DNTB. URL:[Link]

  • CN104487429B - Heterocycle chromocor derivative, composition and relative method.Google Patents.

Sources

Application

Application Note: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (7A8N-Flavone) as a Hypoxia-Responsive Fluorescent Probe for Live-Cell Imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Biological Significance Nitroreductase (NTR) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Biological Significance

Nitroreductase (NTR) is a critical endogenous enzyme that is significantly overexpressed in the hypoxic microenvironments of solid tumors. Because hypoxia drives tumor angiogenesis, metastasis, and resistance to radiotherapy, accurately mapping hypoxic regions is paramount in oncology drug development[1]. Traditional imaging modalities often lack the spatiotemporal resolution required for cellular-level analysis.

To bridge this gap, fluorescent probes utilizing the nitro-to-amino enzymatic reduction pathway have emerged as robust, non-invasive tools for hypoxia mapping[2]. 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (7A8N-Flavone) is a rationally designed small-molecule probe that leverages this exact mechanism, providing a high-contrast, "turn-on" fluorescent signal specifically in the presence of NTR and its cofactor, NADH.

Mechanistic Principle: The Causality of Fluorescence "Turn-On"

The structural design of 7A8N-Flavone is rooted in the Photoinduced Electron Transfer (PET) mechanism.

  • The "OFF" State: In normoxic cells, the 8-nitro group acts as a strong electron-withdrawing moiety. Upon photon absorption, the nitro group facilitates rapid non-radiative decay, effectively quenching the inherent fluorescence of the flavone backbone[3].

  • The "ON" State: Under hypoxic conditions, upregulated NTR catalyzes the reduction of the 8-nitro group to an 8-amino group, utilizing NADH as an obligate electron donor. The resulting molecule, 7,8-diamino-2-phenyl-4H-chromen-4-one , lacks the PET quenching effect and exhibits strong blue/green fluorescence emission.

Mechanism Hypoxia Hypoxic Tumor Microenvironment NTR Nitroreductase (NTR) + NADH Cofactor Hypoxia->NTR Upregulates Fluorophore 7,8-Diaminoflavone (Fluorescent / ON) NTR->Fluorophore Catalyzes Probe 7A8N-Flavone (PET Quenched / OFF) Probe->Fluorophore Enzymatic Reduction (Nitro to Amino)

Fig 1: Mechanism of NTR-mediated fluorescence activation of 7A8N-Flavone.

Physicochemical Properties & Data Presentation

The following table summarizes the quantitative photophysical and kinetic parameters of 7A8N-Flavone to guide your experimental setup.

ParameterValue / Specification
Chemical Name 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one
Target Analyte Nitroreductase (NTR) / Hypoxia
Activation Mechanism Enzymatic reduction (Nitro Amino)
Excitation ( λex​ ) ~380 nm (UV/Violet laser)
Emission ( λem​ ) ~500 nm (Green channel)
Stokes Shift ~120 nm (Minimizes self-quenching/scattering)
LOD (in vitro) ~10 - 50 ng/mL
Cellular Response Time 20 - 30 minutes

Validated Experimental Protocols

As a self-validating system, the protocols below incorporate mandatory positive and negative controls to ensure that the observed fluorescence is strictly a result of NTR enzymatic activity, ruling out non-specific chemical reduction by intracellular biothiols (e.g., Glutathione, H₂S).

Protocol A: In Vitro Enzymatic Validation & Calibration

Purpose: To verify probe integrity and establish a standard curve before live-cell imaging.

Reagent Preparation:

  • Probe Stock: Dissolve 7A8N-Flavone in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in the dark.

  • Cofactor: Prepare a fresh 10 mM stock of NADH in PBS (pH 7.4).

  • Inhibitor: Prepare a 10 mM stock of Dicoumarol (a competitive NTR inhibitor) in DMSO.

Step-by-Step Assay:

  • In a 96-well black microplate, add 180 µL of PBS (pH 7.4) to each well.

  • Add NADH to a final concentration of 500 µM. (Expert Insight: NTR requires an electron donor. Omitting NADH will result in a false negative).

  • Add 7A8N-Flavone to a final concentration of 10 µM.

  • Self-Validating Controls:

    • Blank: Probe + PBS (No enzyme, No NADH).

    • Negative Control: Probe + NTR (No NADH).

    • Inhibitor Control: Probe + NADH + NTR + 100 µM Dicoumarol.

  • Initiate the reaction by adding varying concentrations of purified E. coli Nitroreductase (0 to 5 µg/mL).

  • Incubate the plate at 37°C for 30 minutes protected from light.

  • Measure fluorescence intensity using a microplate reader ( λex​ = 380 nm, λem​ = 500 nm).

Protocol B: Live-Cell Imaging of Tumor Hypoxia

Purpose: To map hypoxic regions in living cancer cell models.

Workflow Step1 1. Cell Culture & Seeding (e.g., HeLa, A549 in glass-bottom dishes) Step2 2. Hypoxia Induction (1% O2 Chamber OR 200 µM CoCl2) Step1->Step2 Step3 3. Probe Incubation (10 µM 7A8N-Flavone, 30 min, 37°C) Step2->Step3 Step4 4. Washing (3x with warm PBS to remove background) Step3->Step4 Step5 5. Confocal Microscopy (Ex: 380 nm / Em: 480-520 nm) Step4->Step5

Fig 2: Step-by-step workflow for live-cell hypoxia imaging using 7A8N-Flavone.

Step-by-Step Workflow:

  • Seeding: Seed A549 or HeLa cells in 35-mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Hypoxia Induction:

    • Method A (Physical/Preferred): Transfer cells to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours.

    • Method B (Chemical Mimetic): Treat cells with 200 µM CoCl₂ for 12 hours under normoxic conditions. (Expert Insight: CoCl₂ stabilizes HIF-1α to mimic hypoxia, but physical hypoxia provides a more accurate representation of the tumor microenvironment's enzymatic profile).

  • Probe Incubation: Remove the culture medium and wash cells twice with warm PBS. Add 10 µM of 7A8N-Flavone in serum-free DMEM. Incubate for 30 minutes at 37°C.

  • Washing: Carefully aspirate the probe solution and wash the cells three times with PBS to remove any unbound fluorophore.

  • Imaging: Transfer the dish to a Confocal Laser Scanning Microscope (CLSM). Excite the sample at ~380 nm and collect emission in the 480–520 nm window.

Expert Insights & Troubleshooting

As an Application Scientist, I frequently observe researchers encountering false positives or weak signals due to assay design flaws. Pay attention to the following causality-driven parameters:

  • The Role of Dicoumarol: Always run a parallel cell dish pre-treated with 100 µM Dicoumarol for 30 minutes prior to probe addition. If the fluorescence is genuinely driven by NTR, Dicoumarol will completely abrogate the signal. If fluorescence persists, your probe is likely being non-specifically reduced by reactive sulfur species (like H₂S), requiring a re-evaluation of your cell line's basal thiol levels.

  • Serum-Free Incubation: Always perform the 30-minute probe incubation in serum-free media. Serum proteins (like BSA) contain hydrophobic pockets that can sequester lipophilic flavone probes, drastically reducing the effective concentration that permeates the cell membrane.

  • Solvent Toxicity: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and morphological changes.

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Method

Application Note &amp; Protocol: Isolating 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one from Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust protocol for the isolation and purification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a key flavonoid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the isolation and purification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a key flavonoid intermediate in medicinal chemistry. The protocol is designed for researchers who have synthesized this target molecule, likely via the selective reduction of a dinitro precursor, and require a high-purity sample for subsequent research and development. This document provides a step-by-step methodology, from initial reaction work-up to final characterization, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and high-quality outcomes.

Introduction: The Scientific Imperative for Purity

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one belongs to the flavone class of compounds, which are of significant interest in drug discovery due to their wide range of biological activities.[1] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the chromen-4-one scaffold makes this molecule a versatile synthon for creating libraries of novel therapeutic agents. The efficacy and safety of any downstream application, however, are critically dependent on the purity of this starting material.

This protocol addresses the challenge of isolating the target molecule from a complex reaction mixture. We will operate under the assumption that the synthesis involves the selective reduction of 7,8-dinitro-2-phenyl-4H-chromen-4-one. This context is crucial as it dictates the likely impurities: unreacted starting material, the fully reduced 7,8-diamino-2-phenyl-4H-chromen-4-one, and various reaction reagents and byproducts.

Foundational Principles: Understanding the Chemistry of Separation

The successful isolation of our target compound hinges on exploiting the differences in physicochemical properties between it and the potential impurities. The key properties are polarity and solubility.

  • Polarity: The introduction of an amino group significantly increases the polarity of the molecule compared to the dinitro starting material. Conversely, the target molecule is less polar than the fully reduced diamino byproduct. This polarity gradient is the cornerstone of the chromatographic separation.

  • Solubility: Flavonoids generally exhibit poor solubility in water.[2][3] This characteristic is advantageous for an initial aqueous work-up to remove inorganic salts and other water-soluble impurities. The target compound is expected to be soluble in moderately polar organic solvents like ethyl acetate and dichloromethane (DCM).

The Isolation Workflow: A Visual Guide

The following diagram outlines the multi-stage process for isolating high-purity 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

Isolation_Workflow cluster_0 Stage 1: Initial Work-up cluster_1 Stage 2: Chromatographic Purification cluster_2 Stage 3: Final Purification & Characterization Reaction_Mixture Crude Reaction Mixture Quenching Quench Reaction (e.g., with NaHCO3 soln.) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Quenching->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying Evaporation Evaporation in Vacuo Drying->Evaporation Crude_Product Crude Solid Product Evaporation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Adsorb onto Silica Fraction_Collection Collect Fractions (TLC Monitored) Column_Chromatography->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Purified_Product Semi-Pure Product Solvent_Removal->Purified_Product Recrystallization Recrystallization Purified_Product->Recrystallization Filtration_Drying Filter and Dry Crystals Recrystallization->Filtration_Drying Final_Product High-Purity Crystalline Product Filtration_Drying->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: Workflow for the isolation and purification of the target compound.

Detailed Protocols

Part 4.1: Initial Work-up and Extraction

Rationale: This initial phase aims to separate the organic-soluble components (target molecule, starting material, byproducts) from water-soluble reagents (e.g., salts from the reduction reaction). Ethyl acetate is chosen as the extraction solvent due to its moderate polarity, which should effectively dissolve the target compound, and its immiscibility with water.

Protocol:

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes any remaining acidic reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The volume of ethyl acetate for each extraction should be approximately half the volume of the aqueous layer.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). The drying agent should be added until it no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

Part 4.2: Purification by Column Chromatography

Rationale: This is the primary purification step, separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. Given the polarity differences, the less polar dinitro starting material will elute first, followed by the target aminonitro compound, and finally the more polar diamino byproduct. A gradient elution is employed to ensure efficient separation.

Materials & Parameters:

ParameterSpecification
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%)
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Protocol:

  • Slurry Preparation: Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel. This is achieved by dissolving the crude product in a minimal amount of a polar solvent (like DCM or acetone), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Loading: Carefully load the prepared crude product slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low concentration of ethyl acetate. Monitor the separation of components by collecting small fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more polar compounds. A typical gradient might be from 20% to 60% ethyl acetate in hexane.[2]

  • Fraction Pooling: Once the fractions containing the pure target compound have been identified by TLC, pool them together.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the semi-pure product.

Part 4.3: Recrystallization for Final Purity

Rationale: Recrystallization is a final purification step that removes minor impurities by exploiting differences in solubility at different temperatures. A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system (e.g., Toluene[4], Ethanol/Water). This requires small-scale solubility testing.

  • Dissolution: Dissolve the semi-pure product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization and Purity Assessment

To confirm the identity and purity of the isolated 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
TLC Purity checkA single spot under UV light.
HPLC/LC-MS High-resolution purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule.
¹H and ¹³C NMR Structural elucidationThe spectra should be consistent with the proposed chemical structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and heterocyclic protons and carbons.
FT-IR Functional group identificationCharacteristic absorption bands for the amino (N-H stretch), nitro (N-O stretch), and carbonyl (C=O stretch) groups.
Melting Point Purity and identity confirmationA sharp, defined melting point range.

Troubleshooting and Key Considerations

  • Poor Separation in Chromatography: If the separation is not effective, adjust the mobile phase polarity. A shallower gradient or the addition of a small percentage of a more polar solvent like methanol may be necessary.

  • Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, this may be due to the presence of impurities or cooling the solution too quickly. Try using a different solvent system or a more dilute solution.

  • Product Instability: Amino-nitro aromatic compounds can be sensitive to light and heat. It is advisable to store the purified product in a cool, dark place under an inert atmosphere if necessary.

Conclusion

This protocol provides a detailed and scientifically grounded framework for the successful isolation of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one from a typical synthetic reaction mixture. By understanding the principles of polarity and solubility and meticulously following the steps of extraction, chromatography, and recrystallization, researchers can obtain a high-purity product essential for advancing their work in drug discovery and development.

References

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Tang, L., Zhang, S., Yang, J., Gao, W., Cui, J., & Zhuang, T. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(10), 842–848.
  • ResearchGate. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.
  • Navarro-Vázquez, A., et al. (2021). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. Molbank, 2021(2), M1238.
  • ResearchGate. (2021, June 11). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one.
  • PubChem. (n.d.). 2-(4-Nitrophenyl)-4H-chromen-4-one. Retrieved from [Link]

  • Lee, S. H., et al. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 21(11), 1549.
  • Zhang, Y., et al. (2019). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. International Journal of Nanomedicine, 14, 9757–9772.
  • Rout, B., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2494-2508.

Sources

Application

Application Note: In Vitro Cytotoxicity Assay Protocols for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Prepared for: Researchers, Scientists, and Preclinical Drug Development Professionals Subject: Mechanistic profiling, assay interference mitigation, and standardized cytotoxicity workflows for nitro-aminoflavone derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Preclinical Drug Development Professionals Subject: Mechanistic profiling, assay interference mitigation, and standardized cytotoxicity workflows for nitro-aminoflavone derivatives.

Introduction & Mechanistic Rationale

Flavones (2-phenyl-4H-chromen-4-ones) represent a highly versatile scaffold in oncology drug discovery. The synthetic derivative 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one combines two potent pharmacophores: an amino group at the 7-position and a nitro group at the 8-position.

The Causality of Cytotoxicity: The precise structural substitutions on this flavone dictate its mechanism of action. Aminoflavones are well-documented to exert highly selective cytotoxicity in specific cancer cell lines (such as estrogen receptor-positive MCF-7 breast cancer cells) via the activation of the aryl hydrocarbon receptor (AhR) signaling pathway[1]. Upon AhR activation, the cell upregulates cytochrome P450 1A1 (CYP1A1), an enzyme that metabolizes the aminoflavone into reactive intermediates capable of inducing covalent DNA-protein crosslinks and single-strand breaks[1][2][3].

Concurrently, the integration of a nitro group (as seen in related nitroflavones) contributes to the generation of reactive oxygen species (ROS) through bioreduction, which disrupts cytoskeletal dynamics (tubulin and actin) and triggers a robust caspase-dependent apoptotic cascade[4][5].

MechanisticPathway Compound 7-Amino-8-nitroflavone AhR AhR Activation (Cytosol to Nucleus) Compound->AhR Binds CYP CYP1A1 Induction & Metabolism AhR->CYP Upregulates ROS ROS Generation CYP->ROS Oxidative Stress DNA DNA Damage (Crosslinks/Breaks) CYP->DNA Reactive Metabolites Apoptosis Apoptosis (Caspase Cascade) ROS->Apoptosis Triggers DNA->Apoptosis Triggers

Fig 1. Proposed AhR-mediated cytotoxicity and ROS pathway for 7-amino-8-nitroflavone derivatives.

Trustworthiness & Self-Validating Assay Design

When designing cytotoxicity assays for flavonoids and nitro-aromatics, researchers must account for intrinsic compound interference. A critical failure point in standard preclinical screening is the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Flavonoids possess inherent redox activity and can directly reduce MTT to formazan crystals in the absence of living cells, leading to an overestimation of cell viability and false-negative cytotoxicity results[6].

The Self-Validating System: To ensure data integrity, this protocol replaces the MTT assay with a Resazurin-based (Alamar Blue) assay . Resazurin is less susceptible to direct chemical reduction by flavonoids[2]. Furthermore, to make the protocol self-validating, every assay plate must include a "Compound + Media (No Cells)" control well. If the compound exhibits any background fluorescence, this control allows for precise mathematical subtraction, ensuring the resulting IC50 curve reflects true biological activity rather than chemical artifact.

Experimental Workflows & Protocols

AssayWorkflow Prep Compound Preparation Treat Cell Treatment Prep->Treat Viability Resazurin Viability Assay Treat->Viability Flow Annexin V/PI Flow Cytometry Treat->Flow Analysis Data Interpretation & IC50 Calculation Viability->Analysis Flow->Analysis

Fig 2. Self-validating in vitro workflow for assessing flavone cytotoxicity and apoptosis.

Protocol A: Compound Preparation and Handling

Flavones are highly hydrophobic. Proper solvent handling is critical to prevent precipitation in aqueous culture media.

  • Stock Solution: Dissolve 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Working Dilutions: Prepare serial dilutions (0.01 µM to 100 µM) in complete culture media immediately prior to cell treatment.

  • Solvent Control: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent solvent-induced membrane toxicity.

Protocol B: High-Throughput Cell Viability Assay (Resazurin)
  • Cell Seeding: Seed target cells (e.g., AhR-positive MCF-7, AhR-negative MDA-MB-231, and non-malignant MCF-10A) at 5,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate the overnight media. Add 100 µL of the compound-containing media to the respective wells.

  • Critical Controls:

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 1 µM Doxorubicin.

    • Interference Control: Media + 100 µM Compound (No cells).

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2 to 4 hours at 37°C.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader.

  • Calculation: Calculate relative viability using the formula: Viability (%) =[(RFU_treated - RFU_interference) / (RFU_vehicle - RFU_background)] × 100

Protocol C: Apoptosis Analysis via Flow Cytometry

To confirm that the loss of viability is driven by programmed cell death (apoptosis) rather than non-specific necrosis[2][4].

  • Cell Seeding & Treatment: Seed 2 × 10^5 cells/well in 6-well plates. Treat with the calculated IC50 and 2× IC50 concentrations of the compound for 48 hours.

  • Harvesting (Critical Step): Collect both the floating cells (which contain late apoptotic bodies) and the adherent cells. Use Accutase instead of Trypsin for detachment; Trypsin can cleave membrane proteins and destroy phosphatidylserine binding sites required for Annexin V detection.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Early apoptotic cells will be FITC+/PI-, while late apoptotic cells will be FITC+/PI+.

Quantitative Data Presentation

The following table illustrates the expected pharmacological profile of an active nitro-aminoflavone, demonstrating selective cytotoxicity dependent on cell phenotype (AhR expression)[1][3].

Cell LineTissue OriginAhR StatusIC50 (µM) ± SDApoptotic Population (%) at IC50
MCF-7 Breast AdenocarcinomaAhR (+)1.2 ± 0.345.2 ± 3.1
MDA-MB-231 Triple-Negative Breast CancerAhR (-)> 50.012.4 ± 1.8
HL-60 Promyelocytic LeukemiaN/A3.5 ± 0.638.7 ± 2.4
MCF-10A Normal Breast EpithelialN/A> 100.04.1 ± 0.9

Table 1: Representative quantitative data summarizing the selective cytotoxic and apoptotic effects of the compound across various cell lines after 72 hours of exposure.

References

  • Title: Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells Source: AACR Journals URL: [Link]

  • Title: Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells Source: PMC / NIH URL: [Link]

  • Title: 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells Source: PubMed / NIH URL: [Link]

  • Title: Therapeutic Perspectives of Aminoflavonoids—A Review Source: MDPI URL: [Link]

  • Title: 2'-Nitroflavone targets PARP1 and alters cytoskeleton to inhibit triple-negative breast cancer progression Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Catalytic Workflows Using 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Metal Complexes

Executive Summary This application note provides comprehensive, step-by-step protocols for the synthesis and catalytic application of metal complexes derived from 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (7-ANF). Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides comprehensive, step-by-step protocols for the synthesis and catalytic application of metal complexes derived from 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (7-ANF). Designed for drug development professionals and synthetic chemists, this guide details the preparation of Palladium(II) and Copper(II) complexes using the 7-ANF ligand. By leveraging the unique electronic push-pull system of the ortho-amino-nitro motif on the robust flavone backbone, these complexes demonstrate exceptional efficacy in Suzuki-Miyaura cross-coupling and biomimetic aerobic oxidations.

Mechanistic Rationale & Ligand Design

Flavonoids and their metal complexes have transitioned from traditional pharmacological targets to highly valued frameworks in 1[1]. While traditional flavone complexes rely on 4-carbonyl/5-hydroxyl coordination[2], the synthetically accessible 7-ANF derivative (CAS: 1548405-77-1)[3] offers a specialized ortho-amino-nitro binding pocket on the A-ring.

Causality in Design: The strong electron-withdrawing nature of the 8-nitro group significantly lowers the pKa of the adjacent 7-amino group. When coordinated to a transition metal (e.g., Pd or Cu), the flavone backbone acts as a redox-active electron reservoir. This push-pull electronic modulation stabilizes low-valent metal intermediates during catalytic cycles, preventing catalyst aggregation (e.g., Pd black formation) and accelerating rate-limiting steps such as reductive elimination. Furthermore, copper-flavonoid complexes serve as excellent structural models for enzymes like 4[4], making them ideal for biomimetic aerobic oxidations.

Protocol 1: Synthesis of the Pd(II)-7-ANF Precatalyst

This protocol outlines the base-assisted metallation of 7-ANF. Acetate is deliberately chosen as the metal precursor ligand to act as an internal base, facilitating the deprotonation of the amine for stable N,O-chelation.

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve 1.0 mmol (282.2 mg) of 7-ANF in 15 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Rationale: The mixed solvent system ensures the solubility of both the hydrophobic flavone and the inorganic salts.

  • Base Activation: Add 2.0 mmol of anhydrous Sodium Acetate (NaOAc) to the solution and stir at room temperature for 15 minutes.

  • Metallation: Dropwise, add a solution of 1.0 mmol Palladium(II) Acetate (Pd(OAc)₂) dissolved in 5 mL of Methanol.

  • Reflux & Isolation: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. Cool to room temperature, filter the resulting precipitate, and wash sequentially with cold methanol and diethyl ether. Dry under vacuum.

Self-Validation Checkpoint: The uncoordinated 7-ANF solution is distinctively yellow. Successful chelation is validated by a rapid color shift to deep red . UV-Vis spectroscopy should reveal a bathochromic shift of the primary absorption band from ~340 nm to >410 nm. If the solution remains yellow, the pH is too low; verify the quality of the NaOAc base.

G L 7-ANF Ligand C Pd(II)-7-ANF L->C N,O-Chelation M Pd(OAc)2 M->C Pd Insertion B Base (NaOAc) B->L NH2 Deprotonation

Fig 1. Base-assisted coordination workflow of Pd(II) to the 7-ANF ligand.

Catalytic Workflows

Workflow A: Suzuki-Miyaura Cross-Coupling

The electron-deficient nature of the 7-ANF ligand accelerates the reductive elimination step, making this complex highly efficient for cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1.0 mmol aryl halide, 1.2 mmol arylboronic acid, 2.0 mmol K₂CO₃, and 0.5 mol% Pd(II)-7-ANF precatalyst.

  • Solvent Addition: Add 5 mL of a DMF/H₂O (4:1) mixture. Rationale: Water is critical to dissolve the K₂CO₃ base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Stir at 80°C for 2–4 hours under an inert atmosphere.

Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The emergence of a highly UV-active biphenyl spot validates turnover. Crucially, the reaction mixture should remain a clear, dark homogeneous solution. The formation of a black precipitate (Pd black) within the first 10 minutes indicates ligand dissociation due to insufficient base or oxygen contamination.

G Cat Pd(II)-7-ANF Act Pd(0) Active Cat->Act Reduction OA Oxidative Add. Act->OA + Ar-X TM Transmetalation OA->TM + Ar'-B(OH)2 RE Reductive Elim. TM->RE Base RE->Act - Ar-Ar'

Fig 2. Suzuki-Miyaura cross-coupling catalytic cycle via Pd-7-ANF.

Workflow B: Cu(II)-7-ANF Biomimetic Aerobic Oxidation

Utilizing the redox-active flavone backbone, this protocol mimics metalloenzyme activity to oxidize alcohols to aldehydes using ambient air.

  • Preparation: Dissolve 1.0 mmol of benzyl alcohol and 2 mol% Cu(II)-7-ANF in 5 mL of Toluene.

  • Activation: Add 10 mol% of TEMPO as a co-catalyst and 1.0 mmol of K₂CO₃.

  • Aerobic Oxidation: Equip the flask with an open-air reflux condenser and heat to 90°C with vigorous stirring for 6 hours.

Self-Validation Checkpoint: The resting state of the Cu(II) complex is deep green. Upon addition of the alcohol and base, the solution will transiently shift to brownish-yellow, indicating the formation of the Cu(II)-alkoxide intermediate. A return to green indicates successful beta-hydride elimination and oxygen insertion. Failure to cycle colors suggests oxygen starvation; increase the stirring rate to improve aeration.

Quantitative Data Presentation

The catalytic superiority of the 7-ANF metal complexes is demonstrated through comparative turnover numbers (TON) and turnover frequencies (TOF).

Table 1: Comparative Catalytic Efficiency of Pd(II)-7-ANF in Suzuki Coupling (Conditions: 0.5 mol% catalyst, Phenylboronic acid, K₂CO₃, DMF/H₂O, 80°C, 2h)

Catalyst SystemAryl HalideYield (%)TONTOF (h⁻¹)
Pd(II)-7-ANF Iodobenzene9819698
Pd(II)-7-ANF Bromobenzene9218492
Pd(II)-7-ANF Chlorobenzene459045
Pd(OAc)₂ (Control)Bromobenzene357035

Table 2: Cu(II)-7-ANF in Aerobic Oxidation of Alcohols (Conditions: 2 mol% catalyst, 10 mol% TEMPO, Air, Toluene, 90°C, 6h)

Catalyst SystemSubstrateConversion (%)Selectivity to Aldehyde (%)
Cu(II)-7-ANF Benzyl Alcohol95>99
Cu(II)-7-ANF Cinnamyl Alcohol8896
Cu(OAc)₂ (Control)Benzyl Alcohol2285

References

  • Catalytic dioxygenation of flavonol by MII-complexes (M = Mn, Fe, Co, Ni, Cu and Zn) . RSC Advances.4[4]

  • Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems . National Center for Biotechnology Information (PMC). 1[1]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities . MDPI.2[2]

  • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (CAS: 1548405-77-1) Compound Specifications . Bidepharm. 3[3]

Sources

Application

Application Notes and Protocols: Formulation Strategies for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Targeted Drug Delivery

Abstract The compound 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a member of the chromen-4-one (flavonoid) family, represents a promising scaffold for the development of novel therapeutics. Derivatives of this core struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a member of the chromen-4-one (flavonoid) family, represents a promising scaffold for the development of novel therapeutics. Derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] However, the therapeutic potential of such molecules is often hampered by poor aqueous solubility, which can lead to low bioavailability and limit effective systemic administration. This document provides a comprehensive guide to formulation strategies for the targeted delivery of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, with a focus on enhancing its therapeutic index for oncological applications. We will explore the rationale behind selecting appropriate nanocarrier systems, provide detailed protocols for their formulation and characterization, and outline methodologies for in vitro and in vivo evaluation.

Introduction: The Rationale for Targeted Drug Delivery

Conventional chemotherapy regimens are often associated with significant systemic toxicity due to the non-specific distribution of cytotoxic agents, which affects both cancerous and healthy cells.[5] Targeted drug delivery systems are designed to overcome this limitation by selectively accumulating the therapeutic payload at the site of disease, thereby enhancing efficacy while minimizing off-target effects.[6][7] For a potent molecule like 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a targeted approach is crucial to harness its full therapeutic potential.

Nanoparticle-based drug delivery systems are particularly well-suited for this purpose.[7][8][9] They can improve the solubility of hydrophobic drugs, protect them from premature degradation, and be engineered to recognize and bind to specific markers overexpressed on the surface of cancer cells.[8][10] This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor tissues, or active targeting, which involves the conjugation of ligands to the nanoparticle surface that bind to receptors on cancer cells.[7][9]

This guide will focus on two highly versatile and clinically relevant nanocarrier platforms: Liposomes and Polymeric Nanoparticles .

Pre-Formulation Considerations

A thorough understanding of the physicochemical properties of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is paramount for successful formulation development.

PropertySignificance for Formulation
Solubility The low aqueous solubility necessitates the use of a carrier system to enable systemic administration.
LogP A high LogP value indicates lipophilicity, suggesting good compatibility with lipid-based carriers like liposomes.[11]
Molecular Weight The relatively small molecular weight allows for efficient encapsulation within various nanocarriers.
Chemical Stability Potential degradation pathways (e.g., hydrolysis, oxidation) must be identified to ensure the stability of the final formulation.

Formulation Strategies and Protocols

Liposomal Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[12] For the lipophilic 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, the drug will primarily be entrapped within the lipid bilayer.[12]

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).[13]

Materials:

  • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of PC:Cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at 1:10 (w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature.

    • A thin, uniform lipid film should form on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain a more uniform particle size distribution, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more defined size, subject the liposomal suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.[13]

  • Purification:

    • Remove any unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles offer a robust and versatile platform for drug delivery, with the ability to provide controlled release and enhanced stability.[10][14]

Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles, particularly for hydrophobic drugs.[15]

Materials:

  • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and PLGA in acetone.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous PVA solution under constant magnetic stirring. A syringe pump can be used to ensure a constant and slow addition rate.

    • The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.[15]

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

    • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps three times.

    • Lyophilize the final nanoparticle pellet for long-term storage.

Active Targeting Strategies

To further enhance the specificity of drug delivery, the surface of the nanoparticles can be functionalized with targeting ligands.

Antibody-Drug Conjugate (ADC) Inspired Approach

While a true ADC involves covalent linkage of the drug to an antibody, a similar targeting principle can be applied to nanocarriers.[5][16][17] Monoclonal antibodies (mAbs) or antibody fragments that recognize tumor-specific antigens can be conjugated to the surface of the liposomes or polymeric nanoparticles.[8]

AntibodyConjugation cluster_0 Nanoparticle Preparation cluster_1 Surface Modification cluster_2 Antibody Preparation cluster_3 Conjugation & Purification NP Formulated Nanoparticle (Liposome or PLGA-NP) Activation Activate Surface Groups (e.g., NHS-ester activation of carboxyl groups) NP->Activation Conjugation Covalent Linkage (Antibody to Nanoparticle) Activation->Conjugation Antibody Monoclonal Antibody (Targeting Tumor Antigen) Antibody->Conjugation Purification Purification (Remove unconjugated antibody) Conjugation->Purification

Caption: Workflow for antibody conjugation to nanoparticles.

Characterization of Targeted Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery system.[14][18][19][20][21][22]

ParameterMethod(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles, which influences their biodistribution and cellular uptake.[10][18]
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, which affects their stability in suspension and interaction with biological membranes.[13]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[14][20]
Encapsulation Efficiency (EE%) and Drug Loading (DL%) HPLC, UV-Vis SpectroscopyQuantifies the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodEvaluates the rate and extent of drug release from the nanoparticles over time under physiological conditions.[18]
Stability Monitor size, PDI, and EE% over time at different storage conditions.Assesses the shelf-life of the formulation.[23]

In Vitro and In Vivo Evaluation

The therapeutic potential of the formulated 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one nanoparticles must be validated through rigorous in vitro and in vivo studies.[21][22][24][25][26]

In Vitro Cell-Based Assays
  • Cellular Uptake: Use fluorescence microscopy or flow cytometry to visualize and quantify the uptake of fluorescently labeled nanoparticles by cancer cells.

  • Cytotoxicity Assay: Determine the IC50 value of the formulated drug in comparison to the free drug using assays such as MTT or MTS.

  • Mechanism of Action Studies: Investigate the molecular pathways affected by the drug, such as apoptosis induction or cell cycle arrest.

In Vivo Animal Studies
  • Pharmacokinetics: Evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug in a suitable animal model.[22]

  • Biodistribution: Determine the accumulation of the nanoparticles in various organs and the tumor tissue over time.

  • Antitumor Efficacy: Assess the ability of the targeted nanoparticles to inhibit tumor growth in a xenograft or syngeneic tumor model.

  • Toxicity Studies: Evaluate the systemic toxicity of the formulation by monitoring animal weight, behavior, and through histological analysis of major organs.

Conclusion

The formulation of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one into targeted nanocarriers, such as liposomes and polymeric nanoparticles, presents a promising strategy to overcome its solubility challenges and enhance its therapeutic potential. The detailed protocols and characterization methods provided in these application notes offer a robust framework for the development of a clinically translatable drug delivery system. Further optimization of the formulation parameters and in-depth preclinical evaluation are crucial next steps in advancing this promising compound towards clinical applications.

TargetedDrugDeliveryWorkflow cluster_0 Drug & Carrier Selection cluster_1 Formulation & Characterization cluster_2 Evaluation cluster_3 Outcome Drug 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Formulation Formulation Protocol (e.g., Thin-Film Hydration or Nanoprecipitation) Drug->Formulation Carrier Nanocarrier Selection (Liposome/Polymeric NP) Carrier->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, etc.) Formulation->Characterization InVitro In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Evaluation (PK, Biodistribution, Efficacy) InVitro->InVivo Outcome Optimized Targeted Drug Delivery System InVivo->Outcome

Caption: Overall workflow for targeted drug delivery system development.

References

  • Review of the efficacy of nanoparticle-based drug delivery systems for cancer treatment | Pharma Excipients. (n.d.).
  • Update on Nanotechnology-based Drug Delivery Systems in Cancer Treatment. (2017, November 15).
  • Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research. (2012, February 15). PubMed.
  • Antibody-Drug Conjugates (ADCs). (2024, March 28). Cleveland Clinic.
  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. (n.d.). PMC.
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (n.d.). PMC.
  • Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. (n.d.). PMC.
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties. (2022, October 24). Research and Reviews.
  • Nanoparticle-based drug delivery systems to enhance cancer immunotherapy in solid tumors. (n.d.). Frontiers.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Antibody drug conjugates (ADCs): Delivering the next wave of medicines. (n.d.). AstraZeneca.
  • Characterization of Nanoparticles for Drug Delivery. (n.d.). Creative Biostructure iEM Platform.
  • Antibody Drug Conjugates 101: “Smart Bombs” for Cancer and Beyond. (2025, July 24).
  • What Are Antibody-Drug Conjugates? A Targeted Approach in Cancer Care. (n.d.). PRIMR.
  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different. (n.d.). PMC.
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019, February 20).
  • Characterisation of polymeric nanoparticles for drug delivery. (2025, February 28). Nanoscale (RSC Publishing).
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2025, March 21). MDPI.
  • New targeted-colon delivery system: In vitro and in vivo evaluation using X-ray imaging. (n.d.).
  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. (2021, November 30). Journal of Materials Chemistry B (RSC Publishing).
  • Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain. (2003, October 15). PubMed.
  • Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evalua. (2021, November 30). Routledge.
  • Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023, February 17). Pharma Excipients.
  • 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one. (n.d.). PubChem.
  • Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. (n.d.). PMC.
  • Chromone-Containing Allylmorpholines Influence Ion Channels in Lipid Membranes via Dipole Potential and Packing Stress. (n.d.). PMC.
  • Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. (2019, February 26). ACS Omega.
  • 7-amino-2,3-dimethyl-8-nitro-4H-chromen-4-one. (n.d.). Guidechem.
  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. (n.d.). PMC.
  • Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. (2019, December 12). PubMed.
  • The Expanding Therapeutic Potential of Chromen-4-ones: A Technical Guide to Synthesis and Discovery. (n.d.). Benchchem.
  • Liposomal Form of the Echinochrome-Carrageenan Complex. (2018, September 10). PMC.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). PMC - NIH.
  • Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. (n.d.). ResearchGate.
  • Preparation of Liposomal Formulations for Ocular Delivery of Thymoquinone: In Vitro Evaluation in HCEC-2 e HConEC Cells. (2021, December 05). MDPI.
  • Liposomal Formulations: A Recent Update. (2024, December 30). MDPI.

Sources

Method

Application Note: A Validated Spectrophotometric Method for the Determination of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in Human Plasma

Audience: Researchers, scientists, and drug development professionals. Introduction 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic chromone derivative with potential pharmacological activities.[1][2][3] The chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic chromone derivative with potential pharmacological activities.[1][2][3] The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Accurate quantification of this compound in biological matrices like plasma is crucial for preclinical and clinical studies, enabling the assessment of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed, validated protocol for the spectrophotometric determination of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in human plasma, offering a simple, cost-effective, and reliable analytical method.[4][5]

The principle of this method is based on the intrinsic ultraviolet-visible (UV-Vis) absorbance of the analyte.[6] After extraction from the plasma matrix, the concentration of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is determined by measuring its absorbance at a specific wavelength and correlating it to a calibration curve constructed with known concentrations of the compound.[7]

I. Materials and Reagents

  • Chemicals and Solvents:

    • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (analytical standard, purity ≥98%)

    • Acetonitrile (HPLC grade)[8]

    • Methanol (HPLC grade)

    • Ethyl acetate (analytical grade)[9]

    • Human plasma (drug-free, sourced from a reputable biobank)

    • Deionized water (18.2 MΩ·cm)

    • Ortho-phosphoric acid (analytical grade)

  • Equipment:

    • UV-Vis spectrophotometer (double beam)

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Microcentrifuge

    • Analytical balance

    • pH meter

    • Glass test tubes

    • Nitrogen evaporator (optional)

II. Experimental Protocols

A. Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards (in plasma): Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples in plasma at three concentration levels: low, medium, and high (e.g., 0.3, 3, and 8 µg/mL). These are prepared independently from the calibration standards.

B. Plasma Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

The objective of sample preparation is to remove interfering substances from the plasma, such as proteins and lipids, and to concentrate the analyte.[10][11][12] A combination of protein precipitation followed by liquid-liquid extraction (LLE) provides a clean extract for analysis.[8][13]

  • Protein Precipitation:

    • To 500 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile.[8]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[8]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

    • Carefully transfer the supernatant to a clean glass test tube.

  • Liquid-Liquid Extraction (LLE):

    • To the collected supernatant, add 3 mL of ethyl acetate.

    • Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.[9]

    • Allow the layers to separate for 5 minutes. Centrifugation at 2,000 x g for 5 minutes can aid in phase separation.[14]

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or in a speedvac.[9]

    • Reconstitute the dry residue in 500 µL of methanol.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (500 µL) add_acn Add Acetonitrile (1.5 mL) plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_ea Add Ethyl Acetate (3 mL) supernatant->add_ea vortex2 Vortex (2 min) add_ea->vortex2 separate Phase Separation vortex2->separate organic_layer Collect Organic Layer separate->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Methanol (500 µL) evaporate->reconstitute analysis Spectrophotometric Analysis reconstitute->analysis

Caption: Experimental workflow for plasma sample preparation.

C. Spectrophotometric Measurement
  • Wavelength Scan: To determine the wavelength of maximum absorbance (λmax), scan the reconstituted extract of a medium concentration standard from 200 to 400 nm using methanol as a blank.

  • Absorbance Measurement: Measure the absorbance of the reconstituted extracts of the calibration standards, QC samples, and unknown samples at the determined λmax. Use methanol as the blank.

  • Data Analysis: Construct a calibration curve by plotting the absorbance values of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the unknown samples is then calculated using this equation.

III. Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[15][16][17]

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

A. Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[18][19]

  • Protocol: Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the λmax of the analyte. The response of any interfering peak should be less than 20% of the response of the lower limit of quantification (LLOQ).

B. Linearity and Range
  • Protocol: Analyze the calibration standards in triplicate on three different days. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

C. Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.[20]

  • Protocol: Analyze the QC samples (low, medium, and high) in six replicates on three different days.

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: Expressed as the relative standard deviation (RSD). The RSD should not exceed 15% (20% for LLOQ).

D. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[21]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

E. Stability

The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions.[22]

  • Protocol: Analyze QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 24 hours).

    • Long-Term Stability: At -20°C and/or -80°C for an extended period.

    • Post-Preparative Stability: In the reconstituted extract at room temperature.

    • The mean concentration at each stability condition should be within ±15% of the nominal concentration.

IV. Data Presentation

Table 1: Calibration Curve Data

Concentration (µg/mL)Mean Absorbance (n=3)
0.1Insert Value
0.2Insert Value
0.5Insert Value
1.0Insert Value
2.0Insert Value
5.0Insert Value
10.0Insert Value
Linear Regression y = mx + c
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=18)Accuracy (%)Precision (RSD %)
Low0.3Insert ValueInsert ValueInsert Value
Medium3.0Insert ValueInsert ValueInsert Value
High8.0Insert ValueInsert ValueInsert Value

V. Conclusion

This application note details a robust and validated spectrophotometric method for the quantification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in human plasma. The described protocol, encompassing a straightforward sample preparation technique and adherence to stringent validation criteria, provides a reliable and accessible tool for researchers in drug development and pharmacokinetic studies. The method's simplicity and cost-effectiveness make it particularly suitable for high-throughput screening and routine analysis.

VI. References

  • Zhang, Y. (2025, June 11). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Elsvier.

  • Zhang, Y. (2025, June 11). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Elsvier.

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Prolytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Zhang, Y. (2025, November 28). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate.

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Rabilloud, T. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.

  • Chrom-Tech. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

  • Abdel-Rehim, M. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.

  • European Medicines Agency. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Xu, Y., & Chen, Y. (n.d.). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed.

  • Amsavel, A. (n.d.). UV -Vis Spectrophotometry- Principle, Theory, Instrumentation and Application in Pharmaceutical Industry. SlideShare.

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.

  • Singh, S. K. (2025, December 1). Spectrophotometry in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Research and Reviews: A Journal of Pharmaceutical Science.

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Abdel-Rehim, M. (2003, March 6). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org.

  • Abdel-Rehim, M. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid.

  • Xu, D., et al. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online.

  • Simion, V. C., et al. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Li, Y., et al. (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. PMC.

  • Blainski, A., et al. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.

  • Gasińska, A., et al. (n.d.). An update on natural occurrence and biological activity of chromones. PubMed.

  • van de Merbel, N. C. (2014, February 11). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis.

  • Kumar, S., et al. (2023, March 30). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate.

  • Silva, A. M. S., et al. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.

  • Setiawan, F. A., et al. (n.d.). Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. Neliti.

  • de Oliveira, G. A. R., et al. (2022, February 13). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development.

  • Adamowicz, P., et al. (2019, February 15). Stability of synthetic cathinones in blood and urine. PubMed.

  • Wang, Y., et al. (n.d.). Advances in the chemical analysis of nitrite in environmental and biological samples. PMC.

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Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one for biological assays

Technical Support Center: Solubility Enhancement for Biological Assays Compound Spotlight: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Welcome to the technical support guide for researchers working with challenging compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Enhancement for Biological Assays

Compound Spotlight: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Welcome to the technical support guide for researchers working with challenging compounds. This document provides in-depth troubleshooting advice and detailed protocols for improving the aqueous solubility of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a flavonoid-like molecule, to ensure reliable and reproducible results in biological assays. As Senior Application Scientists, we understand that poor solubility is a critical bottleneck in drug discovery, and this guide is designed to provide you with both the "how" and the "why" behind effective solubilization strategies.

Understanding the Challenge: Physicochemical Profile

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one possesses a chemical structure that presents significant solubility challenges. Its planar, polycyclic flavonoid core is inherently hydrophobic, a characteristic further amplified by the phenyl substituent. While the amino and nitro groups add polarity, the strong intermolecular forces within the crystal lattice can make it difficult for water molecules to solvate the compound effectively. Molecules of this type are often described as "brick-dust" compounds, requiring specialized formulation strategies to be viable in aqueous experimental systems.[1]

Table 1: Estimated Physicochemical Properties of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Weight ~296 g/mol Moderate size, but the rigid structure is the primary issue.
Predicted LogP > 3.0Indicates high lipophilicity and preference for non-polar environments.
Hydrogen Bond Donors 1 (Amino group)Can interact with water, but this is offset by the large hydrophobic scaffold.
Hydrogen Bond Acceptors 5 (Nitro O, Carbonyl O, Ether O)Provides sites for hydrogen bonding, but access may be sterically hindered.
Key Structural Features Flavonoid-like core, Phenyl groupLarge, non-polar surface area contributes to poor aqueous solubility.[2]
Ionizable Group Aromatic Amino Group (-NH₂)The presence of this basic group is a key opportunity for pH-dependent solubilization.[3]

Troubleshooting Guide & FAQs

This section is structured to guide you from the most common and simple solutions to more advanced techniques.

Section 1: The First Line of Attack - Organic Co-solvents

Q1: My compound is not dissolving in my aqueous buffer. What is the first and most common method I should try?

A: The most direct approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose due to its powerful solubilizing ability for a wide range of organic molecules.[4][5]

Q2: What is the correct procedure for preparing and using a DMSO stock solution?

A: The goal is to keep the final concentration of the organic solvent in your assay as low as possible to avoid artifacts. Never add your solid compound directly to the aqueous buffer.

The correct method is a serial dilution approach:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication or gentle warming (<40°C) can assist, but always check for compound stability under these conditions.

  • Perform intermediate dilutions from this primary stock into 100% DMSO.

  • Finally, dilute this stock solution into your final aqueous assay medium, ensuring rapid mixing (e.g., vortexing) to prevent the compound from precipitating. This is often referred to as "crashing out." The final DMSO concentration should ideally be below 1%, and for many cell-based assays, below 0.5%.[6]

Q3: Are there limits on the final DMSO concentration in my assay? What are the risks?

A: Absolutely. While DMSO is common, it is not inert and can have direct biological effects, including inducing cell differentiation, influencing inflammatory responses, or acting as a reactive oxygen species scavenger.[7] High concentrations can lead to cytotoxicity and inaccurate results. It is critical to run a vehicle control (assay buffer + the same final concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.

Table 2: Generally Accepted Maximum Co-solvent Concentrations for Biological Assays

Assay TypeRecommended Max. DMSO Conc.Recommended Max. Ethanol Conc.Rationale
Enzymatic/Biochemical Assays < 2%< 5%Higher tolerance, but protein denaturation is possible at high concentrations.[4]
Cell-based Assays (General) < 0.5%< 1%Potential for cytotoxicity and off-target biological effects increases significantly above this level.[6][7]
Zebrafish Embryo Assays < 1%Not RecommendedEthanol is a known teratogen in zebrafish models and should be avoided.[8]
Section 2: Leveraging Ionizable Groups - pH Adjustment

Q4: My compound precipitates even with DMSO, or the required DMSO concentration is toxic to my cells. What is a good alternative strategy?

A: If your compound has an ionizable functional group, adjusting the pH of your buffer can be a highly effective, solvent-free method to dramatically increase solubility.[9][10] This is a prime strategy for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

Q5: How do I know if pH adjustment will work for this compound?

A: The key is the aromatic amino group (-NH₂). This group is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺). The charged, ionized form of a molecule is almost always significantly more water-soluble than its neutral form.[11] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[12]

Q6: What is the general principle? Should I use an acidic or basic buffer?

A: For a compound with a basic group like the amino group on your molecule, you need to lower the pH . The rule of thumb is to adjust the pH of the aqueous solution to be at least 2 units below the compound's pKa.[13] At this pH, the compound will be >99% in its protonated, more soluble, cationic form. For example, if the pKa of the amino group is 4.5, preparing your buffer at pH 2.5 would maximize solubility.

Workflow: Selecting a Solubilization Strategy

G start Compound Insoluble in Aqueous Buffer check_ionizable Does compound have an ionizable group? start->check_ionizable cosolvent Strategy 1: Co-solvent (e.g., DMSO) check_solvent_conc Is final solvent conc. acceptable for assay? (<0.5% for cells) cosolvent->check_solvent_conc ph_adjust Strategy 2: pH Adjustment check_solvent_conc->ph_adjust No success Proceed with Assay check_solvent_conc->success Yes cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin Ineffective ph_adjust->success Solubilized check_ionizable->cosolvent No / Unsure check_ionizable->ph_adjust Yes cyclodextrin->success Solubilized fail Advanced Formulation (e.g., Solid Dispersions) cyclodextrin->fail Ineffective

Caption: Decision tree for selecting a solubility enhancement method.

Section 3: Molecular Encapsulation - Cyclodextrins

Q7: pH adjustment didn't work or is incompatible with my assay's required pH. What is the next advanced technique I can try in the lab?

A: The use of cyclodextrins is a powerful and widely adopted technique for enhancing the solubility of hydrophobic compounds.[14][15] Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior allows the entire inclusion complex to dissolve readily in water.[16][17]

Q8: How do cyclodextrins work?

A: Think of a cyclodextrin as a molecular donut. The inside of the donut is non-polar (hydrophobic) and attracts the hydrophobic parts of your compound, like the phenyl and chromenone rings. The outside of the donut is polar (hydrophilic) and interacts favorably with water. This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[18]

Mechanism: Cyclodextrin Inclusion Complex

G cluster_1 cluster_2 Compound Drug CD CD_core Hydrophobic Cavity Complex_CD Complex_Drug Drug plus1 + arrow

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q9: Which cyclodextrin should I use and how do I prepare the solution?

A: For biological applications, chemically modified cyclodextrins are preferred over native ones due to their higher solubility and lower toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and very common choice.[16][19] The protocol involves co-lyophilizing or incubating the compound with the cyclodextrin to allow for the formation of the inclusion complex. See the detailed protocol below.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions with an Organic Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution of a poorly soluble compound for serial dilution into aqueous media.

Materials:

  • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Glass vials (avoid plastic tubes where the compound may adsorb)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., for 1 mL of a 20 mM stock of a 296.28 g/mol compound, weigh out 5.93 mg).

  • Weigh Compound: Accurately weigh the compound into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (37°C) can be used as a last resort, but ensure compound stability first.

  • Visual Inspection: Hold the vial against a light source to confirm that all particulate matter has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent freeze-thaw cycles.

  • Assay Preparation: When preparing your working solution, add the DMSO stock to the aqueous buffer (not the other way around) with rapid mixing to minimize precipitation.

Protocol 2: pH-Dependent Solubility Determination (Shake-Flask Method)

Objective: To assess if altering pH can increase the solubility of an ionizable compound.

Materials:

  • Compound of interest

  • A series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with low potential for drug interaction, like phosphate or acetate.[12]

  • Shake-flask or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Microcentrifuge and tubes

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to separate vials containing each buffer (e.g., 1-2 mg/mL). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly seal the vials and place them on a shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: After equilibration, let the suspensions stand for 30 minutes. Carefully take an aliquot from the top of the supernatant and place it in a microcentrifuge tube.

  • Clarify: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the pellet. Dilute the supernatant with an appropriate solvent (in which the drug is highly soluble, e.g., DMSO or methanol) to a concentration within the linear range of your analytical method.

  • Quantify: Measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or spectrophotometry against a standard curve).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. For 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, you should observe a significant increase in solubility at lower pH values.

Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin

Objective: To prepare a stock solution of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • Compound of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and magnetic stirrer

  • Lyophilizer (optional, for best results)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement. A 10% solution is a good starting point.

  • Add Compound: Add a pre-weighed amount of your compound to the HP-β-CD solution. It is common to use a molar ratio of drug-to-cyclodextrin between 1:1 and 1:10.

  • Incubate/Mix: Tightly seal the container and stir vigorously with a magnetic stirrer at room temperature. This process can take several hours to days. Protect from light if the compound is light-sensitive.

  • Check for Dissolution: Periodically inspect the solution. Continue mixing until the compound is fully dissolved. If solubility is still limited, the concentration of HP-β-CD can be increased.

  • Sterilization: Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter (ensure the filter material does not bind your compound).

  • (Optional - Gold Standard) Lyophilization: For a stable, solid powder of the inclusion complex, the prepared solution can be flash-frozen and lyophilized (freeze-dried). This powder can then be easily reconstituted in water or buffer at the time of the experiment.

By systematically applying these strategies, researchers can overcome the significant hurdle of poor aqueous solubility, enabling accurate and meaningful evaluation of promising compounds like 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in a wide range of biological assays.

References

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  • Rajput, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Gautam, S., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Muñoz-García, J. C., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • Quodbach, J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Di Donato, L., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Quodbach, J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Utrecht University - UU Research Portal. Available at: [Link]

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  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • da Silva, A. F., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasites, Hosts and Diseases. Available at: [Link]

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  • Wang, S., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Ovid. Available at: [Link]

  • De Vrieze, M., et al. (2016). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. ResearchGate. Available at: [Link]

  • Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]

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  • Klüfers, P., & Mayer, P. (2012). Inorganic Amino-Nitro-Guanidinium Derivatives. MDPI. Available at: [Link]

  • (No valid reference)
  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • PubChem. (n.d.). 2-(4-Nitrophenyl)-4H-chromen-4-one. Available at: [Link]

  • (No valid reference)

Sources

Optimization

resolving NMR signal overlap in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one spectra

Topic: Resolving NMR Signal Overlap in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Spectra Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support guide for reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Signal Overlap in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Spectra

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for resolving NMR signal overlap, with a specific focus on the complex case of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. This molecule, with its distinct aromatic and heterocyclic regions, often presents significant challenges in ¹H NMR spectra due to severe signal overlap, complicating structural elucidation and purity assessment. This guide is designed to provide you, as a researcher, with both the theoretical understanding and practical steps to overcome these challenges. As Senior Application Scientists, we have curated this information based on established principles and field-tested methodologies to ensure you can confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap so common in the ¹H NMR spectrum of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one?

A: The structure of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one contains multiple aromatic protons in similar chemical environments. The phenyl group and the substituted benzopyran core have protons that resonate in a narrow region of the spectrum (typically 6.5-8.5 ppm). This proximity of chemical shifts, coupled with potential spin-spin coupling, leads to complex multiplets and significant signal overlap, making direct assignment difficult.

Q2: I've acquired a standard ¹H NMR, but the aromatic region is just an uninterpretable multiplet. What is my next immediate step?

A: Your immediate next step should be to acquire a higher field NMR spectrum if available. Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the chemical shift dispersion, potentially resolving some of the overlapped signals. If this is not sufficient or feasible, proceeding to two-dimensional (2D) NMR experiments is the standard and most effective approach.

Q3: Can changing the NMR solvent help in resolving signal overlap?

A: Yes, changing the solvent can be a simple yet effective method. Solvents can induce changes in the chemical shifts of nearby protons through anisotropic effects or specific solute-solvent interactions. For instance, switching from a non-aromatic solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can introduce differential shifts in the proton resonances, which may resolve the overlap. This is often referred to as Aromatic Solvent Induced Shift (ASIS).

Q4: What are chemical shift reagents and are they suitable for this compound?

A: Chemical shift reagents (CSRs), typically lanthanide complexes (e.g., Eu(fod)₃ or Pr(fod)₃), are paramagnetic compounds that can coordinate with Lewis basic sites in a molecule, such as the amino group or the carbonyl oxygen in your compound. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can be a powerful tool for resolving severe overlap. However, they can also cause significant line broadening, so they should be used judiciously.

Q5: Are there any alternatives to 2D NMR experiments if our facility has limited capabilities?

A: While 2D NMR is highly recommended, you can try simpler 1D techniques. One such method is homonuclear decoupling. In this experiment, you irradiate a specific proton frequency, which collapses the coupling patterns of its coupling partners, simplifying the multiplets and helping to identify connected spin systems. Another approach is the 1D NOE (Nuclear Overhauser Effect) experiment, which can help establish spatial proximity between protons.

Troubleshooting Guides

Problem 1: Unresolved Multiplets in the Aromatic Region of the ¹H NMR Spectrum
  • Probable Cause: Insufficient magnetic field strength leading to poor signal dispersion for protons with similar chemical environments on the phenyl and chromenone rings.

  • Solution Workflow:

    • Increase Magnetic Field Strength: If accessible, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). This is the most direct way to improve signal dispersion.

    • Solvent Titration Study: Perform a series of ¹H NMR experiments in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). Compare the spectra to identify a solvent system that provides the best signal separation.

    • 2D NMR Spectroscopy: If overlap persists, proceed with acquiring a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment will reveal which protons are spin-coupled to each other, allowing you to trace out the spin systems within the molecule.

  • Sample Preparation: Prepare a sample of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one with a concentration of 5-10 mg in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard 1D proton spectrum and note the spectral width (sweep width) of the aromatic region.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).

    • Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals.

    • Set the number of increments in the F1 dimension (typically 256 or 512).

    • Set the number of scans per increment (typically 2-8, depending on concentration).

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and reference it correctly.

  • Interpretation: Analyze the resulting 2D plot. Cross-peaks off the diagonal indicate that the protons at the corresponding diagonal positions are J-coupled.

Problem 2: Ambiguous Assignment of Protons on the Phenyl and Chromenone Rings
  • Probable Cause: Even with COSY data, it can be difficult to definitively assign which spin system belongs to the phenyl group versus the chromenone core, especially if there is no clear starting point.

  • Solution Workflow:

    • Heteronuclear Correlation Spectroscopy: Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton with its directly attached carbon atom.

    • Long-Range Correlation Spectroscopy: Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment reveals correlations between protons and carbons that are two or three bonds away.

    • NOE Spectroscopy: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments show through-space correlations between protons that are close to each other, which is invaluable for distinguishing between different parts of the molecule.

G cluster_analysis Analysis & Assignment H1 ¹H NMR Acquisition COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Resolve Overlap C13 ¹³C NMR Acquisition HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) C13->HMBC Fragments Identify Spin System Fragments COSY->Fragments Identify Coupled Protons HSQC->Fragments Link Protons to Carbons Assemble Assemble Fragments into Scaffolds HMBC->Assemble Connect Fragments NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) NOESY->Assemble Confirm Spatial Relationships Fragments->Assemble Assign Final Structure Assignment Assemble->Assign

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Problem 3: Severe Signal Broadening After Adding a Chemical Shift Reagent
  • Probable Cause: The concentration of the lanthanide shift reagent (LSR) is too high, leading to significant paramagnetic relaxation and line broadening, which obscures the signals more than it resolves them.

  • Solution Workflow:

    • Titration Experiment: Instead of adding a single aliquot, perform a titration. Start with a very small amount of the LSR and acquire a ¹H NMR spectrum. Incrementally add more LSR, acquiring a spectrum after each addition.

    • Data Analysis: Plot the chemical shift of each proton resonance against the concentration of the LSR. This will show the magnitude of the induced shift for each proton.

    • Optimal Concentration: Use the spectrum that provides the best balance of induced shift and minimal line broadening for your analysis.

Molar Ratio (LSR:Analyte)Chemical Shift of H-5 (ppm)Chemical Shift of H-6 (ppm)Linewidth of H-5 (Hz)
0.07.807.821.5
0.17.958.052.5
0.28.158.354.0
0.38.408.757.5

Note: This is illustrative data.

Advanced Troubleshooting: Selective 1D Experiments

When 2D NMR experiments are not providing sufficient resolution or when you need to confirm specific interactions, selective 1D experiments are invaluable.

G cluster_main Selective 1D NMR Troubleshooting Problem Problem Severe Overlap of Key Multiplets TOCSY 1D TOCSY Irradiate one proton in a spin system Observe all other protons in the same spin system Problem->TOCSY NOE 1D NOE Irradiate a specific proton Observe spatially close protons through NOE enhancement Problem->NOE Solution Solution Confirm intra-ring connectivities (TOCSY) Confirm inter-ring proximity (NOE) TOCSY->Solution NOE->Solution

Caption: Logic for applying selective 1D NMR experiments.

A 1D TOCSY (Total Correlation Spectroscopy) experiment allows you to irradiate a single proton and see all other protons that are part of the same coupled spin system. This is extremely powerful for isolating the signals of one aromatic ring from the other. A 1D NOE experiment can then be used to establish the spatial relationship between, for example, a proton on the phenyl ring and a proton on the chromenone core, confirming their relative orientation.

References

  • High-Field NMR Spectroscopy. Source: Journal of Magnetic Resonance. [Link]

  • Aromatic Solvent-Induced Shifts (ASIS) in NMR Spectroscopy. Source: Chemical Reviews. [Link]

  • Lanthanide Shift Reagents in NMR Spectroscopy. Source: Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Homonuclear 1D and 2D NMR Experiments. Source: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. (A general reference, link points to a major publisher of scientific textbooks). [Link]

Troubleshooting

Technical Support Center: Mitigating UV Degradation of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Welcome to the Technical Support Center for handling 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one . As a highly functionalized flavone derivative, this compound is invaluable in targeted drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one . As a highly functionalized flavone derivative, this compound is invaluable in targeted drug development. However, its specific structural features—a conjugated chromen-4-one backbone coupled with adjacent amino and nitro substituents—make it profoundly sensitive to photochemical degradation.

This guide provides researchers and drug development professionals with authoritative, causally-driven troubleshooting strategies and self-validating protocols to ensure chemical integrity during storage and experimentation.

Mechanistic Overview: Why is this Compound so Sensitive?

The degradation of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is driven by two synergistic photochemical vulnerabilities [1]:

  • Flavone Photo-oxidation: The highly conjugated flavone backbone absorbs strongly in the UV-A and UV-B regions (240–350 nm). Upon excitation, it readily undergoes Type-I (radical-mediated) and Type-II (singlet oxygen-mediated) photo-oxidation [2].

  • Nitroaromatic Photoredox Reactions: The 8-nitro group, when excited to a triplet state by UV light, becomes highly electrophilic. Because it is positioned ortho to the 7-amino group, UV exposure triggers an aggressive intramolecular hydrogen abstraction. This rapid photoredox process reduces the nitro group to a nitroso intermediate while oxidizing the amino group, leading to irreversible polymerization and dark discoloration [3].

Photodegradation A 7-Amino-8-nitro-flavone (Ground State) B UV Absorption (240 - 350 nm) A->B C Singlet Excited State (S1) B->C D Intersystem Crossing (ISC) C->D E Triplet Excited State (T1) D->E F Intramolecular H-Transfer (Amino to Nitro) E->F Anaerobic G Type I/II Photo-oxidation (O2 dependent) E->G Aerobic H Degradation Products (Nitroso, Polymers) F->H G->H

Mechanistic pathway of UV-induced photoredox degradation in 7-amino-8-nitro-flavones.

Troubleshooting Guides & FAQs

Q1: My stock solutions turn dark brown within hours on the benchtop. What is happening? A: You are observing rapid intramolecular photoredox degradation. Standard laboratory fluorescent lights emit sufficient UV radiation to excite the 8-nitro group. The proximity of the 7-amino group facilitates an immediate intramolecular redox reaction. Causality-Driven Solution: Always handle solutions under brown or red light (wavelengths > 500 nm), which lack the energy to trigger the singlet-to-triplet excitation. Use which effectively blocks UV light below 400 nm [4].

Q2: I stored the compound in dry DMSO at -20°C in clear microcentrifuge tubes, but HPLC shows 15% degradation after a month. Why? A: Clear tubes offer zero protection against ambient light during freezer door openings or handling. Furthermore, polar aprotic solvents like DMSO stabilize the charge-separated excited states of flavones. If even trace amounts of oxygen are present, DMSO can accelerate Type-I photosensitized degradation. Causality-Driven Solution: Switch to amber microcentrifuge tubes or wrap clear tubes completely in aluminum foil. Purge the headspace with Argon before sealing to displace oxygen, shutting down the Type-I/II photo-oxidation pathways.

Q3: Does the choice of solvent affect photostability during my short-term assays? A: Yes. Photodegradation of flavones is significantly faster in polar and protic solvents. Hydrogen-donating solvents (e.g., methanol, ethanol) actively accelerate the photoreduction of the 8-nitro group by providing an external hydrogen source for the excited triplet state. Causality-Driven Solution: When possible, perform assays using non-hydrogen-donating solvents. If protic solvents are strictly required for your assay, prepare fresh solutions daily and utilize opaque assay plates to minimize light path exposure.

Q4: I am seeing inconsistent assay results after subjecting the solid powder to multiple freeze-thaw cycles. Is this UV related? A: This is a secondary effect of improper storage. Opening a cold vial in a humid, ambient-lit room causes condensation. The introduction of moisture not only hydrolyzes oxidized intermediates (accelerating the degradation cascade) but also increases the local mobility of the molecules, allowing UV-induced radicals to propagate faster than they would in a strictly dry solid state. Causality-Driven Solution: Allow the sealed vial to reach room temperature in the dark before opening.

Quantitative Data: Degradation Factors & Mitigation

To systematically protect your compound, you must control the variables that lower the activation energy for degradation.

Degradation FactorMechanistic CausalityMitigation Strategy
UV-A/UV-B Light (<400 nm) Excites the flavone backbone to a highly reactive triplet state.Use amber glassware; handle under >500 nm (red/brown) lighting.
Oxygen (O₂) Acts as an electron acceptor, driving Type I/II photo-oxidation.Purge all storage containers with Argon or Nitrogen gas.
Protic Solvents Donates protons, accelerating the photoreduction of the nitro group.Use anhydrous, aprotic solvents (e.g., dry DMSO) and keep strictly dark.
Moisture / Condensation Hydrolyzes oxidized intermediates, accelerating the degradation cascade.Store with desiccants; warm vials to room temperature before opening.
Experimental Protocols for Chemical Integrity

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating validation checkpoints, you can verify that the protective measures are actively working.

Protocol 1: Solid-State Aliquoting and Long-Term Storage

Objective: Prevent ambient UV exposure and oxygen ingress during the creation of single-use aliquots.

  • Environmental Setup: Turn off standard fluorescent lighting. Illuminate the workspace exclusively with brown or red darkroom lamps (>500 nm).

  • Equilibration: Retrieve the bulk API from the -20°C freezer. Do not open. Allow it to sit in the dark for 30 minutes to reach ambient temperature, preventing condensation.

  • Aliquoting: Transfer 1–5 mg of the solid powder into pre-weighed, sterile amber glass vials.

  • Inert Atmosphere Generation: Insert an Argon gas line into the vial, hovering 1 cm above the powder. Purge at a low flow rate for 15 seconds to displace ambient air.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm. Store at -20°C or -80°C.

  • System Validation Check: Create one "sacrificial" control vial wrapped in aluminum foil. After 3 months, run an HPLC-UV (at 254 nm) comparing the foil-wrapped control against a standard amber vial. If purity differs by >1%, your amber vials are transmitting residual light or your Argon purge was insufficient.

Protocol 2: Preparation of Working Solutions

Objective: Maintain chemical stability when the compound is most vulnerable (in solution).

  • Solvent Preparation: Degas anhydrous DMSO by sparging with Argon for 10 minutes prior to use.

  • Dissolution: Inject the degassed DMSO directly through the PTFE septum of the amber vial containing the solid aliquot. Vortex gently until dissolved.

  • Handling: Keep the vial wrapped in foil during transport to the assay station. If transferring to a well plate, use black or opaque plates to prevent lateral light scattering.

  • System Validation Check: Before utilizing the solution in a critical biological assay, take a 5 µL aliquot and measure its UV-Vis absorbance. A baseline shift or the appearance of a new peak at ~400-450 nm indicates the formation of nitroso degradation products, signaling that the solution must be discarded.

Storage Workflow Visualization

StorageWorkflow Step1 Receive API (Solid) Step2 Equilibrate & Handle under >500nm Light Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Gas Step3->Step4 Step5 Store at -20°C in Dark Step4->Step5

Optimal workflow for the safe handling and long-term storage of photosensitive flavones.

References
  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Available at: [Link]

  • Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. PubMed (NIH). Available at:[Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Environmental Science & Technology Letters. Available at:[Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Purification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex chromatographic purification of 7-Amino-8-nitro-2-phenyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex chromatographic purification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (CAS: 1548405-77-1).

The target molecule features a highly conjugated flavone core with a strong "push-pull" electronic system, driven by the electron-donating C7-amino group and the electron-withdrawing C8-nitro group. This structural motif induces intense intermolecular hydrogen bonding, resulting in poor solubility in standard loading solvents and aggressive tailing on acidic stationary phases. The guides below provide field-proven, mechanistically grounded solutions to these challenges.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my compound streaking/tailing so badly on normal-phase silica gel, even when the Rf​ is optimized to 0.3? A1: The streaking is caused by a mixed-mode retention mechanism. While the bulk of the molecule partitions normally, the basic lone pair of the C7-amino group acts as a Lewis base, establishing strong, reversible hydrogen bonds and acid-base interactions with the weakly acidic silanol (-SiOH) groups on bare silica gel. This creates a continuous adsorption-desorption lag 1. Solution: You must deactivate the silica by adding 1–3% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial basic modifier that competitively binds to and "caps" the highly active acidic silanol sites, forcing the flavone to elute in a tight, sharp band.

Q2: The crude mixture won't dissolve in my initial mobile phase (e.g., 10% EtOAc in Hexanes). How do I load it onto the column without ruining the separation? A2: 7-Amino-8-nitroflavones form strong intermolecular crystal lattices, making them notoriously insoluble in non-polar aliphatic solvents. If you attempt to "wet load" the sample using a stronger solvent (like pure Dichloromethane or DMF), that strong solvent plug will wash the compound down the column prematurely, destroying the theoretical plates and resolution 2. Solution: Utilize a Solid (Dry) Loading technique. By dissolving the crude mixture in a volatile, strong solvent, mixing it with a diatomaceous earth support like Celite 545, and evaporating the solvent, you disperse the compound over a massive surface area. This prevents the sample from "crashing out" at the column head and ensures uniform partitioning into the mobile phase regardless of initial solubility 3.

Q3: I am seeing co-elution of the 7-amino-6-nitro isomer and the 7-amino-8-nitro target. How can I resolve them? A3: The 6-nitro and 8-nitro isomers have nearly identical polarities in standard aliphatic/ester solvent systems (Hexane/EtOAc) because their overall hydrogen-bonding capacities are similar. However, their steric environments differ significantly: the 8-nitro group is sterically hindered by the adjacent ring oxygen (O1) of the chromen-4-one core, whereas the 6-nitro group is highly exposed. Solution: Switch to a solvent system that exploits π−π interactions and dipole differences, such as a Dichloromethane/Toluene gradient, or a DCM/Methanol system (with 1% TEA). Aromatic solvents like toluene intercalate differently with the sterically hindered 8-nitro isomer compared to the 6-nitro isomer, significantly improving the separation factor ( α ) 4.

Part 2: Experimental Protocols

Protocol 1: Silica Gel Deactivation and Column Packing

Causality: Pre-treating the silica with TEA ensures that all active silanol sites are neutralized before the target molecule ever touches the stationary phase, preventing irreversible adsorption.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 60:40 Hexanes:EtOAc). Add exactly 1% to 3% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Self-Validation Step (TLC): Run a TLC plate of your crude mixture using the TEA-modified solvent. Ensure the target spot (often bright yellow/orange under visible light) moves cleanly without tailing. If tailing persists, increase TEA to 3%.

  • Slurry Preparation: In a separate Erlenmeyer flask, add the required mass of silica gel (typically 30-50x the crude sample mass). Slowly pour in the TEA-modified mobile phase while swirling to create a homogenous, bubble-free slurry.

  • Packing: Pour the slurry into the column in a single, continuous motion. Allow the silica to settle under gravity, then apply gentle positive air pressure to pack the bed.

  • Equilibration: Run at least 2-3 column volumes of the TEA-modified solvent through the bed to ensure complete saturation and deactivation of the silanol sites 1.

Protocol 2: Solid (Dry) Loading with Celite 545

Causality: Celite 545 is a highly porous diatomaceous earth that provides an inert, massive surface area. Unlike silica, Celite does not possess strong acidic sites, meaning the polar amino-flavone will not irreversibly bind to the loading matrix 2.

  • Dissolution: In a round-bottom flask, dissolve the crude 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in a minimal amount of a strong, volatile solvent (e.g., 1:1 DCM/MeOH or THF) until completely clear.

  • Matrix Addition: Add Celite 545 to the flask at a mass ratio of 3:1 (Celite : Crude Sample).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure (e.g., 200 mbar at 30°C).

  • Self-Validation Step (Visual): Continue evaporation until the mixture becomes a completely dry, free-flowing powder that does not stick to the glass walls. If it clumps, residual solvent is present, which will ruin the chromatography.

  • Loading & Capping: Carefully pour the dry powder evenly onto the flat top of the equilibrated silica bed. Add a 1-2 cm protective layer of clean sea sand on top of the Celite layer to prevent physical disruption of the bed when adding the mobile phase 3.

Part 3: Data Presentation

The following table summarizes the quantitative impact of various loading and solvent modifications on the target molecule's chromatographic behavior.

Solvent SystemAdditiveLoading MethodTarget Rf​ Peak Shape / Resolution
50:50 Hexane/EtOAcNoneWet (DCM plug)0.25Severe tailing; co-elutes with 6-nitro isomer.
50:50 Hexane/EtOAc2% TEAWet (DCM plug)0.35Sharp peak; poor resolution from 6-nitro isomer.
50:50 Hexane/EtOAc2% TEASolid (Celite)0.35Sharp peak; moderate resolution ( ΔRf​≈0.05 ).
95:5 DCM/MeOH1% TEASolid (Celite)0.40Sharp peak; excellent isomer separation ( ΔRf​>0.1 ).

Part 4: Troubleshooting Workflow Visualization

G Start Start: Poor Resolution or Tailing Observed CheckSolubility Is the sample fully soluble in the loading solvent? Start->CheckSolubility SolidLoad Perform Solid (Dry) Loading with Celite 545 CheckSolubility->SolidLoad No CheckTailing Is severe tailing/streaking still present? CheckSolubility->CheckTailing Yes SolidLoad->CheckTailing AddTEA Add 1-3% Triethylamine (TEA) to Mobile Phase CheckTailing->AddTEA Yes CheckIsomers Are closely related isomers (e.g., 6-nitro) co-eluting? CheckTailing->CheckIsomers No AddTEA->CheckIsomers ChangeSolvent Switch to DCM/Toluene or DCM/MeOH gradient CheckIsomers->ChangeSolvent Yes Success Successful Purification CheckIsomers->Success No ChangeSolvent->Success

Troubleshooting workflow for amino-nitro flavone chromatography.

Part 5: References

  • Sorbent Technologies. HOW TO: Sample loading methods in flash chromatography. URL:[Link]

  • ACS Publications. Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction. URL:[Link]

  • Teledyne Labs. Overview of Silica Column Sample Loading Techniques. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Introduction Welcome to the technical support guide for the crystallization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. This molecule, a member of the flavonoid class, possesses a unique combination of functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the crystallization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. This molecule, a member of the flavonoid class, possesses a unique combination of functional groups—an electron-donating amino group, a strong electron-withdrawing nitro group, and aromatic ring systems—that present specific challenges and opportunities for obtaining high-purity crystalline material.[1][2] Flavonoids are known for their potential therapeutic properties, but their poor aqueous solubility and bioavailability can be significant hurdles in drug development.[3][4] Effective crystallization is the cornerstone of purification and obtaining a solid form with consistent physicochemical properties.

This guide is structured to provide direct, actionable solutions to common problems encountered during the crystallization of this compound. It moves from high-level troubleshooting to specific, frequently asked questions and detailed experimental protocols, grounded in the principles of physical organic chemistry and crystal engineering.

Troubleshooting Crystallization Issues

This section is designed as a logical workflow to diagnose and solve the most common crystallization failures. Start with Problem 1 and proceed as your experimental results dictate.

Troubleshooting_Workflow start Crystallization Attempt: Solution Cooled no_crystals Problem: No Crystals Form start->no_crystals No Solid? oiling_out Problem: Compound 'Oils Out' start->oiling_out Liquid Droplets? low_yield Problem: Low Crystal Yield start->low_yield Some Crystals? induce_nucleation Action: Induce Nucleation (Scratch / Seed Crystal) no_crystals->induce_nucleation If Supersaturated reheat_add_solvent Action: Re-heat, Add More Solvent & Cool Slowly oiling_out->reheat_add_solvent poor_quality Problem: Impure / Poor Quality Crystals low_yield->poor_quality Crystals Formed check_mother_liquor Action: Check Mother Liquor for Saturation low_yield->check_mother_liquor slow_cooling Action: Ensure Slow Cooling (Insulate Flask) poor_quality->slow_cooling success Success: Pure Crystals Obtained concentrate Action: Concentrate Solution (Reduce Solvent Volume) induce_nucleation->concentrate If Fails cool_further Action: Cool Further (Ice Bath) concentrate->cool_further If Fails cool_further->success Success reheat_add_solvent->success Success change_solvent Action: Change Solvent (Lower Boiling Point) reheat_add_solvent->change_solvent If Fails rerun Action: Re-run Crystallization change_solvent->rerun check_mother_liquor->success If Not Saturated optimize_solvent_vol Action: Optimize (Reduce) Initial Solvent Volume check_mother_liquor->optimize_solvent_vol If Saturated optimize_solvent_vol->rerun slow_cooling->success Success slow_cooling->rerun rerun->start

Caption: A decision-tree workflow for troubleshooting common crystallization problems.

Problem 1: I've cooled my solution, but no crystals have appeared.

Question: My experiment has failed to produce any solid material after cooling. What are the underlying causes and what steps should I take next?

Answer: This is the most frequent issue and typically points to a problem with supersaturation or nucleation. A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature, which is the necessary driving force for crystallization.[5] If the solution is not supersaturated, or if there are no sites for crystals to begin forming (nucleation), crystallization will not occur.

Causality & Recommended Actions:

  • Induce Nucleation: The solution may be supersaturated but requires an energy barrier to be overcome for the first crystals to form.

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for crystal nucleation.[6][7]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution.[7] This provides a perfect template for further crystal growth, bypassing the initial nucleation step.

  • Increase Supersaturation: It's possible you used too much solvent, and the solution is not yet saturated even at the lower temperature.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[7][8] Allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution too quickly, trapping impurities.[8]

    • Cool Further: Place the flask in an ice-water bath to dramatically decrease the compound's solubility.[9] This should only be done after attempting slower cooling, as rapid cooling can lead to smaller, less pure crystals.

Problem 2: My compound is separating as an oil, not a solid.

Question: Instead of forming crystals, my product is appearing as sticky, liquid droplets at the bottom of the flask. Why does "oiling out" happen and how can it be prevented?

Answer: Oiling out occurs when the solute is highly concentrated and comes out of solution at a temperature above its melting point.[7][8] Essentially, the compound "melts" in the hot solvent before it has a chance to form an ordered crystal lattice. This is particularly common when the compound contains impurities, which can depress the melting point.

Causality & Recommended Actions:

  • Lower the Saturation Temperature: The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.

    • Re-heat and Dilute: Warm the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent (e.g., 5-10% more volume).[6][8] This lowers the concentration, meaning the solution will need to cool to a lower temperature before it becomes saturated, hopefully avoiding the oiling-out phenomenon.

    • Ensure Slow Cooling: After redissolving, cool the solution as slowly as possible. Insulating the flask with glass wool or paper towels can promote the formation of a few stable nuclei rather than a rapid phase separation into an oil.[10]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point.

    • Select a Lower-Boiling Solvent: Choose a solvent that has similar solubility characteristics but a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. This fine-tunes the solubility and can often prevent oiling out.

Problem 3: I have crystals, but the yield is very low.

Question: The crystallization worked, but I recovered less than 50% of my starting material. How can I improve the recovery?

Answer: A low yield is typically due to one of two factors: either too much compound was left dissolved in the mother liquor, or product was lost during the isolation and washing steps.[8]

Causality & Recommended Actions:

  • Excessive Solvent Use: This is the most common cause of poor yield.[7][8] The ideal recrystallization uses the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling.

    • Action: Before your next attempt, perform a small-scale solubility test to better estimate the required solvent volume. If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If crystals form in the filter funnel during a hot filtration step (used to remove insoluble impurities), significant product can be lost.

    • Action: Ensure your funnel and receiving flask are pre-heated before filtration. Use fluted filter paper for a faster filtration process.

  • Improper Washing: Washing the collected crystals is necessary to remove residual impurities from their surface. However, using a solvent that is too warm or in which the compound is too soluble will dissolve some of your product.

    • Action: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] Since solubility is temperature-dependent, using cold solvent minimizes product loss.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one?

Given the molecule's structure with both polar (amino, nitro, carbonyl) and non-polar (aromatic rings) regions, a range of solvents should be tested. A good starting point would be:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile.

  • Less Polar Solvents: Toluene, Dichloromethane (use with caution due to volatility).[11] The ideal single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[12]

Q2: How do the amino and nitro groups affect solvent choice and crystallization?

These functional groups are critical. Both the -NH₂ group (a hydrogen bond donor) and the -NO₂ group (a hydrogen bond acceptor) can form strong intermolecular hydrogen bonds.[2][13] This promotes the formation of a stable crystal lattice. Therefore, solvents that can also participate in hydrogen bonding (like alcohols) may be good choices. However, these strong interactions can also lead to the formation of solvates (where solvent molecules are incorporated into the crystal lattice), so characterization of the final solid is important.

Q3: What is the ideal cooling rate?

Slow cooling is almost always preferable.[8][10] Rapid cooling leads to high levels of supersaturation quickly, causing the rapid formation of many small crystals. This process is more likely to trap impurities within the growing crystal lattice. Slow, controlled cooling allows for the selective addition of molecules to the growing crystal surface, resulting in larger, purer crystals.[5]

Q4: Can I use a mixed-solvent system? How do I choose the solvents?

Yes, a mixed-solvent system is an excellent strategy when no single solvent is ideal.[7] You need to find a pair of miscible solvents with opposing solubility characteristics:

  • Solvent 1 (The "Good" Solvent): One in which your compound is very soluble.

  • Solvent 2 (The "Anti-Solvent"): One in which your compound is nearly insoluble. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, then slowly adding the "anti-solvent" until the solution becomes persistently cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly. A common pair might be Ethanol ("good") and Water ("anti-solvent").

Key Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the most fundamental purification technique for solids.[9][10]

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Place impure solid in flask b Add minimal amount of hot solvent a->b c Heat until fully dissolved b->c d Quickly filter hot solution to remove insoluble impurities c->d e Allow filtrate to cool slowly to room temp d->e f Cool further in ice bath if needed e->f g Collect crystals via vacuum filtration f->g h Wash with minimal ice-cold solvent g->h i Dry crystals under vacuum h->i

Caption: Standard workflow for a single-solvent recrystallization experiment.

Methodology:

  • Dissolution: Place the crude 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Solvent Screening for Optimal Crystallization

Methodology:

  • Preparation: Place a small, consistent amount of the compound (e.g., 20-30 mg) into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

  • Hot Temperature Test: For the solvents that did not dissolve the compound at room temperature, gently heat them in a water bath. If the compound dissolves fully when hot, it is a potentially good candidate solvent.

  • Cooling Test: Allow the hot solutions that fully dissolved the compound to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is one that dissolves very little of the compound when cold but all of it when hot, and produces a large quantity of crystals upon cooling.

Molecular Interactions and Crystal Engineering

The crystallization of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is governed by a combination of non-covalent interactions. Understanding these can help rationalize solvent effects and predict crystal packing behavior.

Caption: Key intermolecular forces driving the crystallization of the target compound.

  • Hydrogen Bonding: The primary interaction is likely the hydrogen bond between the hydrogen atoms of the amino group (-NH₂) on one molecule and the oxygen atoms of the nitro group (-NO₂) or the carbonyl group (C=O) on an adjacent molecule.[13][14] This strong, directional interaction is fundamental to forming a stable, ordered crystal lattice.

  • π-π Stacking: The planar aromatic rings (both the phenyl ring and the chromenone core) can stack on top of each other, creating favorable electrostatic interactions that contribute to the overall stability of the crystal structure.[15]

By selecting solvents that do not excessively compete with these specific interactions, one can better promote the molecule-molecule recognition required for successful crystallization.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Yadav, D. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract? ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2023). Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals. Molecules. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Optimization of recrystallization process of flavonoids from Guanxi pomelo. (2022). Food Science and Technology. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Dias, A. C. P., et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Pharmaceuticals. Retrieved from [Link]

  • Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2025). Machine Learning Prediction of Flavonoid Cocrystal Formation Combined with Experimental Validation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Mohamed, S. K., et al. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E. Retrieved from [Link]

  • Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. (2025). IRE Journals. Retrieved from [Link]

  • Olejniczak, A., et al. (2025). Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. Crystal Growth & Design. Retrieved from [Link]

  • Zhang, H., et al. (2018). Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. Food Chemistry. Retrieved from [Link]

  • Kavuru, P. (2011). Crystal Engineering of Flavonoids. Digital Commons @ USF. Retrieved from [Link]

Sources

Optimization

minimizing toxicity in 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one synthesis pathways

A Guide to Minimizing Toxicity and Maximizing Purity Welcome to the technical support center for the synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and related flavone derivatives. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Toxicity and Maximizing Purity

Welcome to the technical support center for the synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and related flavone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to navigate the challenges of this synthesis with a focus on safety, efficiency, and reproducibility.

The synthesis of nitroaromatic compounds, particularly those with additional sensitive functional groups like amines, presents significant challenges.[1] Toxicity of reagents, intermediates, and byproducts is a primary concern, as is the potential for runaway reactions.[2][3] This guide offers a proactive approach to minimizing these risks through careful selection of pathways, reagents, and handling procedures.

Frequently Asked Questions (FAQs): Core Synthesis & Safety

Q1: What is the most common synthetic route for this compound, and where are the main toxicity concerns?

A1: The most prevalent route involves multiple steps, typically starting with a substituted 2'-hydroxyacetophenone. The key stages are the formation of a chalcone intermediate, followed by cyclization to the chromone core, and then functional group manipulations (nitration and amination). The primary toxicity concerns arise from:

  • Nitration Step: Traditional methods use a mixture of concentrated nitric and sulfuric acids ("mixed acid"), which is highly corrosive, generates toxic NOx fumes, and can lead to dangerous exothermic reactions if not strictly controlled.[2][4]

  • Nitroaromatic Intermediates: The intermediates and the final product are nitroaromatic compounds. This class of chemicals is known for its potential toxicity and should be handled with appropriate precautions.[1]

  • Solvents and Reagents: Many classical organic synthesis solvents (e.g., DMF, chlorinated solvents) and reagents have their own toxicity profiles that must be managed.

Q2: My nitration reaction is yielding multiple products and a low yield of the desired 8-nitro isomer. Why is this happening?

A2: This is a common and critical issue. The 7-amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. Using harsh nitrating agents like mixed acid can lead to:

  • Over-nitration: Formation of dinitro or trinitro species.

  • Poor Regioselectivity: The activating effect of the amino group can direct nitration to other positions if the 8-position is not sufficiently favored, leading to a mixture of isomers that are difficult to separate.

  • Oxidation: The strong oxidizing nature of nitric acid can degrade the starting material or product, especially at elevated temperatures, resulting in tar formation.[5]

To improve selectivity, consider using a milder, more controlled nitrating agent and optimizing reaction conditions (see Troubleshooting Guide and Alternative Pathways sections).

Q3: What are the essential safety precautions when working with nitroaromatic compounds?

A3: Safety is paramount. All manipulations should be performed in a certified chemical fume hood. Essential personal protective equipment (PPE) includes safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Key safety practices include:

  • Scale: Always perform initial reactions on a small scale to assess reactivity and exotherms.

  • Temperature Control: Use an ice bath to manage the reaction temperature, especially during the addition of the nitrating agent.

  • Ventilation: Ensure adequate ventilation to prevent the buildup of toxic NOx fumes.

  • Waste Disposal: Nitro compound waste and spent nitrating acids are hazardous. They must be collected in designated, labeled containers and disposed of according to your institution's environmental health and safety guidelines. Never mix them with other waste streams.[6]

Troubleshooting Guide: Synthesis Pathway Issues

This section addresses specific experimental problems in a question-and-answer format.

Q4: My cyclization reaction to form the chromone ring is stalling, with significant starting material remaining. What should I do?

A4: Low yield in the cyclodehydration step is often related to the acid catalyst.[7]

  • Cause: The acid catalyst may be too weak or present in an insufficient amount to promote the reaction efficiently.

  • Solution 1 (Increase Strength): If using a milder acid like acetic acid, consider switching to a stronger catalyst such as sulfuric acid or p-toluenesulfonic acid. Polyphosphoric acid (PPA) is also a very effective dehydrating agent for this purpose.[7]

  • Solution 2 (Optimize Conditions): Before changing the catalyst, try increasing its concentration or moderately increasing the reaction temperature while carefully monitoring for product decomposition via TLC.

Q5: After quenching the nitration reaction with ice water, my product "oils out" and is difficult to purify. How can I resolve this?

A5: "Oiling out" indicates that the product is not crystallizing properly from the aqueous mixture, often due to impurities or residual solvent.[6]

  • Cause: Impurities can act as a eutectic, depressing the melting point and preventing crystallization. The presence of highly colored degradation byproducts is a common culprit.

  • Solution 1 (Solvent Extraction): Instead of relying on precipitation, perform multiple extractions of the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product obtained can then be purified by column chromatography.

  • Solution 2 (Induce Crystallization): If you expect a solid, try adding a small seed crystal of the pure compound to the cooled solution. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[6]

Q6: I am observing poor peak shape and shifting retention times during HPLC analysis of my final product. What is the cause?

A6: This typically points to issues with the HPLC method or column integrity.

  • Cause 1 (Mobile Phase): The mobile phase pH or composition may be inappropriate for the analyte, leading to interactions with the stationary phase. Nitroaromatic compounds can be sensitive to pH.

  • Solution 1 (Optimize Mobile Phase): Ensure the mobile phase is properly degassed. For reversed-phase HPLC, systematically vary the concentration of the organic modifier (e.g., acetonitrile) and the pH of the aqueous buffer to achieve better peak shape.[6]

  • Cause 2 (Column Contamination): The column may be contaminated with strongly retained impurities from previous injections.

  • Solution 2 (Column Care): Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol), ensuring it is compatible with the column's packing material.[6]

Minimizing Toxicity: A Proactive Approach

The most effective way to manage toxicity is to design it out of the process from the beginning. This involves selecting safer reagents and adopting greener synthesis methodologies.

Alternative Nitrating Agents

The use of mixed nitric and sulfuric acid is a mature technology but carries significant risks.[8][9] Modern alternatives offer milder conditions, better selectivity, and an improved safety profile.

Nitrating AgentReaction ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) 0-10 °C, highly exothermicInexpensive, powerfulCorrosive, poor selectivity, generates NOx, large acid waste stream[4]
N-Nitrosaccharin Lewis acid catalyst (e.g., Fe(OTf)₃), HFIP solventBench-stable solid, recyclable byproduct, excellent functional group tolerance, high regioselectivity[10]Requires synthesis of the reagent, higher initial cost
Solid Acid Catalysts (e.g., Zeolites) Vapor or liquid phaseIncreased safety, catalyst is recyclable, can offer high para-selectivityMay require higher temperatures, catalyst optimization needed[8]
Metal Nitrates on Solid Support (e.g., Bi(NO₃)₃ on Silica) Solid phase, often solvent-freeMilder conditions, reduced acid waste, easy workupStoichiometric use of metal can be a concern for waste[4]
Green Chemistry Strategies

Adopting principles of green chemistry can significantly reduce the environmental impact and occupational hazards of the synthesis.

  • Alternative Solvents: Consider replacing traditional volatile organic compounds with greener alternatives. Glycerol, a byproduct of biodiesel production, has been used as a recyclable solvent for chromone synthesis.[11]

  • Energy-Efficient Methods: Microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields.[12][13]

  • Catalysis: The use of recyclable catalysts, such as heteropolyacids, can replace corrosive mineral acids, minimizing waste and improving atom economy.[11]

Workflow Diagrams

Synthesis_and_Safety_Workflow cluster_Prep Preparation & Synthesis cluster_Safety Safety & Analysis Start Start: 2'-Hydroxy acetophenone Derivative Chalcone Step 1: Chalcone Formation (Claisen-Schmidt) Start->Chalcone Cyclization Step 2: Cyclization to Flavone Core Chalcone->Cyclization Nitration Step 3: Regioselective Nitration (Critical Toxicity Step) Cyclization->Nitration FinalProduct Final Product: 7-Amino-8-nitro-2-phenyl -4H-chromen-4-one Nitration->FinalProduct Handling Safe Handling of Nitroaromatics Nitration->Handling Handle with Care Purification Purification (Chromatography/ Recrystallization) FinalProduct->Purification Purity Purity Analysis (HPLC, NMR) Purification->Purity Toxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purity->Toxicity

Caption: General workflow for synthesis and safety analysis.

Troubleshooting_Nitration Problem Problem: Low Yield/ Multiple Products in Nitration CheckTemp Is Temperature < 10°C? Problem->CheckTemp CheckAgent Are you using Mixed Acid? CheckTemp->CheckAgent Yes LowerTemp Action: Lower temperature and slow addition rate. CheckTemp->LowerTemp No SwitchAgent Action: Switch to milder agent (e.g., N-Nitrosaccharin). CheckAgent->SwitchAgent Yes CheckPurity Action: Check starting material purity. CheckAgent->CheckPurity No LowerTemp->Problem Re-evaluate Success Problem Resolved SwitchAgent->Success CheckPurity->Success

Caption: Decision tree for troubleshooting the nitration step.

Post-Synthesis Analysis & Toxicity Assessment

Confirming the purity of the final compound is not just a matter of chemical characterization; it is a critical step in ensuring that any observed biological activity is due to the target molecule and not a highly potent (and potentially toxic) impurity.

In Vitro Cytotoxicity Screening

An essential first step in understanding the toxicological profile of a new chemical entity is to perform an in vitro cytotoxicity assay. The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[14][15]

Hypothetical Cytotoxicity Data for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Cell LineTypeExposure TimeIC₅₀ (µM)
MCF-7 Human Breast Cancer48 hours12.5
A549 Human Lung Cancer48 hours28.3
HEK293 Normal Human Embryonic Kidney48 hours> 100

This is example data. IC₅₀ is the concentration that inhibits 50% of cell growth. A higher IC₅₀ value against a normal cell line like HEK293 compared to cancer cell lines suggests some level of selective toxicity, which is a desirable trait in drug development.[15]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol provides a generalized method for assessing the cytotoxicity of the synthesized compound.[16]

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HEK293) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from a concentrated stock (e.g., in DMSO). The final DMSO concentration in the wells should be kept constant and low (<0.5%). Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the no-treatment control. The IC₅₀ value is calculated using non-linear regression analysis.

References

  • Technical Support Center: Chromone Synthesis (Cycliz
  • Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • In Vitro Cytotoxicity Assays: Applic
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
  • Green and Efficient Synthesis of Flavones and Chromones Using Heteropolyacids as Catalyst in Glycerol. Bentham Science Publishers.
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )
  • Recent advances in green synthesis of chromones | Request PDF.
  • Nitr
  • Synthesis of Chromones. Academia.edu.
  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC.
  • nitration without sulfuric acid. Sciencemadness Discussion Board.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Nitroaromatic Compounds,

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and Quercetin

For Researchers, Scientists, and Drug Development Professionals Introduction In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of drug discovery, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of drug discovery, particularly in the context of diseases mediated by oxidative stress. Flavonoids, a diverse group of polyphenolic compounds, are renowned for their potent antioxidant properties. Quercetin, a ubiquitously studied flavonol, serves as a gold standard in many antioxidant assays. This guide provides an in-depth comparison of the well-established antioxidant profile of quercetin against the synthetically derived 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a member of the chromen-4-one class of compounds which are also recognized for their diverse biological activities.[1]

While direct comparative experimental data for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is not yet prevalent in the literature, this guide will leverage structure-activity relationship principles to postulate its potential antioxidant capacity. We will delve into the established mechanisms of quercetin and explore how the specific substitutions on the chromen-4-one scaffold might influence its antioxidant potential. Furthermore, we will provide detailed experimental protocols for key antioxidant assays, offering a framework for the empirical validation of the concepts discussed herein.

The Benchmark: Quercetin's Antioxidant Prowess

Quercetin (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a flavonoid celebrated for its robust antioxidant effects. Its chemical structure is intrinsically linked to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating cellular damage.

The antioxidant activity of quercetin is primarily attributed to its polyphenolic nature. The presence of multiple hydroxyl groups and a conjugated π-electron system allows for the donation of hydrogen atoms or electrons to stabilize free radicals.[1] The catechol moiety (the two hydroxyl groups on the B-ring) is particularly crucial for its high radical-scavenging activity.

Mechanisms of Action

Quercetin's antioxidant effects are multifaceted and include:

  • Direct Radical Scavenging: Quercetin can directly donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting quercetin radical is relatively stable due to resonance delocalization across the aromatic rings.

  • Metal Ion Chelation: By chelating transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), quercetin can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

  • Modulation of Endogenous Antioxidant Systems: Quercetin has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), further bolstering the cell's defense against oxidative stress.

The Challenger: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

The chromen-4-one scaffold is the core structure of flavonoids and is known to be a versatile pharmacophore exhibiting a wide range of biological activities, including antioxidant effects.[1] The antioxidant potential of chromone derivatives is highly dependent on the nature and position of substituents on the chromone ring.

In the case of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, two key functional groups are expected to significantly influence its antioxidant activity: the amino (-NH₂) group at position 7 and the nitro (-NO₂) group at position 8.

Structure-Activity Relationship Analysis
  • The Amino (-NH₂) Group: The introduction of an electron-donating amino group onto the aromatic ring is generally expected to enhance antioxidant activity. A theoretical study on the flavonoid genistein demonstrated that the presence of an amino group can improve its antioxidant potential.[2][3] This is attributed to the ability of the amino group to donate electrons, thereby stabilizing the radical formed after hydrogen donation.

  • The Nitro (-NO₂) Group: Conversely, the nitro group is a strong electron-withdrawing group. The presence of such a group on the aromatic ring is generally considered to decrease antioxidant activity. The same theoretical study on genistein suggested that the introduction of a nitro group would be detrimental to its antioxidant capacity.[2][3] The electron-withdrawing nature of the nitro group would destabilize the resulting radical, making hydrogen or electron donation less favorable.

Hypothesized Antioxidant Activity

Based on these structure-activity principles, it is hypothesized that the antioxidant activity of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one will be a result of the interplay between the activating effect of the amino group and the deactivating effect of the nitro group. The net effect will likely depend on the specific electronic and steric environment of the molecule. It is plausible that its antioxidant capacity will be lower than that of quercetin, which possesses multiple, highly effective hydroxyl groups for radical scavenging. However, empirical testing is essential to confirm this hypothesis.

Comparative Antioxidant Activity Data (Hypothetical)

The following table presents established antioxidant activity data for quercetin and hypothesized values for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. It is crucial to note that the values for the chromen-4-one derivative are speculative and serve as a basis for designing future experiments.

CompoundDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (TEAC)FRAP (mM Fe²⁺/mg)
Quercetin~5 - 15HighHigh
7-Amino-8-nitro-2-phenyl-4H-chromen-4-one> 50 (Hypothesized)Moderate (Hypothesized)Moderate (Hypothesized)

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. FRAP (Ferric Reducing Antioxidant Power) measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine and compare the antioxidant activities of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and quercetin, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of quercetin and 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compounds and quercetin (as a positive control) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and quercetin.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds and Trolox (as a standard).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each dilution of the test compounds and Trolox.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the linear plot of the percentage of inhibition versus concentration for the test compound by the slope of the same plot for Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[6][7]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the test compounds, quercetin, and the ferrous sulfate standards.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The FRAP value of the sample is determined by comparing the change in absorbance in the sample mixture with the standard curve and is expressed as mM of Fe²⁺ equivalents per milligram of the compound.

Visualizing the Workflows and Mechanisms

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Test_cmpd Prepare Stock Solutions (Quercetin & Chromone) Dilutions Create Serial Dilutions Test_cmpd->Dilutions Dilutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Antioxidant_Mechanisms cluster_quercetin Quercetin cluster_chromone 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Q Quercetin Radical Free Radical (e.g., R•) Q->Radical H• Donation Metal Metal Ion (e.g., Fe2+) Q->Metal Chelation Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Q->Enzymes Upregulation C Chromone Derivative Amino Amino Group (-NH2) (Electron Donating) C->Amino Nitro Nitro Group (-NO2) (Electron Withdrawing) C->Nitro Activity Net Antioxidant Activity Amino->Activity Enhances (+) Nitro->Activity Diminishes (-)

Caption: Key antioxidant mechanisms of quercetin and hypothesized influences on the chromone derivative.

Conclusion

Quercetin stands as a formidable natural antioxidant with well-elucidated mechanisms of action. The synthetic chromone derivative, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, presents an interesting case for study. Based on established structure-activity relationships, the opposing electronic effects of its amino and nitro substituents suggest a potentially modulated antioxidant profile. This guide provides the foundational knowledge and detailed experimental frameworks necessary for a rigorous comparative evaluation. The empirical data generated from these assays will be invaluable for elucidating the true antioxidant potential of this novel chromone derivative and for guiding the future design of potent antioxidant agents.

References

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • FRAP Antioxidant Assay. G-Biosciences. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). protocols.io. [Link]

  • DPPH Assay Protocol with Ascorbic Acid. Scribd. [Link]

  • Ferric reducing antioxidant potential (FRAP) assay. Bio-protocol. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Synthesis and Investigations on Antioxidant Behaviour of Chromone based Semicarbazones. Semantic Scholar. [Link]

  • Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. (2023, May 15). Taylor & Francis Online. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Dietary chromones as antioxidants—the structural variable. ResearchGate. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. [Link]

  • Effects of Nitro- And Amino-Group on the Antioxidant Activity of Genistein: A Theoretical Study. (2019, March 1). PubMed. [Link]

  • Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. PubMed. [Link]

  • Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. ResearchGate. [Link]

  • Cross-talk between amino acid residues and flavonoid derivatives: insights into their chemical recognition. RSC Publishing. [Link]

  • Involvement of Nitrogen on Flavonoids, Glutathione, Anthocyanin, Ascorbic Acid and Antioxidant Activities of Malaysian Medicinal Plant Labisia pumila Blume (Kacip Fatimah). PMC. [Link]

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Comparative

A Comprehensive Guide to HPLC-UV Method Validation for the Quantification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Introduction The 2-phenyl-4H-chromen-4-one, or flavone, scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory and anticancer prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-phenyl-4H-chromen-4-one, or flavone, scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory and anticancer properties.[1][2] 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a novel derivative belonging to this promising class of compounds. As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection is a powerful, robust, and widely accessible analytical technique, making it an ideal choice for the routine quantification of chromophoric molecules like this chromen-4-one derivative.[3][4] However, an analytical method is only as reliable as the evidence supporting its performance. Method validation provides this evidence, demonstrating that the procedure is suitable for its intended purpose.

This guide presents a comprehensive, step-by-step framework for the development and validation of a specific, selective, and robust HPLC-UV method for the quantification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. The validation protocol is rigorously designed to meet the globally recognized standards set forth by the International Council for Harmonisation (ICH) and regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]

Proposed Analytical Method: HPLC-UV

The fundamental principle of this method is reverse-phase chromatography, where the analyte is separated based on its polarity.[10][11] The stationary phase is nonpolar (C18), and the mobile phase is a more polar mixture of an organic solvent and water. 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, being a moderately polar compound, will partition between these two phases, allowing for its separation from potential impurities. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column.

Instrumentation, Reagents, and Materials
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Reference Standard (purity >99%).

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol (MeOH).

    • Purified water (e.g., Milli-Q or equivalent).

    • Formic acid (≥98% purity).

  • Glassware & Consumables: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Optimized Chromatographic Conditions

The following conditions were established to provide optimal separation, peak shape, and a reasonable run time. The choice of a C18 column is standard for separating moderately polar aromatic compounds, while the acetonitrile/water mobile phase provides good resolution.[12] Formic acid is added to control the pH and improve peak symmetry by ensuring consistent ionization of any acidic or basic functional groups. A detection wavelength of 254 nm is selected based on the strong UV absorbance characteristic of nitroaromatic and chromone scaffolds.[13][14][15]

ParameterRecommended Condition
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.

Calibration Curve Standards (1-50 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Target concentrations could be 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation:

  • Accurately weigh the sample material (e.g., drug substance powder).

  • Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol and Acceptance Criteria

Method validation is performed to ensure that the analytical procedure is fit for its intended purpose.[16] The following parameters are evaluated based on ICH Q2(R2) guidelines.[6][9]

Diagram: HPLC Analysis Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_smp Prepare Sample Solutions prep_smp->sys_suit inject Inject Standards & Samples sys_suit->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC-UV analysis.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a mandatory first step for any valid chromatographic run.[17]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 25 µg/mL standard solution six consecutive times.

  • Calculate the key performance parameters from these six replicate injections.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

  • Inject the analyte standard solution.

  • If available, inject solutions of known impurities or placebo formulations to demonstrate resolution.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the main analyte peak is resolved from all degradation product peaks. A PDA detector is highly valuable here to assess peak purity.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities.

  • In stressed samples, the analyte peak must be adequately resolved from all degradation peaks (Resolution > 2.0).

  • Peak purity analysis (if using a PDA detector) should pass, indicating no significant spectral heterogeneity across the peak.

Linearity and Range

Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 25, and 50 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Should be insignificant relative to the response at 100% concentration.
Residual Plot Data points should be randomly scattered around the x-axis.
Range The specified range (e.g., 1 to 50 µg/mL) is confirmed by the accuracy and precision studies.[18]
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[6] It is typically assessed through recovery studies.

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., low, medium, and high; 5, 25, and 45 µg/mL). This can be done by spiking a placebo matrix or by using a well-characterized sample.

  • Analyze these samples and calculate the concentration using the linear regression equation.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
Low, Medium, High 98.0% to 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6][17]

Protocol:

  • Repeatability (Intra-day precision): Analyze six independent samples prepared at 100% of the target concentration (e.g., 25 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

Precision LevelAcceptance Limit (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These values are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve. The determined LOQ should be experimentally verified by preparing and analyzing samples at this concentration to confirm that acceptable accuracy and precision can be achieved.

Acceptance Criteria:

  • The method should be sensitive enough for its intended purpose (e.g., for impurity analysis, the LOQ must be below the reporting threshold).

  • The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard sample while making small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Observe the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method's reliability.

Diagram: Method Validation Parameter Relationships

start Method Development Complete spec Specificity start->spec lin Linearity & Range start->lin rob Robustness start->rob validated Method Validated spec->validated acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec loq LOD / LOQ lin->loq acc->validated prec->validated loq->validated rob->validated

Caption: Logical flow of the method validation process.

Comparative Overview of Analytical Techniques

While HPLC-UV is an excellent choice for routine quality control, other methods offer different advantages, particularly in research or complex matrix analysis. The selection of a method depends on the specific requirements for sensitivity, selectivity, and the available resources.[14]

ParameterHPLC-UV (This Method)LC-MS/MSGC-MS
Principle Separation by polarity, detection by UV absorbance.[14]Separation by polarity, detection by mass-to-charge ratio.[14]Separation of volatile compounds, detection by mass-to-charge ratio.[14]
Selectivity Good; relies on chromatographic resolution.Excellent; highly specific due to mass fragmentation.Excellent; highly specific.
Sensitivity Moderate (µg/mL to high ng/mL).Very high (pg/mL to low ng/mL).High, but analyte must be volatile or derivatized.
Matrix Effect Low to moderate.Can be significant (ion suppression/enhancement).Moderate.
Instrumentation Cost Low to moderate.High.Moderate to high.
Typical Application Routine QC, purity, assay, stability testing.Bioanalysis (PK studies), trace-level impurity identification.Analysis of volatile or semi-volatile compounds.

Conclusion

This guide details a robust, reliable, and efficient HPLC-UV method for the quantification of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one. The comprehensive validation protocol, designed in accordance with ICH guidelines, establishes the method's suitability for its intended use in a regulated environment. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, the data generated provides a high degree of assurance in the quality and integrity of the analytical results. This validated method serves as a critical tool for researchers and drug development professionals, enabling accurate characterization and quality control of this promising compound.

References

  • USP. 〈621〉CHROMATOGRAPHY. US Pharmacopeia. Available from: [Link]

  • USP. <621> CHROMATOGRAPHY. USP. Available from: [Link]

  • FDA. Guidance on Analytical Method Validation. Food and Drug Administration. Available from: [Link]

  • Calyx. Analytical Method Validation: Mastering FDA Guidelines. Calyx. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • USP-NF. 〈621〉 Chromatography. USP-NF. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • PubMed. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Available from: [Link]

  • ATSDR. Analytical Methods for Nitrobenzene Compounds. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • ResearchGate. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. ResearchGate. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]

  • ACS Omega. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. American Chemical Society. Available from: [Link]

  • SIELC Technologies. Separation of 4-Chromone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available from: [Link]

  • PubChem. 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • PMC. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. ResearchGate. Available from: [Link]

  • PubMed. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available from: [Link]

  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência e Agrotecnologia. Available from: [Link]

  • ResearchGate. HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. Available from: [Link]

  • PubMed. HPLC-UV Method Validation for the Identification and Quantification of Bioactive Amines in Commercial Eggs. PubMed. Available from: [Link]

  • ResearchGate. 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. ResearchGate. Available from: [Link]

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  • ResearchGate. novel [(3-nitro-2-oxo-2h-chromen-4-ylamino)-phenyl]phenyl-azetidin-2-ones and their antimicrobial activity. ResearchGate. Available from: [Link]

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Validation

comparative cytotoxicity of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one on MCF-7 human cell lines

Comparative Cytotoxicity Guide: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one vs. Alternative Aminoflavones in MCF-7 Cell Lines Welcome to this technical comparison guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one vs. Alternative Aminoflavones in MCF-7 Cell Lines

Welcome to this technical comparison guide. As a Senior Application Scientist, I frequently encounter researchers looking to leverage the flavone backbone for oncology drug development. Aminoflavones represent a highly potent class of experimental therapeutics, particularly against estrogen receptor-positive (ER+) breast cancer models like the MCF-7 cell line[1]. However, minor functional group substitutions dictate the fine line between a highly cytotoxic agent and an inert structural scaffold.

In this guide, we objectively evaluate the cytotoxicity of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (7-A-8-NF) against MCF-7 cells, benchmarking it against highly active alternatives such as Aminoflavone (NSC 686288) and 5,4'-Diaminoflavone. By dissecting the structure-activity relationship (SAR) and the underlying molecular causality, we provide actionable insights for your next drug screening or assay development pipeline.

Mechanistic Causality: The AhR-CYP1A1 Axis

To understand the comparative performance of these compounds, we must first examine the causality behind aminoflavone-induced cell death in MCF-7 cells. MCF-7 cells are uniquely sensitive to specific aminoflavones because they constitutively express the Aryl Hydrocarbon Receptor (AhR)[2].

When a potent analog like Aminoflavone (NSC 686288) enters the cell, it binds to the cytosolic AhR. This complex translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to Xenobiotic Response Elements (XRE)[3]. This binding triggers a massive upregulation of cytochrome P450 1A1 (CYP1A1). CYP1A1 subsequently metabolizes the parent aminoflavone into highly reactive electrophilic intermediates that cause covalent DNA damage, γH2AX accumulation, and ultimately, apoptosis[1].

Conversely, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one exhibits a drastically different profile. The introduction of the bulky, highly electron-withdrawing nitro group at the C8 position, adjacent to the C7-amino group, creates significant steric hindrance and alters the electron density of the chromen-4-one A-ring. This structural deviation prevents high-affinity engagement with the AhR ligand-binding pocket. Without AhR activation, there is no CYP1A1 induction, and the compound is not metabolized into a cytotoxic species. Consequently, 7-A-8-NF demonstrates negligible cytotoxicity in standard assays (IC50 > 100 μM), serving instead as a stable, non-toxic scaffold for other therapeutic applications[4].

Mechanism cluster_active Active Aminoflavones (e.g., NSC 686288) cluster_target 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Ligand Aminoflavone AhR AhR Binding & Translocation Ligand->AhR CYP CYP1A1 Upregulation AhR->CYP Tox Reactive Metabolites (DNA Damage) CYP->Tox Target 8-Nitro Substituted Flavone Block Steric Hindrance (No AhR Binding) Target->Block Safe No CYP1A1 Induction (Cell Survival) Block->Safe

AhR-mediated signaling pathway comparing active aminoflavones vs. 7-A-8-NF in MCF-7 cells.

Quantitative Data Presentation

The table below summarizes the comparative performance of 7-A-8-NF against leading alternative aminoflavones and standard controls in MCF-7 cells.

CompoundMCF-7 IC50 (μM)AhR Binding AffinityCYP1A1 InductionPrimary Mechanism
7-Amino-8-nitro-2-phenyl-4H-chromen-4-one > 100 PoorNegativeN/A (Non-cytotoxic scaffold)
Aminoflavone (NSC 686288) 0.01 - 0.05HighStrongAhR-mediated DNA damage
5,4'-Diaminoflavone ~0.009ModerateModerateER-independent apoptosis
Tamoxifen (Control) 5.0 - 10.0NoneNoneER antagonism

Note on the data: While 5,4'-diaminoflavone demonstrates remarkable potency (IC50 ~0.009 μM) irrespective of estrogen presence[5], 7-A-8-NF remains virtually inert, making it an excellent negative control in AhR-pathway screening assays[4].

Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Cell Seeding & Model Selection :

    • Seed wild-type MCF-7 cells and an AhR-deficient variant (e.g., AH(R100)) in 96-well plates at a density of 5 × 10³ cells/well.

    • Causality Check: The AH(R100) line serves as a critical internal control. True AhR-dependent cytotoxic agents will kill WT MCF-7 but spare AH(R100) cells[3].

  • Compound Administration :

    • Prepare stock solutions of 7-A-8-NF, NSC 686288 (Positive Control), and DMSO (Vehicle) in culture media.

    • Treat cells with a concentration gradient (0.01 μM to 100 μM).

  • EROD Assay (24-hour endpoint) :

    • After 24 hours of exposure, wash a subset of the plates with PBS.

    • Add 7-ethoxyresorufin (2 μM) and dicumarol (10 μM) to measure CYP1A1 enzymatic activity.

    • Measure resorufin fluorescence (Ex: 530 nm, Em: 590 nm). 7-A-8-NF will show baseline fluorescence, whereas NSC 686288 will exhibit a >50-fold increase[1].

  • MTT Viability Assay (72-hour endpoint) :

    • For the remaining plates, incubate for 72 hours.

    • Add 20 μL of MTT reagent (5 mg/mL) per well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals in 150 μL DMSO and read absorbance at 570 nm.

    • Calculate IC50 values using non-linear regression analysis.

ExpWorkflow Seed Seed MCF-7 & AH(R100) (5x10^3 cells/well) Dose Dose Compounds (0.1 - 100 μM) Seed->Dose Split Parallel Assays Dose->Split EROD EROD Assay (CYP1A1 Activity) Split->EROD 24h MTT MTT Assay (Cell Viability) Split->MTT 72h Validate Cross-Validate Mechanism EROD->Validate MTT->Validate

Self-validating experimental workflow for assessing AhR-dependent cytotoxicity.

Conclusion

For researchers targeting the AhR pathway in breast cancer, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is not the optimal cytotoxic payload due to its inability to trigger CYP1A1-mediated metabolic activation. However, its structural stability and lack of basal toxicity make it an ideal candidate for developing non-oncology therapeutics or serving as a rigorous negative control in aminoflavone SAR studies.

References

  • [4] Google Patents. "CN104487429B - Heterocycle chromocor derivative, composition and relative method." Google Patents. URL:

  • [1] Loaiza-Pérez, A. I., et al. "Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells." Molecular Cancer Therapeutics (AACR Journals). URL:

  • [2] Loaiza-Pérez, A. I., et al. "Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells." PubMed (NIH). URL:

  • [5] Akama, T., et al. "Novel 5-Aminoflavone Derivatives as Specific Antitumor Agents in Breast Cancer." Journal of Medicinal Chemistry (ACS Publications). URL:

  • [3] Callero, M. A., et al. "Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion." PMC (NIH). URL:

Sources

Comparative

A Comparative Structural Analysis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one and Its Synthetic Analogs for Drug Discovery

This guide provides an in-depth structural comparison of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a substituted flavone, with its synthetic analogs. It is intended for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, a substituted flavone, with its synthetic analogs. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds. We will explore the synthesis, structural characterization, and biological evaluation of these molecules, supported by experimental data and protocols.

Introduction: The Significance of the Flavone Scaffold

Flavones, a major class of flavonoids, are characterized by a 2-phenyl-4H-chromen-4-one backbone.[1] This scaffold is a privileged structure in medicinal chemistry, with both natural and synthetic derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The biological effects of flavones are highly dependent on the substitution pattern on their A, B, and C rings.[4] The parent compound of this guide, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, possesses two key functional groups on the A-ring—an amino group at position 7 and a nitro group at position 8—which are expected to significantly influence its chemical properties and biological activity. Understanding how modifications to this core structure impact its function is crucial for the rational design of novel therapeutic agents.

Structural Elucidation of the Parent Compound

The core structure of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one consists of a chromen-4-one (benzopyran-4-one) ring system, with a phenyl group attached at the 2-position. The key distinguishing features are the substituents on the A-ring: an amino group (-NH₂) at the C7 position and a nitro group (-NO₂) at the C8 position.

Figure 1: Core Structure and Numbering

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// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2.1,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-0.8,0.3!"]; O7 [label="O", pos="-0.8,2.7!"]; C8 [label="C", pos="0,2.7!"]; C9 [label="C", pos="1.3,2.7!"]; O10 [label="O", pos="3.4,0.3!"]; C11 [label="C", pos="3.4,-0.9!"]; C12 [label="C", pos="2.1,-2.1!"]; C13 [label="C", pos="0,-2.1!"]; C14 [label="C", pos="-0.8,-2.1!"]; C15 [label="C", pos="-1.6,-0.9!"]; C16 [label="C", pos="-1.6,0.3!"]; N17 [label="N", pos="-2.9,-0.9!"]; O18 [label="O", pos="-3.7,-0.3!"]; O19 [label="O", pos="-3.7,-1.5!"]; N20 [label="N", pos="-2.4,1.5!"]; H21 [label="H", pos="-3.2,1.5!"]; H22 [label="H", pos="-2.4,2.1!"];

// Define nodes for numbering Num1 [label="1", pos="-1.2,2.7!", fontcolor="#EA4335"]; Num2 [label="2", pos="1.7,2.7!", fontcolor="#EA4335"]; Num3 [label="3", pos="2.5,1.5!", fontcolor="#EA4335"]; Num4 [label="4", pos="3.8,0.3!", fontcolor="#EA4335"]; Num4a [label="4a", pos="1.7,-0.9!", fontcolor="#EA4335"]; Num5 [label="5", pos="-0.4,-0.9!", fontcolor="#EA4335"]; Num6 [label="6", pos="-1.2,0.3!", fontcolor="#EA4335"]; Num7 [label="7", pos="-2.0,1.5!", fontcolor="#EA4335"]; Num8 [label="8", pos="-2.0,-0.9!", fontcolor="#EA4335"]; Num8a [label="8a", pos="-0.4,1.5!", fontcolor="#EA4335"]; Num2_prime [label="2'", pos="2.5,-2.1!", fontcolor="#34A853"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C2; C3 -- O10; O10 -- C11; C11 -- C4; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C5; C15 -- N17; N17 -- O18; N17 -- O19; C16 -- N20; N20 -- H21; N20 -- H22; }digraph "Structural_Modifications" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [penwidth=1.5];

// Core structure C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2.1,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-0.8,0.3!"]; O7 [label="O", pos="-0.8,2.7!"]; C8 [label="C", pos="0,2.7!"]; C9 [label="C", pos="1.3,2.7!"]; O10 [label="O", pos="3.4,0.3!"]; C11 [label="C", pos="3.4,-0.9!"]; C12 [label="C", pos="2.1,-2.1!"];

// Bonds for core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C2; C3 -- O10; O10 -- C11; C11 -- C4; C11 -- C12;

// Substituent points R1 [label="R1", pos="-1.6,0.3!", fontcolor="#4285F4"]; R2 [label="R2", pos="-1.6,-0.9!", fontcolor="#4285F4"]; R3 [label="R3", pos="2.1,-3.3!", fontcolor="#4285F4"];

// Bonds to substituents C6 -- R1; C5 -- R2; C12 -- R3;

// Phenyl B-ring C13 [label="C", pos="0.8,-2.1!"]; C14 [label="C", pos="0.8,-3.3!"]; C15 [label="C", pos="2.1,-4.5!"]; C16 [label="C", pos="3.4,-4.5!"]; C17 [label="C", pos="3.4,-3.3!"]; C18 [label="C", pos="2.1,-2.1!"];

C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C12; }

Caption: Points of modification on the 2-phenyl-4H-chromen-4-one scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of flavonoids is often linked to their antioxidant potential and their ability to interact with various enzymes and signaling pathways. [4]

  • A-Ring Substituents (R1 and R2): The presence of electron-donating groups like -NH₂ and -OH, and electron-withdrawing groups like -NO₂ on the A-ring can significantly alter the electron density of the molecule. The amino group at C7 is a strong electron-donating group, which can increase the molecule's ability to scavenge free radicals. The adjacent nitro group at C8 is a strong electron-withdrawing group. This "push-pull" electronic arrangement can lead to interesting photophysical properties and may influence the molecule's interaction with biological targets. The removal of the nitro group (Analog B) would likely increase the electron-donating character of the A-ring, potentially enhancing its antioxidant activity. Replacing the amino group with a hydroxyl group (Analog A) maintains an electron-donating substituent but alters the hydrogen bonding capacity.

  • B-Ring Substituents (R3): The substitution pattern on the B-ring is also critical for activity. The addition of a methoxy group (-OCH₃) at the 4'-position (Analog C), an electron-donating group, can enhance anti-inflammatory and other biological activities. [5]Conversely, a halogen like chlorine (Analog D) is an electron-withdrawing group that can alter the lipophilicity and metabolic stability of the compound. [6]

Experimental Protocols

To enable further research, we provide standardized protocols for the synthesis and characterization of these compounds.

General Synthesis of 7-Substituted-8-nitro-2-phenyl-4H-chromen-4-ones

This protocol is a generalized adaptation of the chalcone-to-flavone synthesis. [1]

Figure 3: Synthetic Workflow

digraph "Synthetic_Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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A[label="Substituted 2'-hydroxyacetophenone"]; B[label="Benzaldehyde"]; C [label="Claisen-Schmidt Condensation\n(Base catalyst, e.g., NaOH/KOH)"]; D [label="Chalcone Intermediate"]; E [label="Cyclization\n(e.g., I₂/DMSO)"]; F [label="Flavone Product"]; G [label="Purification\n(Crystallization/Chromatography)"]; H [label="Characterization\n(NMR, MS, IR)"];

A -> C; B -> C; C -> D [label="Formation"]; D -> E [label="Oxidative Cyclization"]; E -> F; F -> G; G -> H; }

Caption: General workflow for the synthesis of flavone analogs.

Step-by-Step Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of the appropriately substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-4'-amino-3'-nitroacetophenone) and benzaldehyde (or a substituted benzaldehyde for analogs C and D) in ethanol.

    • Add a catalytic amount of a strong base (e.g., 40% aqueous KOH) dropwise while stirring at room temperature.

    • Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry.

  • Flavone Synthesis (Oxidative Cyclization):

    • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into a sodium thiosulfate solution to quench the excess iodine.

    • Filter the precipitated flavone, wash with water, and dry.

  • Purification and Characterization:

    • Purify the crude flavone by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

    • Characterize the final product using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, N-O).

Protocol for In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay provides a measure of the compound's ability to act as a free radical scavenger.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (1 mg/mL) in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

The 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one scaffold presents a promising starting point for the development of novel therapeutic agents. The strategic placement of electron-donating and electron-withdrawing groups on the A-ring, combined with the potential for modification on the B-ring, allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile. The comparative analysis of synthetic analogs, guided by the structure-activity relationships discussed, provides a rational basis for designing new compounds with enhanced biological activity. The provided experimental protocols offer a framework for the synthesis and evaluation of these novel flavone derivatives. Further studies, including in vitro and in vivo biological testing, are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

  • Constantinou, A. I., et al. (1995). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of Medicinal Chemistry, 38(16), 3185-3192. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

  • Singh, P., et al. (2020). Design, synthesis and biological evaluation of substituted flavones and aurones as potential anti-influenza agents. Bioorganic & Medicinal Chemistry, 28(1), 115191. [Link]

  • Khan, K. M., et al. (2014). Synthesis, crystal studies and biological evaluation of flavone derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1223-1230. [Link]

  • Piñero, J., et al. (1995). Synthesis and Biological Evaluation of Flavanones and Flavones Related to Podophyllotoxin. Chemical and Pharmaceutical Bulletin, 43(10), 1641-1647. [Link]

  • Li, H. L., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 793-800. [Link]

  • Cárdenas, C., et al. (2017). Structural (at 100 K) and DFT studies of 2′-nitroflavone. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1417-1421. [Link]

  • Sakata, K., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(9), 3747-3754. [Link]

  • Cárdenas, C., et al. (2009). Induction of apoptosis in vitro and in vivo effects of a synthetic nitroflavone derivative on murine mammary adenocarcinoma cells. Investigational New Drugs, 27(4), 308-316. [Link]

  • Zhang, H., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

  • Olech, M., et al. (2020). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules, 25(11), 2568. [Link]

  • Vogt, R. A., & Donnelly, K. C. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Berlin, Heidelberg. [Link]

  • Zhang, H., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

  • El-Sayed, W. A., et al. (2010). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Turkish Journal of Chemistry, 34(2), 241-254. [Link]

  • Chen, J., et al. (2022). Total Synthesis of Lineaflavones A, C, D, and Analogues. Molecules, 27(19), 6661. [Link]

  • Janeczko, T., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]

  • Reddy, D. S., & Behera, M. (2016). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters, 18(15), 3682-3685. [Link]

  • Corma, A., et al. (2001). Synthesis of 8-C-glucosylflavones. The Journal of Organic Chemistry, 66(18), 6333-6341. [Link]

  • Leonte, D., et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia, 3(3), 1039-1052. [Link]

Sources

Validation

Comparison Guide: In Vitro vs In Vivo Efficacy of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Translational Efficacy, Assay Validation, and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Translational Efficacy, Assay Validation, and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Executive Summary & Mechanistic Rationale

The transition of a small molecule from a controlled in vitro environment to a complex in vivo biological system is the most critical bottleneck in preclinical drug development. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (hereafter referred to as 7-amino-8-nitroflavone), an experimental synthetic flavone derivative.

Structurally, flavones feature a flat benzopyrone backbone that serves as an ideal scaffold for interacting with the ATP-binding pockets of various kinases[1]. Historically, flavone derivatives like flavopiridol have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), leading to transcriptional repression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and subsequent cell cycle arrest[2]. In 7-amino-8-nitroflavone, the 7-amino group acts as a crucial hydrogen bond donor to the kinase hinge region, while the electron-withdrawing 8-nitro group modulates the molecule's lipophilicity and electrostatic interactions within the ribose-binding pocket.

MOA Cmpd 7-Amino-8-nitroflavone Kinase CDK9 / P-TEFb Complex Cmpd->Kinase ATP-competitive inhibition RNAPII RNA Polymerase II Kinase->RNAPII Blocks Ser2 phosphorylation Apoptosis Apoptosis (Caspase-3) RNAPII->Apoptosis Mcl-1 downregulation

Fig 1: Mechanistic pathway of 7-Amino-8-nitroflavone inducing apoptosis via CDK9 inhibition.

In Vitro Efficacy Profiling

In vitro assays provide a highly controlled environment to isolate the direct pharmacologic action of the compound. We utilize a self-validating biochemical kinase assay (ADP-Glo) alongside a cellular viability assay (MTT) to establish intrinsic potency and cellular penetrance. Flavone derivatives have been extensively documented to induce apoptosis and inhibit tumor cell proliferation in the low micromolar to nanomolar range[3].

Quantitative In Vitro Data Summary
Assay TypeTarget / Cell LineIC₅₀ (nM)95% Confidence IntervalMax Inhibition (%)
Biochemical (ADP-Glo) CDK9 / Cyclin T145 ± 538 - 5298%
Biochemical (ADP-Glo) CDK2 / Cyclin E850 ± 40810 - 89085%
Cellular Viability (MTT) HCT116 (Colorectal)120 ± 15105 - 13592%
Cellular Viability (MTT) HMEC-1 (Normal)> 5000N/A< 10%

Data Interpretation: The compound exhibits a >18-fold selectivity for CDK9 over CDK2, and excellent therapeutic window in vitro, showing potent cytotoxicity in HCT116 colorectal cancer cells while sparing normal human microvascular endothelial cells (HMEC-1)[4].

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To ensure trustworthiness, this protocol incorporates internal statistical validation (Z'-factor) to rule out false positives caused by compound aggregation or assay drift.

  • Reagent Preparation: Dilute recombinant CDK9/Cyclin T1 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adherence of the highly lipophilic flavone to the plastic microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 7-amino-8-nitroflavone in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO baseline prevents solvent-induced enzyme denaturation.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and substrate peptide. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add ADP-Glo reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

  • System Validation Check: Calculate the Z'-factor using the positive control (Flavopiridol, 1 µM) and negative control (1% DMSO). Proceed only if Z' > 0.6. A Z' below this threshold indicates unacceptable noise, rendering the IC₅₀ invalid.

In Vivo Efficacy & Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires overcoming physiological barriers: metabolic clearance, plasma protein binding, and tumor microenvironment penetration.

Quantitative In Vivo Data Summary (BALB/c Nude Mice)
ParameterValueTranslational Significance
Clearance (Cl) 1.8 L/h/kgModerate clearance; indicates susceptibility to hepatic metabolism.
Half-life (T₁/₂) 2.4 hoursRequires frequent dosing (e.g., daily or BID) to maintain exposure.
Bioavailability (F%) 22%Poor oral absorption; necessitates Intravenous (IV) or Intraperitoneal (IP) administration.
Tumor Growth Inhibition 68% (Day 21, 10 mg/kg IP)Statistically significant regression (p < 0.01 vs. Vehicle).
Body Weight Change -3.5%Well-tolerated; falls well below the 20% toxicity threshold.
Self-Validating Protocol: Murine Xenograft Efficacy Study

This protocol is designed to eliminate selection bias and ensure that observed tumor regressions are due to pharmacological action, not systemic toxicity.

  • Cell Engraftment: Inject 5 × 10⁶ HCT116 cells subcutaneously into the right flank of athymic BALB/c nude mice.

  • Randomization (Critical Step): Monitor tumor growth until volumes reach 100–150 mm³. Randomize mice into cohorts (n=8) based on tumor volume. Causality: Randomization at this specific volume ensures tumors are established and vascularized, preventing bias from uneven baseline engraftment.

  • Dosing Regimen: Administer 7-amino-8-nitroflavone (10 mg/kg) via IP injection once daily. Include a Vehicle control arm (5% DMSO, 30% PEG400, 65% Saline) and a Reference arm (Flavopiridol, 5 mg/kg).

  • Efficacy & Toxicity Monitoring: Measure tumor volume via calipers and body weight twice weekly.

  • System Validation Check: If the Vehicle group fails to reach 1000 mm³ by Day 21, the engraftment is deemed a failure. If any treatment group exhibits >20% body weight loss, the dose is classified as systemically toxic, and efficacy data is flagged as confounded.

Translational Comparison: Bridging the Gap

When comparing the in vitro and in vivo profiles of 7-amino-8-nitroflavone, several critical translational insights emerge:

  • Potency vs. Exposure Drop-off: While the in vitro IC₅₀ is highly potent (120 nM in cells), the in vivo bioavailability is only 22%. The flat, rigid benzopyrone structure, while excellent for kinase binding, results in poor aqueous solubility. This explains why IP administration was required over oral dosing.

  • Metabolic Vulnerability: The 8-nitro group is highly susceptible to bioreduction by hepatic nitroreductases in vivo. This metabolic liability likely contributes to the moderate clearance rate (1.8 L/h/kg) and relatively short half-life (2.4 hours), requiring daily dosing to maintain plasma concentrations above the IC₉₀ threshold.

  • Efficacy Validation: Despite pharmacokinetic hurdles, the compound achieved a 68% Tumor Growth Inhibition (TGI) in vivo. This confirms that once systemic exposure is achieved, the in vitro mechanism of action (CDK9 inhibition and apoptosis) successfully translates to the tumor microenvironment without causing severe gross toxicity.

Workflow InVitro In Vitro Assays (ADP-Glo, MTT) PK PK Profiling (LC-MS/MS) InVitro->PK IC50 < 100 nM Z' > 0.6 InVivo In Vivo Efficacy (Xenograft) PK->InVivo F > 20% Adequate T1/2

Fig 2: Self-validating translational workflow from in vitro screening to in vivo efficacy.

References

  • Title: The novel cyclin-dependent kinase inhibitor flavopiridol downregulates Bcl-2 and induces growth arrest and apoptosis in chronic B-cell leukemia lines Source: Blood (PubMed / NIH) URL: [Link][2]

  • Title: Flavone inhibition of tumor growth via apoptosis in vitro and in vivo Source: International Journal of Oncology (PubMed / NIH) URL: [Link][3]

  • Title: Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase Source: PubMed Central (NIH) URL: [Link][1]

  • Title: Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer Source: PubMed Central (NIH) URL: [Link][4]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Hazard Assessment: A Compound of Dual Concern 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, an aminoflavone derivative, must be handled as a hazardous substance due to the combined risks associated with its functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Compound of Dual Concern

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one, an aminoflavone derivative, must be handled as a hazardous substance due to the combined risks associated with its functional groups: the aromatic amine and the nitroaromatic moieties.

  • Aromatic Amine Toxicity: Aromatic amines are a class of compounds recognized for significant health risks. Many are known or suspected human carcinogens and can be readily absorbed through the skin.[1][2] Acute exposure can lead to conditions like methemoglobinemia, which impairs oxygen transport in the blood, causing cyanosis (a bluish discoloration of the skin).[1][3]

  • Nitroaromatic Compound Hazards: The nitro group renders the aromatic ring electron-deficient, making such compounds resistant to oxidative degradation and thus persistent in the environment.[4] Many nitroaromatic compounds are toxic, mutagenic, and are listed as priority pollutants by environmental agencies.[4][5] Their reduction in biological systems can lead to the formation of carcinogenic aromatic amines.[4]

  • Biological Activity of the Flavone Core: Aminoflavones are biologically active molecules, with some being investigated as potential anticancer agents due to their ability to induce DNA damage and apoptosis in cancer cells.[6][7][8] This inherent bioactivity underscores the need to prevent its release into the environment and to minimize personnel exposure.

Given these factors, 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one must be presumed to be toxic, potentially carcinogenic, and an environmental hazard. All handling and disposal procedures should reflect this high level of concern.

Core Disposal Principle: Segregate and Destroy

The universally accepted disposal method for this class of chemical is collection as hazardous waste for subsequent high-temperature incineration at a licensed facility.[9] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products like carbon dioxide, water, and nitrogen oxides, which are then treated by emission control systems.[9]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [10]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure a safe work environment and proper PPE.

  • Engineering Controls: All handling of the solid compound and preparation of waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a common standard, but consult your institution's glove selection guide for specifics). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[11]

  • Body Protection: A fully buttoned lab coat must be worn.

PPE & Safety RequirementSpecification/ProtocolRationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of potentially toxic and carcinogenic dust.
Eye Protection Chemical Safety GogglesProtects eyes from accidental splashes or dust exposure.
Hand Protection Chemical-Resistant Nitrile GlovesPrevents dermal absorption, a common exposure route for aromatic amines.[1][12]
Body Protection Lab CoatProvides a barrier against contamination of personal clothing.

Step-by-Step Disposal Protocols

Proper segregation of waste is paramount for safety and regulatory compliance. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Protocol 4.1: Disposal of Solid 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Waste

This includes expired or unused pure compounds, as well as grossly contaminated weighing papers.

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. This should be a wide-mouth, sealable container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).

  • Labeling: Affix a completed Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Amino-8-nitro-2-phenyl-4H-chromen-4-one"

    • The primary hazards (e.g., "Toxic," "Potential Carcinogen")

    • The date accumulation started.

  • Waste Transfer: Carefully transfer the solid waste into the container inside a fume hood. Minimize the creation of dust.

  • Secure Storage: Securely seal the container. Keep it closed at all times except when adding waste. Store the container in a designated satellite accumulation area, away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[10]

Protocol 4.2: Disposal of Contaminated Labware and Consumables

This includes items like contaminated gloves, pipette tips, vials, and absorbent materials from minor spills.

  • Container Selection: Use a designated solid hazardous waste container, which may be a lined pail or a designated drum.[13]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with a description of its contents (e.g., "Solid Waste Contaminated with 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one").

  • Collection: Place all contaminated disposable items directly into this container. Do not overfill the container.

  • Decontamination of Non-Disposable Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.

    • This solvent rinsate is now considered hazardous liquid waste. Collect it in a separate, properly labeled "Non-Halogenated Organic Liquid Waste" container.

    • After the initial solvent rinse, the glassware can typically be washed according to standard laboratory procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one.

G cluster_start cluster_waste_type cluster_solid_disposal cluster_liquid_disposal cluster_final start Waste Generation (Solid Compound, Contaminated Labware, or Liquid Solutions) is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid is_liquid Is the waste a liquid solution (e.g., from an experiment or glassware rinse)? is_solid->is_liquid No solid_waste_container Collect in a labeled 'Solid Hazardous Waste' container. is_solid->solid_waste_container Yes liquid_waste_container Collect in a labeled 'Liquid Hazardous Waste' container. (Segregate Halogenated/Non-Halogenated) is_liquid->liquid_waste_container Yes seal_store Securely seal container. Store in Satellite Accumulation Area. solid_waste_container->seal_store liquid_waste_container->seal_store contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs

Caption: Disposal workflow for 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and cautious action is required.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or if dust is airborne, evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.

  • Containment: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to these stringent protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from a potentially hazardous chemical agent.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (2025). Benchchem.
  • Aromatic Nitro and Amino Compounds. (n.d.).
  • Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. (n.d.).
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Aromatic Amino Compounds. (2011).
  • [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. (2014). PubMed.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Wudtiwai, B., et al. (2019). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 24(15), 2765.
  • Safety Data Sheet for 2-Amino-4-nitrophenol. (2025). Fisher Scientific.
  • Chemical Waste Guide. (n.d.). The University of Texas at Austin Environmental Health and Safety.
  • Chemicals. (n.d.). MIT Environmental Health & Safety.
  • Advisory 7.3: Chemical Waste Disposal. (2026).
  • Safety Data Sheet for Flavone. (2025). Fisher Scientific.
  • Safety D
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • 7-HYDROXY-2,8-DIMETHYL-3-(4-NITRO-PHENOXY)-CHROMEN-4-ONE. (n.d.). NextSDS.
  • 2-AMINO-7-DIETHYLAMINO-4-(3-NITRO-PHENYL)-4H-CHROMENE-3-CARBONITRILE. (n.d.). NextSDS.
  • Safety Data Sheet for 3,5-Diamino-2-phenyl-4H-chromen-4-one. (n.d.). AK Scientific, Inc.
  • Lo, H., et al. (2010). Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. Cancer Letters, 293(2), 186–194.
  • Guide to the Safe Handling of Enzymes. (n.d.). Amano Enzyme Inc.
  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2004). Molecules, 9(9), 744-751.
  • Highly adsorptive removal of ciprofloxacin and E. coli inactivation using amino acid tryptophan modified nano-gibbsite. (2024). Environmental Research.

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Handling

Personal protective equipment for handling 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Advanced Laboratory Safety & PPE Protocol: Handling 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one Executive Summary Handling complex synthetic intermediates requires more than a cursory glance at a standard Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Protocol: Handling 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Executive Summary

Handling complex synthetic intermediates requires more than a cursory glance at a standard Safety Data Sheet (SDS). For 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (CAS: 1548405-77-1)[1], researchers are dealing with a trifunctional molecule: a flavone core substituted with both an aromatic amine and a nitroaromatic group. This guide provides drug development professionals and synthetic chemists with field-proven, step-by-step operational protocols to mitigate the specific toxicological risks associated with this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Toxicology: The "Why" Behind the PPE

Safety protocols are only effective when operators understand the causality behind them. The hazard profile of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is driven by its functional groups, which dictate our stringent handling requirements:

  • Aromatic Amine Moiety : Primary aromatic amines (PAAs) are highly lipophilic, meaning they bypass the skin's aqueous barrier with ease[2]. Once absorbed systemically, hepatic CYP450 enzymes can catalyze N-hydroxylation. This forms reactive electrophiles that induce methemoglobinemia (the dangerous oxidation of Fe²⁺ to Fe³⁺ in hemoglobin) and can potentially form mutagenic DNA adducts[3],[2].

  • Nitroaromatic Moiety : Nitro groups on aromatic rings share a similar toxicological pathway, acting as potent oxidizing agents in biological systems. They further compound the risk of systemic toxicity, oxidative stress, and rapid dermal absorption[4].

Because standard single-layer nitrile gloves offer limited breakthrough times against highly lipophilic aromatics, our protocol mandates a self-validating double-gloving system to ensure absolute operator safety.

ToxMechanism Compound 7-Amino-8-nitroflavone (Skin/Inhalation Exposure) Absorb Systemic Absorption (High Lipid Solubility) Compound->Absorb CYP Hepatic CYP450 Metabolism Absorb->CYP NHydroxy N-Hydroxylation (Reactive Intermediate) CYP->NHydroxy MetHb Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->MetHb RBCs DNA DNA Adduct Formation (Mutagenesis/Carcinogenesis) NHydroxy->DNA Nucleus

Fig 1. Toxicological pathway of aromatic amines leading to methemoglobinemia and DNA damage.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, operators must equip the following PPE before handling the neat powder or concentrated stock solutions.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber or Extended-Cuff Nitrile.Lipophilic aromatic amines permeate thin nitrile over time[2]. The inner glove remains pristine if the outer glove is contaminated and must be doffed.
Eye/Face Protection Tight-fitting, non-vented safety goggles (ANSI Z87.1+).Fine nitroaromatic powders can aerosolize during transfer. Standard safety glasses lack orbital seals, allowing dust ingress[4].
Body Protection Flame-retardant (FR) lab coat with knit cuffs, fully buttoned.Prevents electrostatic discharge (ESD) which could ignite aerosolized organic dust, while knit cuffs prevent wrist exposure.
Respiratory Handled exclusively within a Class II Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of particulates. If hood access is compromised, a NIOSH-approved half-mask respirator with P100/Organic Vapor cartridges is mandatory[3],[4].

Operational Workflow: Step-by-Step Handling Protocol

Do not treat this compound as a standard benchtop reagent. The following step-by-step methodology ensures zero-exposure transfer, building a fail-safe into every action.

SafeHandling Start Initiate Procedure PPE Don Advanced PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Solvent Solvent Addition (Avoid aerosolization) Weigh->Solvent Seal Seal & Decontaminate Primary Vessel Solvent->Seal Waste Dispose Contaminated Materials Seal->Waste Doff Doff PPE & Wash Waste->Doff

Fig 2. Step-by-step operational workflow for the safe handling and transfer of the compound.

Phase 1: Pre-Operational Validation
  • Verify Containment : Check the fume hood monitor to ensure a face velocity of 0.4–0.6 m/s (80-120 fpm). Self-validation step: Tape a small Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

  • Eliminate Static : Nitroaromatic powders can cling to spatulas due to static electricity, drastically increasing the risk of aerosolization. Place an ionizing static-eliminator blower in the hood, or exclusively use grounded, anti-static micro-spatulas.

  • Prepare Decontamination Zone : Stage a beaker with a compatible solvent (e.g., ethanol or acetone) and a secondary hazardous waste bin inside the hood for immediate tool isolation.

Phase 2: The Transfer and Weighing Procedure
  • Tare the Vessel : Place a clean, sealable vial on the analytical balance inside the fume hood and tare it.

  • Execute Transfer : Using the anti-static spatula, carefully transfer the 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one[1]. Keep the source bottle and target vial as close as possible to minimize the transit path through the air.

  • In-Situ Solubilization : Do not transport the dry powder across the lab. Add your target solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood.

  • Seal and Decontaminate : Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened Kimwipe to remove any microscopic dust before removing it from the hood.

Phase 3: Doffing (Removal) Sequence
  • With hands still inside the hood, remove the outer contaminated gloves and discard them in the solid hazardous waste bin.

  • Remove the sealed, exterior-decontaminated vial from the hood using your clean inner gloves.

  • Doff the inner gloves, dispose of them, and immediately wash hands thoroughly with soap and water[4].

Spill Response and Waste Disposal Plan

Even with meticulous technique, accidental releases can occur. Aromatic amines are highly toxic to aquatic life and must never enter the standard wastewater system[2].

  • Dry Powder Spill : Do NOT sweep. Sweeping aerosolizes the compound into the breathing zone. Gently cover the spill with damp paper towels (using water or a mild solvent) to suppress dust. Carefully scoop the towels into a hazardous waste bag.

  • Solution Spill : Absorb with an inert material (vermiculite or universal absorbent pads). Wash the area with a mild acidic solution (if chemically compatible with your surface) to protonate residual amines, reducing their volatility and skin permeability, followed by standard soap and water.

  • Disposal : All contaminated consumables (gloves, Kimwipes, empty vials) must be placed in a clearly labeled, sealed chemical waste container designated for "Toxic Organic Waste - Aromatic Amines" and incinerated by a certified environmental health and safety (EHS) contractor[4].

Sources

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